molecular formula C10H12N2O2 B1343977 Ethyl 2-cyclopropylpyrimidine-5-carboxylate CAS No. 648423-77-2

Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Cat. No.: B1343977
CAS No.: 648423-77-2
M. Wt: 192.21 g/mol
InChI Key: YIOGULAORUQCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyclopropylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-cyclopropylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-11-9(12-6-8)7-3-4-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGULAORUQCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647953
Record name Ethyl 2-cyclopropylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648423-77-2
Record name Ethyl 2-cyclopropyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648423-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyclopropylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will delve into two primary, field-proven synthetic routes: a classical condensation approach and a modern cross-coupling strategy. The guide will elucidate the underlying chemical principles, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the 2-Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The substituent at the 2-position of the pyrimidine ring plays a pivotal role in modulating the pharmacological profile of these compounds. The introduction of a cyclopropyl group, a small, strained ring system, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This guide will explore two efficacious pathways to access this important intermediate.

Part 1: Synthesis via Condensation of Cyclopropylamidine with a C3 Synthon

This classical approach builds the pyrimidine ring through the condensation of an amidine with a three-carbon electrophilic partner. The key starting materials for this route are cyclopropylamidine and a derivative of malonic ester.

Causality Behind Experimental Choices

The selection of this pathway is rooted in the fundamental principles of pyrimidine synthesis, often referred to as the Pinner synthesis. The reaction leverages the nucleophilicity of the amidine nitrogens and the electrophilicity of the C3 synthon. Diethyl ethoxymethylenemalonate is an ideal C3 partner as the ethoxymethylene group provides a leaving group for the initial condensation and subsequent cyclization.

Synthetic Workflow

The overall transformation can be visualized as a two-stage process: the preparation of the key intermediates followed by the final condensation and cyclization.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Pyrimidine Formation Cyclopropylamine Cyclopropylamine Cyclopropylamidine HCl Cyclopropylamidine HCl Cyclopropylamine->Cyclopropylamidine HCl Pinner Reaction (EtOH, HCl, EtCN) Final Product This compound Cyclopropylamidine HCl->Final Product Cyclopropylamidine HCl->Final Product Diethyl Malonate Diethyl Malonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Malonate->Diethyl Ethoxymethylenemalonate Reaction with Triethyl Orthoformate (Acetic Anhydride) Diethyl Ethoxymethylenemalonate->Final Product Diethyl Ethoxymethylenemalonate->Final Product caption Workflow for Condensation Route

Caption: Workflow for the synthesis of this compound via the condensation route.

Experimental Protocols

Protocol 1.1: Synthesis of Cyclopropylamidine Hydrochloride

  • Materials: Cyclopropylamine, ethanol, ethyl cyanide, hydrogen chloride (gas or solution in dioxane).

  • Procedure:

    • To a solution of cyclopropylamine in anhydrous ethanol, add an equimolar amount of ethyl cyanide.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane dropwise with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours, during which a precipitate will form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cyclopropylamidine hydrochloride.

Protocol 1.2: Synthesis of Diethyl Ethoxymethylenemalonate [1][2]

  • Materials: Diethyl malonate, triethyl orthoformate, acetic anhydride, anhydrous zinc chloride.

  • Procedure:

    • In a flask equipped with a distillation apparatus, combine diethyl malonate, triethyl orthoformate, and acetic anhydride.

    • Add a catalytic amount of anhydrous zinc chloride.

    • Heat the mixture, allowing for the distillation of ethyl acetate as a byproduct.

    • After the theoretical amount of ethyl acetate has been removed, continue heating to drive the reaction to completion.

    • The crude product is then purified by vacuum distillation to yield pure diethyl ethoxymethylenemalonate.

Protocol 1.3: Synthesis of this compound

  • Materials: Cyclopropylamidine hydrochloride, diethyl ethoxymethylenemalonate, sodium ethoxide, ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add cyclopropylamidine hydrochloride and stir for 30 minutes at room temperature.

    • To this mixture, add diethyl ethoxymethylenemalonate dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Part 2: Synthesis via Palladium-Catalyzed Cross-Coupling

This modern and highly versatile approach involves the formation of a carbon-carbon bond between a halogenated pyrimidine precursor and a cyclopropyl-organometallic reagent, typically a boronic acid or its derivative, in a Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is a powerful tool in organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] The use of a base is necessary to activate the boronic acid for transmetalation.[4]

Synthetic Workflow

This route is also a multi-step process, beginning with the synthesis of a key halogenated pyrimidine intermediate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Ethyl 2-chloropyrimidine-5-carboxylate Ethyl 2-chloropyrimidine-5-carboxylate Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate->Ethyl 2-chloropyrimidine-5-carboxylate Chlorination (POCl3) Final Product This compound Ethyl 2-chloropyrimidine-5-carboxylate->Final Product Ethyl 2-chloropyrimidine-5-carboxylate->Final Product Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Final Product caption Workflow for Cross-Coupling Route

Caption: Workflow for the synthesis of this compound via the Suzuki-Miyaura cross-coupling route.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate [5][6]

  • Materials: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • A mixture of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is carefully heated to reflux.

    • The reaction is maintained at reflux for 1.5-2 hours.[5]

    • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is cautiously quenched by pouring it onto crushed ice.

    • The pH of the aqueous solution is adjusted to 7-8 with a base such as sodium carbonate.

    • The product is extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield Ethyl 2-chloropyrimidine-5-carboxylate as a white solid.[5]

Protocol 2.2: Suzuki-Miyaura Coupling for the Synthesis of this compound [3][7][8]

  • Materials: Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Procedure:

    • To a reaction vessel, add Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (e.g., 0.5-5 mol%), and the base (typically 2-3 equivalents).[9]

    • Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture to a temperature between 80-100 °C. Microwave irradiation can also be employed to accelerate the reaction.[9]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • Purify the crude product by column chromatography to obtain this compound.

Data Presentation
RouteKey ReactionStarting MaterialsReagents & ConditionsTypical Yield
1 CondensationCyclopropylamidine HCl, Diethyl EthoxymethylenemalonateSodium ethoxide, ethanol, reflux50-70% (estimated based on similar reactions)
2 Suzuki CouplingEthyl 2-chloropyrimidine-5-carboxylate, Cyclopropylboronic AcidPd catalyst, base, solvent, heat70-90%[7]

Conclusion

This guide has detailed two robust and reliable synthetic routes to this compound. The classical condensation method offers a fundamental approach to constructing the pyrimidine ring, while the palladium-catalyzed Suzuki-Miyaura cross-coupling represents a more modern, efficient, and versatile strategy. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways, when executed with care and precision, provide reliable access to this important building block for drug discovery and development.

References

  • Parham, W. E.; Reed, L. J. Ethyl ethoxymethylenemalonate. Org. Syn. Coll. Vol. 3, p.395 (1955); Vol. 29, p.55 (1949). [Link]

  • Acid catalysed synthesis of ethyl ethoxymethylenemalonate. Chemistry Stack Exchange. [Link]

  • Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; Yufit, D. S.; de Meijere, A. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem.2011, 7, 1003-1006. [Link]

  • Preparation method of ethoxy diethyl methylene malonate.
  • Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; Yufit, D. S.; de Meijere, A. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed.[Link]

  • Feely, W.; Boekelheide, V. Diethyl methylenemalonate. Org. Syn. Coll. Vol. 4, p.298 (1963); Vol. 33, p.22 (1953). [Link]

  • Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

  • Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; Yufit, D. S.; de Meijere, A. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals.[Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett.2002, 43, 3071-3074. [Link]

  • Vanden Eynde, J. J.; Labuche, N.; Van Haverbeke, Y.; Tietze, L. F. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC2003, (xv), 22-28. [Link]

  • ethyl 2-chloropyrimidine-5-carboxylate. ChemBK. [Link]

  • Gonda, Z.; Novák, Z. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts2021, 11, 439. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. PubChem. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

  • Molander, G. A.; Jean-Gérard, L. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008, 73, 6041-6047. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Pyrimidine and cyclopropane rings represent two such scaffolds, each conferring unique and advantageous properties to bioactive molecules. The pyrimidine core is a fundamental component of nucleobases, rendering it a well-recognized pharmacophore for interacting with a multitude of biological targets.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Concurrently, the incorporation of a cyclopropyl group into drug candidates has become an increasingly utilized strategy to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.

This technical guide provides a comprehensive overview of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a molecule that synergistically combines these two valuable moieties. While specific experimental data for this exact compound is not extensively available in public literature, this guide will leverage data from closely related analogues and established chemical principles to provide a robust understanding of its synthesis, chemical properties, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While a specific CAS number for this compound is not readily found in major chemical databases, the corresponding carboxylic acid, 2-Cyclopropyl-5-pyrimidinecarboxylic acid, is registered under CAS Number 648423-79-4 . The properties of the title ethyl ester can be reliably predicted based on this precursor and data from analogous pyrimidine esters.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₁₂N₂O₂Deduced from structure
Molecular Weight 192.22 g/mol Calculated from formula
Appearance Likely a white to off-white solid or crystalline powder.Based on similar pyrimidine esters.[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.General solubility of similar organic esters.
Melting Point Predicted to be in the range of 50-100 °C.Extrapolated from related compounds like Ethyl 2-chloropyrimidine-5-carboxylate (56-60 °C).[5]
Boiling Point Not readily predictable without experimental data, but would be significantly higher than the melting point.General trend for organic compounds.
Spectroscopic Characterization: An In-Silico Perspective

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on analogous compounds, the following spectral data can be anticipated:[6][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include:

    • Two singlets in the aromatic region (likely δ 8.5-9.5 ppm) corresponding to the two protons on the pyrimidine ring.

    • A quartet around δ 4.3-4.5 ppm for the methylene protons (-OCH₂-) of the ethyl ester group.

    • A triplet around δ 1.3-1.5 ppm for the methyl protons (-CH₃) of the ethyl ester group.

    • A multiplet in the upfield region (likely δ 1.0-2.5 ppm) for the methine and methylene protons of the cyclopropyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would corroborate the structure with key signals for:

    • The ester carbonyl carbon (C=O) around δ 160-170 ppm.

    • Carbons of the pyrimidine ring in the range of δ 110-170 ppm.

    • The methylene carbon of the ethyl group (-OCH₂-) around δ 60-65 ppm.

    • The methyl carbon of the ethyl group (-CH₃) around δ 14-16 ppm.

    • The carbons of the cyclopropyl ring in the upfield region (δ 10-20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands:

    • A strong C=O stretching vibration for the ester group around 1710-1730 cm⁻¹.

    • C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the cyclopropyl ring.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methodologies for constructing substituted pyrimidine rings.

Proposed Synthesis Workflow

A highly plausible synthetic route involves a multi-step process starting from readily available precursors, culminating in the formation of the target molecule. One such approach is the construction of the pyrimidine ring, a common strategy in heterocyclic chemistry.[9]

G cluster_0 Synthesis of Key Intermediate cluster_1 Alternative Route: Biginelli Reaction cluster_2 Final Step: Esterification (if starting from acid) A Cyclopropanecarboxamidine C Ethyl 2-cyclopropyl-4-methyl-pyrimidine-5-carboxylate A->C Condensation B Ethyl 2-(ethoxymethylene)-3-oxobutanoate B->C D Cyclopropanecarboxaldehyde G Dihydropyrimidine Intermediate D->G Acid Catalysis E Ethyl Acetoacetate E->G F Urea F->G H Ethyl 2-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate G->H Cyclization I Oxidation H->I I->C J 2-Cyclopropyl-5-pyrimidinecarboxylic acid (CAS: 648423-79-4) M This compound J->M Fischer Esterification K Ethanol K->M L Acid Catalyst (e.g., H₂SO₄) L->M

Sources

An In-Depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-cyclopropylpyrimidine-5-carboxylate, bearing the CAS Number 1354823-34-1, is a heterocyclic compound of significant interest in modern medicinal chemistry. This molecule uniquely combines two structurally important motifs: the pyrimidine-5-carboxylate core, a recognized pharmacophore present in numerous therapeutic agents, and the cyclopropyl group, a small, strained ring known to confer advantageous physicochemical and pharmacological properties. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts suggest considerable potential as a building block for novel drug candidates. This guide provides a comprehensive overview of its chemical identity, a proposed, robust synthetic protocol based on established palladium-catalyzed cross-coupling reactions, predicted physicochemical properties, and a discussion of its potential applications in drug discovery, grounded in the proven utility of its structural analogs.

Introduction: The Convergence of Two Privileged Scaffolds

The rational design of small molecule therapeutics often involves the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with a range of biological targets. This compound is a prime example of such a design, integrating the pyrimidine ring with a cyclopropyl substituent.

The Pyrimidine Core: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. It is a fundamental component of life, forming the basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA[1][2]. This biological ubiquity has made the pyrimidine scaffold a focal point for drug discovery, leading to a vast array of approved drugs with diverse therapeutic actions, including:

  • Anticancer Agents: Molecules like 5-Fluorouracil disrupt DNA synthesis in rapidly dividing cancer cells[1].

  • Antiviral Therapeutics: Zidovudine (AZT) is a cornerstone of anti-HIV therapy[1].

  • Antibacterial Drugs: Trimethoprim acts by inhibiting dihydrofolate reductase, an essential enzyme in bacteria[3].

The pyrimidine-5-carboxylate ester moiety, specifically, serves as a versatile synthetic handle and has been incorporated into compounds targeting a wide range of diseases[4][5][6][7].

The Cyclopropyl Fragment: More Than Just a Small Ring

The inclusion of a cyclopropyl group in a drug candidate is a deliberate strategy to modulate its properties. This small, three-membered carbocycle introduces conformational rigidity and possesses unique electronic characteristics due to its strained ring structure. These features can lead to several benefits in drug design[8]:

  • Enhanced Potency: The rigid conformation can lock the molecule into a bioactive shape, improving binding affinity to its target.

  • Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in larger alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

The strategic placement of a cyclopropyl group at the 2-position of the pyrimidine ring, as in the title compound, is therefore a rational approach to creating novel chemical matter with potentially superior drug-like properties.

Synthesis and Mechanism

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This pathway utilizes the commercially available Ethyl 2-chloropyrimidine-5-carboxylate (1) and cyclopropylboronic acid (2) as coupling partners. The Suzuki reaction is widely used in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids[9][10].

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Ethyl 2-chloropyrimidine-5-carboxylate (1) product This compound (Target) reactant1->product Suzuki-Miyaura Coupling reactant2 Cyclopropylboronic acid (2) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand) base Base (e.g., K₃PO₄ or KF) solvent Solvent (e.g., Dioxane/H₂O)

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Causality of Experimental Choices
  • Choice of Precursor (1): Ethyl 2-chloropyrimidine-5-carboxylate is an ideal starting material. The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is sufficiently activated for oxidative addition to a Palladium(0) catalyst. This precursor is also commercially available, ensuring reproducibility and scalability[11][12].

  • Choice of Coupling Partner (2): Cyclopropylboronic acid is stable, easy to handle, and has demonstrated efficacy in Suzuki couplings with various halo-heterocycles[1][8]. Potassium cyclopropyltrifluoroborate could also be used as an alternative, often showing enhanced stability and reactivity.

  • Catalyst System: A standard Palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective. For more challenging couplings, a system comprising a palladium source like Pd₂(dba)₃ and a sterically hindered phosphine ligand (e.g., tricyclohexylphosphine or a Buchwald-type biarylphosphine) can improve reaction efficiency and yield[9].

  • Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is required for the transmetalation step of the catalytic cycle[4]. A solvent system of dioxane and water is commonly employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system based on established literature procedures for similar transformations[4][8][10].

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Physicochemical and Analytical Characterization

As this compound is not well-characterized in the literature, the following properties are predicted based on its structure using computational models and by analogy to similar compounds[13][14].

PropertyPredicted Value / Expected CharacteristicsRationale / Method
CAS Number 1354823-34-1Sourced from chemical supplier databases.
Molecular Formula C₁₀H₁₂N₂O₂Based on chemical structure.
Molecular Weight 192.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this class.
Boiling Point ~300-350 °CEstimated based on structural analogs.
Melting Point ~70-90 °CEstimated; likely a crystalline solid at room temp.
LogP ~1.8 - 2.2Predicted using computational algorithms (e.g., XLogP3).
¹H NMR See Section 3.1Predicted chemical shifts for key protons.
¹³C NMR See Section 3.2Predicted chemical shifts for key carbons.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 9.1-9.3 ppm (s, 2H): Protons on C4 and C6 of the pyrimidine ring. These are expected to be downfield due to the electron-withdrawing effect of the nitrogen atoms and the carboxylate group.

  • δ 4.3-4.5 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester group, showing a quartet splitting pattern from the adjacent methyl group.

  • δ 2.1-2.3 ppm (m, 1H): Methine proton (-CH-) of the cyclopropyl ring, coupled to the other cyclopropyl protons.

  • δ 1.3-1.5 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, appearing as a triplet.

  • δ 1.0-1.3 ppm (m, 4H): Methylene protons (-CH₂-) of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ >160 ppm: Signals for the C2 (attached to cyclopropyl) and the carbonyl carbon of the ester.

  • δ ~155-160 ppm: Signals for the C4 and C6 carbons of the pyrimidine ring.

  • δ ~120-125 ppm: Signal for the C5 carbon of the pyrimidine ring (attached to the ester).

  • δ ~60-65 ppm: Signal for the methylene carbon (-O-CH₂-) of the ethyl ester.

  • δ ~10-20 ppm: Signals for the carbons of the cyclopropyl ring and the methyl carbon of the ethyl ester.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine core offers multiple points for further functionalization, and the entire molecule can serve as a key building block in several therapeutic areas.

G cluster_apps Potential Therapeutic Areas Core This compound Oncology Oncology Core->Oncology Kinase Inhibitors Virology Virology Core->Virology Nucleoside Analogs Inflammation Anti-inflammatory Core->Inflammation Enzyme Inhibitors

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic signature of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of published empirical data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopy and data from analogous structures. Furthermore, it details the requisite experimental protocols for acquiring and validating this data, ensuring a robust framework for the characterization of this molecule.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The introduction of a cyclopropyl group at the 2-position and an ethyl carboxylate at the 5-position of the pyrimidine ring creates this compound, a compound of significant interest for synthetic chemists. The cyclopropyl moiety can introduce conformational rigidity and unique metabolic profiles, while the ethyl ester provides a versatile handle for further functionalization.

Accurate structural elucidation is the bedrock of chemical research and development. This guide provides a comprehensive, predictive overview of the key spectroscopic data points required to identify and characterize this compound, thereby enabling its confident use in research and synthesis.

Molecular Structure and Predicted Spectroscopic Profile

The structural framework of the target compound dictates its interaction with various spectroscopic techniques. The electron-withdrawing nature of the pyrimidine ring and the ester group, combined with the unique electronic and steric properties of the cyclopropyl substituent, gives rise to a distinct and predictable spectroscopic fingerprint.

Caption: Chemical Structure of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the pyrimidine, cyclopropyl, and ethyl ester protons. The chemical shifts are influenced by the aromaticity and electronegativity of the pyrimidine ring.[3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyrimidine H-4, H-69.0 - 9.3Singlet2H
Ethyl -CH₂-4.3 - 4.5Quartet2H
Cyclopropyl -CH-2.2 - 2.5Multiplet1H
Ethyl -CH₃1.3 - 1.5Triplet3H
Cyclopropyl -CH₂-1.1 - 1.4Multiplet4H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework. The pyrimidine carbons are expected at characteristic downfield shifts, with the ester carbonyl appearing at the lowest field.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester C=O164 - 167
Pyrimidine C-2168 - 172
Pyrimidine C-4, C-6157 - 160
Pyrimidine C-5120 - 125
Ethyl -CH₂-61 - 64
Cyclopropyl -CH-15 - 20
Ethyl -CH₃13 - 15
Cyclopropyl -CH₂-10 - 13
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will confirm the presence of key functional groups. A strong carbonyl stretch from the ester is expected to be the most prominent feature.[1][9][10]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (aromatic/pyrimidine)3050 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1715 - 1735Strong
C=N/C=C stretch (pyrimidine ring)1550 - 1620Medium-Strong
C-O stretch (ester)1200 - 1300Strong
Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns for an ethyl ester.[11][12][13]

  • Molecular Formula: C₁₀H₁₂N₂O₂

  • Molecular Weight: 192.22 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 192

Predicted Fragment (m/z) Proposed Identity Fragmentation Pathway
164[M - C₂H₄]⁺McLafferty rearrangement
147[M - OCH₂CH₃]⁺Loss of ethoxy radical
119[M - COOCH₂CH₃]⁺Loss of ethyl carboxylate radical

Experimental Design and Protocols

To validate the predicted data, a systematic experimental approach is required. The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI-MS, HRMS) purification->ms ir IR Spectroscopy (FT-IR) purification->ir interpretation Spectral Interpretation & Structure-Data Correlation nmr->interpretation ms->interpretation ir->interpretation validation Structural Confirmation interpretation->validation

Caption: Experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. An increased number of scans (e.g., 1024) will be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR (COSY & HSQC): To confirm assignments, acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C nuclei.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For EI-MS, a direct insertion probe may be used.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtain a high-resolution mass spectrum using a technique such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. This will provide a highly accurate mass measurement of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the accurate mass from HRMS with the calculated exact mass for the proposed formula C₁₀H₁₂N₂O₂.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using either a neat thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups as predicted.[14][15]

Structural and Spectral Correlations

The interpretation of the acquired spectra relies on correlating specific structural features with the observed spectroscopic signals.

cluster_structure Molecular Structure cluster_nmr NMR Signals pyrimidine Pyrimidine Ring (Aromatic, Electron Withdrawing) nmr_h ¹H: Downfield shifts (9.0-9.3 ppm) pyrimidine->nmr_h nmr_c ¹³C: Downfield shifts (157-172 ppm) pyrimidine->nmr_c cyclopropyl Cyclopropyl Group (Strained Ring) nmr_cyclo_h ¹H: Upfield shifts (1.1-2.5 ppm) cyclopropyl->nmr_cyclo_h ester Ethyl Ester Group (-COOEt) nmr_ester_h ¹H: Quartet (4.3-4.5 ppm) Triplet (1.3-1.5 ppm) ester->nmr_ester_h nmr_ester_c ¹³C: Carbonyl (164-167 ppm) ester->nmr_ester_c

Caption: Key structural-NMR correlations.

  • ¹H NMR: The two protons on the pyrimidine ring are predicted to be in the highly deshielded aromatic region (9.0-9.3 ppm) due to the ring current and the inductive effect of the two nitrogen atoms.[5] The protons of the cyclopropyl group are shielded and appear at unusually high field (1.1-2.5 ppm) due to the unique anisotropic effects of the strained ring system. The ethyl group will display the classic quartet-triplet pattern resulting from coupling between the methylene and methyl protons.

  • ¹³C NMR: The carbons of the pyrimidine ring are significantly deshielded, with the carbon atom at position 2, flanked by two nitrogens, expected to be the most downfield. The ester carbonyl carbon signal will be a singlet in the range of 164-167 ppm, a characteristic region for this functional group.

  • IR Spectroscopy: The most intense and easily identifiable peak will be the C=O stretch of the ester group around 1715-1735 cm⁻¹.[9] The presence of the pyrimidine ring will be confirmed by a series of medium-to-strong bands in the 1550-1620 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations.

  • Mass Spectrometry: The fragmentation of the molecular ion (m/z 192) is primarily driven by the stable ethyl ester moiety. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 147 is a common pathway for ethyl esters.[11][12] A McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, would lead to the elimination of ethene (28 Da) and the formation of a radical cation at m/z 164.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data present a unique spectral fingerprint that will allow for the unambiguous identification of this compound. By following the detailed experimental protocols and utilizing the provided structural-spectral correlations, researchers can confidently synthesize and verify the integrity of this promising heterocyclic building block, paving the way for its exploration in various scientific disciplines.

References

[9] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved from [11] What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase. Retrieved from [1] IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [10] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Retrieved from [14] Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. (1984). Spectroscopy Letters. Retrieved from [16] Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide. (n.d.). Benchchem. Retrieved from [12] Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [17] Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels. Retrieved from [13] Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [15] FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [6] The molecular structure of pyrimidine (a), its corresponding 13C and... (n.d.). ResearchGate. Retrieved from [18] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. Retrieved from [7] Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from [2] Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [8] 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [19] Chemical shifts. (n.d.). Retrieved from [3] 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [4] 2.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [5] 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from

Sources

Foreword: The Strategic Combination of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate

A comprehensive overview for researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic fusion of well-established pharmacophores with bioisosteric modifiers is a cornerstone of rational drug design. This guide delves into the technical intricacies of this compound, a molecule that, while not extensively documented in public literature, represents a compelling synthetic target. It marries the versatile pyrimidine core—a heterocycle fundamental to life and medicine—with the cyclopropyl group, a small yet powerful modulator of physicochemical and metabolic properties.[1][2] As a Senior Application Scientist, my objective is to not only outline the "what" and "how" but to elucidate the "why"—the underlying scientific rationale that makes this compound a molecule of significant interest for advanced drug discovery programs.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the target compound is This compound . This name is derived from the following structural components:

  • Pyrimidine : The core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2]

  • 2-cyclopropyl : A cyclopropyl group is substituted at the second position of the pyrimidine ring.

  • 5-carboxylate : A carboxylate functional group is located at the fifth position.

  • Ethyl : The carboxylate group is esterified with an ethyl group.

PubChem entries for related compounds such as ethyl 2-aminopyrimidine-5-carboxylate and 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid confirm the validity of this nomenclature system.[3][4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₀H₁₂N₂O₂(Calculated)
Molecular Weight192.22 g/mol (Calculated)
XLogP3~2.1(Predicted)
Hydrogen Bond Donors0(Predicted)
Hydrogen Bond Acceptors4(Predicted)
Rotatable Bond Count3(Predicted)

Proposed Synthesis Protocol: A Multi-Step Approach

The synthesis of this compound can be logically approached through the construction of the pyrimidine ring followed by the introduction of the cyclopropyl moiety. A plausible and robust method involves a Negishi cross-coupling reaction, leveraging a halogenated pyrimidine intermediate.

Overall Synthesis Workflow

The proposed pathway begins with the synthesis of a key intermediate, Ethyl 2-chloropyrimidine-5-carboxylate, which is then coupled with a cyclopropylzinc reagent.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cross-Coupling A Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate B Ethyl 2-chloropyrimidine-5-carboxylate A->B Chlorination D This compound B->D Negishi Coupling C Cyclopropylzinc Chloride C->D E Phosphorus Oxychloride (POCl3) N,N-Dimethylaniline F Cyclopropylmagnesium Bromide + ZnCl2 G Pd Catalyst (e.g., Pd(PPh3)4) G cluster_activities Biological Activities Pyrimidine Pyrimidine Core A Versatile Pharmacophore Anticancer Anticancer Pyrimidine->Anticancer Inhibits DNA Synthesis Antiviral Antiviral Pyrimidine->Antiviral Nucleoside Analogs Antibacterial Antibacterial Pyrimidine->Antibacterial DHFR Inhibition AntiInflammatory Anti-inflammatory Pyrimidine->AntiInflammatory CNS CNS Activity Pyrimidine->CNS

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated physical properties of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally-derived data for this specific molecule in public-domain literature, this document synthesizes information from closely related structural analogs and established principles of physical organic chemistry. The methodologies and expected outcomes for key physical and spectral characterization techniques are detailed to provide a robust framework for researchers.

Molecular Structure and Key Physicochemical Descriptors

This compound possesses a unique combination of a pyrimidine core, a cyclopropyl substituent, and an ethyl carboxylate group. These structural features are anticipated to govern its physical and chemical behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeScientific Rationale & Comparative Insights
Molecular Formula C10H12N2O2Based on the chemical structure.
Molecular Weight 192.22 g/mol Calculated from the molecular formula.
CAS Number 648423-77-2It is important to verify the CAS number with a reliable chemical supplier database.
Melting Point (°C) Likely a low-melting solid or an oil at room temperature.Pyrimidine derivatives with similar complexity often exhibit melting points in the range of 30-100 °C. For instance, Ethyl 2-methylsulfanylpyrimidine-5-carboxylate has a reported melting point of 33-36 °C[1]. The presence of the rigid cyclopropyl group might slightly increase the melting point compared to more flexible alkyl chains.
Boiling Point (°C) Estimated to be >300 °C at atmospheric pressure.The boiling point of 2-Cyclopropyl-5-pyrimidinecarboxylic acid is reported as 346.5±15.0 °C at 760 mmHg[2]. The ethyl ester is expected to have a slightly lower or comparable boiling point. For a related compound, ethyl-2-methyl-4-propyl-5-pyrimidine carboxylate, the boiling point is reported as 85-90 °C at 0.4 Torr[3].
Density (g/cm³) ~1.1 - 1.3The density of 2-Cyclopropyl-5-pyrimidinecarboxylic acid is 1.4±0.1 g/cm³[2]. Esterification might slightly decrease the density. Other substituted pyrimidine carboxylates show densities in this range[1][3].
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents, ethyl acetate). Limited solubility in water.The ester functionality and the overall organic nature of the molecule suggest good solubility in a range of organic solvents. The pyrimidine nitrogen atoms may allow for limited aqueous solubility, particularly at acidic pH. The related compound Aminocyclopyrachlor, a pyrimidine carboxylic acid, shows water solubility that is pH-dependent[4][5].

Experimental Determination of Physical Properties: Methodologies and Rationale

The precise determination of the physical properties of a novel compound like this compound is crucial for its application in research and development. The following section outlines the standard experimental protocols.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion. This data is critical for quality control and for understanding the solid-state properties of the compound.

Experimental Workflow:

Figure 1: Workflow for Melting Point Determination using DSC.

Boiling Point Determination

Causality of Experimental Choice: For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. This is particularly relevant for complex organic molecules.

Experimental Protocol:

  • Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer, and a temperature probe.

  • Procedure:

    • Place a small amount of the sample in the distillation flask.

    • Gradually reduce the pressure to a stable value (e.g., 0.5 mmHg).

    • Heat the sample until it begins to boil.

    • Record the temperature at which the vapor and liquid are in equilibrium.

    • The boiling point at atmospheric pressure can be estimated using a nomograph.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key SignalsRationale
¹H NMR - Signals in the aromatic region for the pyrimidine protons. - A quartet and a triplet for the ethyl ester group. - Multiplets in the upfield region for the cyclopropyl protons.The chemical shifts and splitting patterns will be characteristic of the specific electronic environment of each proton. The integration of the signals will correspond to the number of protons in each group. Spectral data for related pyrimidine derivatives can be found in the literature[6].
¹³C NMR - A signal for the carbonyl carbon of the ester. - Signals for the sp² carbons of the pyrimidine ring. - Signals for the carbons of the ethyl group. - Signals for the sp³ carbons of the cyclopropyl ring.The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
FT-IR (cm⁻¹) - C=O stretch (ester) around 1720-1740 cm⁻¹. - C=N and C=C stretches (pyrimidine ring) in the 1500-1650 cm⁻¹ region. - C-H stretches (aliphatic and aromatic) around 2900-3100 cm⁻¹. - C-O stretch (ester) around 1100-1300 cm⁻¹.The presence of these characteristic absorption bands will confirm the presence of the key functional groups in the molecule. IR data for similar structures is available[6].
Mass Spec (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns.Mass spectrometry provides the exact molecular weight and information about the fragmentation of the molecule, which can be used to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise connectivity of atoms in a molecule. They provide unambiguous evidence for the carbon-hydrogen framework.

Workflow for NMR Data Acquisition:

Figure 2: General Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choice: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. It is an excellent tool for confirming the presence of the ester and pyrimidine moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the infrared spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Optimize the source parameters (e.g., capillary voltage, gas flow) to obtain a stable signal.

  • Acquire the mass spectrum in the desired mass range.

Conclusion

This technical guide provides a detailed projection of the physical properties of this compound and outlines the standard methodologies for their experimental determination. While direct experimental data for this specific compound is not widely available, the information presented, based on sound scientific principles and data from analogous structures, serves as a valuable resource for researchers. The described protocols are self-validating systems that, when applied, will yield the precise physical and spectral data necessary for the confident use of this compound in further scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025). 2-Cyclopropyl-5-pyrimidinecarboxylic acid. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Ethyl 2-methylsulfanylpyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • Grokipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

Sources

"Ethyl 2-cyclopropylpyrimidine-5-carboxylate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Emerging Pharmaceutical Interest

This compound is a heterocyclic organic compound featuring a pyrimidine core functionalized with a cyclopropyl group at the 2-position and an ethyl carboxylate at the 5-position. While extensive, direct literature on this specific molecule is nascent, its constituent motifs are of profound importance in modern medicinal chemistry. The pyrimidine ring is a ubiquitous scaffold in numerous approved drugs, valued for its versatile biological activities, while the cyclopropyl group is increasingly recognized as a "bioisostere" that can significantly enhance the pharmacological profile of a molecule.

This guide provides a comprehensive technical overview of this compound, synthesizing data from structurally related analogues and established chemical principles. We will delve into its physicochemical properties, propose a robust synthetic pathway, discuss its potential applications in drug discovery, and outline a rigorous analytical framework for its characterization. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this promising chemical entity.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is the cornerstone of its application in research and development. The key characteristics of this compound are summarized below.

Core Data

The molecular formula for this compound is C₁₀H₁₂N₂O₂. Based on this, its molecular weight and other key physical properties can be precisely calculated.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂Calculated
Molecular Weight 192.22 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
CAS Number Not broadly indexed; context-dependentN/A
Structural Features and Their Significance

The molecule's structure is a deliberate amalgamation of functional groups known to confer desirable pharmacokinetic and pharmacodynamic properties.

LogicalStructure Molecule This compound P_Core Pyrimidine Scaffold Molecule->P_Core Core Structure C_Group Cyclopropyl Moiety Molecule->C_Group Substitution at C2 E_Group Ethyl Carboxylate Molecule->E_Group Substitution at C5

Caption: Key structural motifs of this compound.

  • Pyrimidine Core : This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, found in anticancer and antiviral agents.[1] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets.

  • Cyclopropyl Group : The inclusion of a cyclopropyl ring is a modern strategy in drug design.[2] Its unique electronic properties and rigid conformation can enhance binding potency, improve metabolic stability by blocking sites of oxidation, and increase cell permeability.[2]

  • Ethyl Carboxylate Group : This functional group significantly influences the molecule's polarity and solubility. It can be hydrolyzed in vivo by esterases, making it a candidate for prodrug strategies to improve bioavailability.

Proposed Synthetic Pathway

A robust and scalable synthesis is critical for the exploration of any new chemical entity. We propose a highly efficient, two-step synthetic route starting from a commercially available precursor, Ethyl 2-chloropyrimidine-5-carboxylate. This pathway leverages a well-established palladium-catalyzed cross-coupling reaction.

SynthesisWorkflow start_material Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4) reaction_step Suzuki Cross-Coupling start_material->reaction_step reagent Cyclopropylboronic Acid reagent->reaction_step catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) catalyst->reaction_step product This compound reaction_step->product

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on standard procedures for C-C bond formation on pyrimidine rings.

Objective: To synthesize this compound from Ethyl 2-chloropyrimidine-5-carboxylate and cyclopropylboronic acid.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)[3]

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium(II) catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base, e.g., Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane:Water) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Trustworthiness Note: The success of this reaction is contingent on maintaining an inert atmosphere to prevent the degradation of the palladium catalyst. The use of degassed solvents is critical.

Applications in Drug Discovery and Development

The unique structural combination of this compound makes it a highly attractive scaffold for targeting a range of diseases.

  • Oncology: Pyrimidine derivatives are foundational to many chemotherapeutics that interfere with nucleic acid synthesis. The introduction of the cyclopropyl group could enhance selectivity for cancer-specific enzymes or receptors, potentially leading to more potent and less toxic treatments.[1][4]

  • Antiviral Agents: Many antiviral drugs are nucleoside analogues that incorporate a modified pyrimidine base. This scaffold could serve as a precursor for novel nucleoside or non-nucleoside inhibitors of viral polymerases or proteases.[5]

  • Kinase Inhibition: The pyrimidine core is a common feature in kinase inhibitors used in targeted cancer therapy. The cyclopropyl group can be used to probe hydrophobic pockets within the ATP-binding site of kinases, potentially leading to compounds with high affinity and selectivity.

  • Agrochemicals: Beyond pharmaceuticals, pyrimidine derivatives are also utilized in the formulation of advanced herbicides and pesticides.[6][7]

Analytical Characterization Workflow

Rigorous analytical validation is necessary to confirm the identity, purity, and structure of the synthesized compound.

AnalyticalWorkflow synthesis Synthesized Product lcms LC-MS Analysis synthesis->lcms Initial Check nmr NMR Spectroscopy synthesis->nmr Definitive Structure hplc HPLC Analysis synthesis->hplc Purity Assay identity Structural Identity Confirmed lcms->identity nmr->identity purity Purity >98% Confirmed hplc->purity

Caption: A self-validating workflow for analytical characterization.

Standard Analytical Protocols
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the initial check to confirm the reaction's success. The expected mass for the protonated molecular ion [M+H]⁺ would be approximately 193.22.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide definitive structural confirmation. Expected signals would include:

      • A triplet and a quartet in the upfield region for the ethyl group (CH₃ and CH₂).

      • A complex multiplet in the highly upfield region for the cyclopropyl protons.

      • Two distinct singlets (or doublets, depending on coupling) in the downfield aromatic region for the pyrimidine ring protons.

    • ¹³C NMR: This confirms the carbon framework, with characteristic shifts for the ester carbonyl, the pyrimidine ring carbons, and the unique upfield signals of the cyclopropyl carbons.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, typically with UV detection, should be developed to determine the purity of the final compound. For use in biological assays, a purity of >98% is generally required.[8]

Conclusion

This compound stands as a molecule of significant potential, built upon a foundation of privileged chemical motifs. While it may not yet be a widely cataloged reagent, its logical design and accessible synthesis make it a prime candidate for inclusion in screening libraries and as a foundational scaffold for medicinal chemistry programs. This guide provides the necessary technical framework—from synthesis to analysis—to empower researchers to confidently incorporate this compound into their discovery pipelines, paving the way for the development of next-generation therapeutics.

References

  • ChemicalBook: ethyl 2-(cyclopropylmethyl)pyrimidine-5-carboxylate. Provides basic information on a structurally related compound.

  • PubChem: Ethyl 2-aminopyrimidine-5-carboxylate. An entry for a related pyrimidine derivative with physicochemical data.

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Details synthesis strategies for related pyrimidine compounds, highlighting their biological activities.

  • ChemicalBook: Ethyl 2-chloropyrimidine-5-carboxylate synthesis. Outlines synthetic methods for a key precursor intermediate.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. A comprehensive review on the role and benefits of incorporating cyclopropyl groups in drug design.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. Discusses the importance of high-purity intermediates like the chloro-pyrimidine precursor in API synthesis.

  • Yadav, P., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Journal of Cancer Therapy, 1(1). Highlights the synthesis and anticancer activities of substituted pyrimidine derivatives.

  • de Oliveira, R. B., et al. (2019). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2019(2), M1068. Provides an example of the synthesis and characterization of a complex pyrimidine derivative.

  • Pharmaffiliates: Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. An example of a complex pharmaceutical intermediate.

  • Chem-Impex: Ethyl 2-chloropyrimidine-5-carboxylate. Details the applications of the key precursor in pharmaceutical and agricultural development.

  • A2B Chem: ethyl 2-methylpyrimidine-5-carboxylate. Data on a related pyrimidine compound.

  • Parchem: Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate. A commercial listing for another complex pyrimidine derivative.

  • PubChem: Aminocyclopyrachlor. Information on a herbicide containing a 2-cyclopropylpyrimidine core.

  • MedChemExpress: Ethyl 2-chloropyrimidine-5-carboxylate. A commercial and research source for the key precursor.

  • PubChem: 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. The PubChem entry for the key synthetic precursor, providing comprehensive data.

  • TCI Chemicals: Ethyl 2-Chloropyrimidine-5-carboxylate. A supplier page for the precursor, confirming its commercial availability.

  • ChemScene: Ethyl 2-chloropyrimidine-5-carboxylate. Provides physicochemical data and commercial availability of the precursor.

  • Cheng, C., et al. (2013). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 25(10), 5785-5787. Discusses the synthesis of related heterocyclic intermediates for agricultural applications.

  • ResearchGate: Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. A publication detailing the synthesis and biological evaluation of pyrimidine derivatives.

  • Google Patents: CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. An example of a patent detailing synthetic organic chemistry processes.

Sources

The Fundamental Reactivity of the Cyclopropylpyrimidine Moiety: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Strained Ring in Medicinal Chemistry

The cyclopropyl group, a seemingly simple three-membered carbocycle, has become a linchpin in modern medicinal chemistry. When appended to a pharmacologically significant scaffold like pyrimidine, it imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's reactivity, metabolic stability, and biological activity.[1][2] This guide provides an in-depth exploration of the fundamental reactivity of the cyclopropylpyrimidine moiety, offering researchers and drug development professionals a framework for understanding and manipulating this versatile chemical entity.

The inherent ring strain of the cyclopropyl group (approximately 27 kcal/mol) results in C-C bonds with significant p-character, allowing the ring to behave as a weak π-electron donor through hyperconjugation. This electronic feature subtly modulates the intrinsically electron-deficient nature of the pyrimidine ring. Concurrently, the rigid, three-dimensional structure of the cyclopropyl group offers a powerful tool for conformational constraint, aiding in the optimization of ligand-receptor interactions.[3] This guide will dissect the synthesis of these moieties, their behavior in key chemical transformations, and the underlying principles that govern their reactivity.

Strategic Synthesis of Cyclopropylpyrimidines

The construction of the cyclopropylpyrimidine core is most efficiently achieved by installing the cyclopropyl group onto a pre-existing, functionalized pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation, offering high yields and broad functional group tolerance.[4][5]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is the most prevalent method, utilizing the reaction of a halopyrimidine with cyclopropylboronic acid. The typical starting material is the commercially available and inexpensive 2,4-dichloropyrimidine.

Causality Behind Experimental Choices:

  • Regioselectivity: The reaction overwhelmingly proceeds at the C4 position of 2,4-dichloropyrimidine.[4][6] This is because the C4 position is more electron-deficient than the C2 position, a consequence of being para to one ring nitrogen and ortho to the other, which leads to a more stabilized Meisenheimer-like intermediate during the catalytic cycle.[7]

  • Catalyst System: A Pd(0) source, such as Pd(PPh₃)₄, is essential. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[6][8]

  • Base and Solvent: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid for transmetalation. A mixed solvent system, such as 1,4-dioxane and water, is often used to solubilize both the organic and inorganic reagents.[6][8] Microwave irradiation can dramatically shorten reaction times.[6]

The workflow for a typical Suzuki coupling to generate a key intermediate is illustrated below.

G cluster_0 Suzuki-Miyaura Coupling Workflow reagents 2,4-Dichloropyrimidine Cyclopropylboronic Acid Pd(PPh₃)₄ Catalyst K₂CO₃ Base setup Combine reagents in 1,4-Dioxane/H₂O solvent in a microwave vial reagents->setup 1. Preparation reaction Microwave Irradiation (e.g., 100-120 °C, 15-30 min) setup->reaction 2. Reaction workup Aqueous Workup (e.g., EtOAc extraction, brine wash) reaction->workup 3. Isolation purification Silica Gel Chromatography workup->purification 4. Purification product Product: 2-Chloro-4-cyclopropylpyrimidine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Negishi coupling, using a cyclopropylzinc reagent, offers an alternative, often with high reactivity, but requires more stringent anhydrous conditions due to the moisture sensitivity of the organozinc species.[9][10]

Experimental Protocol: Synthesis of 2-Chloro-4-cyclopropylpyrimidine

This protocol is a representative procedure adapted from established methods for Suzuki coupling on dichloropyrimidines.[6][8]

  • Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq, e.g., 745 mg, 5.0 mmol), cyclopropylboronic acid (1.2 eq, 515 mg, 6.0 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 2.07 g, 15.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq, 58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (3 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 110 °C for 20 minutes.

  • Monitoring: After cooling, check the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Reactant/ReagentMol. Wt.Equiv.Amount
2,4-Dichloropyrimidine148.971.0745 mg
Cyclopropylboronic Acid85.901.2515 mg
K₂CO₃138.213.02.07 g
Pd(PPh₃)₄1155.560.0158 mg
Expected Product 154.59 -~70-85% Yield
Table 1: Representative stoichiometry for Suzuki-Miyaura synthesis of 2-chloro-4-cyclopropylpyrimidine. Yields are typical for this class of reaction.[6][8]

Reactivity of the Pyrimidine Ring: A Tale of Two Positions

The reactivity of the cyclopropylpyrimidine core is dominated by the electron-deficient nature of the pyrimidine ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). Electrophilic Aromatic Substitution (EAS), in contrast, is exceptionally difficult.

Nucleophilic Aromatic Substitution (SNAr)

This is the most important reaction for the elaboration and diversification of the cyclopropylpyrimidine scaffold. In a 2-chloro-4-cyclopropylpyrimidine system, the remaining chlorine at the C2 position is the primary site for substitution.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, with amines being particularly common in drug discovery for the synthesis of kinase inhibitors.[11][12] The nucleophilicity of the amine is a key factor; anilines are common, but aliphatic amines are generally more reactive.[13][14]

  • Solvent and Temperature: Protic solvents like n-butanol or isopropanol are often used at elevated temperatures (e.g., 100-140 °C) to drive the reaction to completion.[11]

  • Acid/Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, either an excess of the nucleophilic amine is used, or a non-nucleophilic base (e.g., DIPEA) is added to scavenge the acid. Alternatively, acid catalysis can sometimes promote the reaction with weakly nucleophilic anilines by protonating the pyrimidine ring, making it more electrophilic.[15]

G cluster_1 SNAr Mechanism on 2-Chloro-4-cyclopropylpyrimidine Start 2-Chloro-4-cyclopropylpyrimidine + Nucleophile (e.g., R-NH₂) Attack Nucleophilic Attack at C2 Start->Attack Intermediate Formation of Meisenheimer Complex (Negative charge delocalized onto ring nitrogens) Attack->Intermediate Rate-determining step Elimination Loss of Chloride (Cl⁻) Leaving Group Intermediate->Elimination Rearomatization Proton Transfer/ Rearomatization Elimination->Rearomatization Product 2-Substituted-4-cyclopropylpyrimidine Rearomatization->Product

Caption: Key steps in the SNAr mechanism.

Experimental Protocol: SNAr of Aniline with 2-Chloro-4-cyclopropylpyrimidine

This protocol is representative of procedures used in the synthesis of pyrimidine-based kinase inhibitors.[11]

  • Reaction Setup: In a sealed tube, dissolve 2-chloro-4-cyclopropylpyrimidine (1.0 eq, e.g., 155 mg, 1.0 mmol) and aniline (1.1 eq, 102 mg, 1.1 mmol) in n-butanol (3 mL).

  • Heating: Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitoring: Allow the reaction to cool to room temperature. Monitor for completion by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford N-phenyl-4-cyclopropylpyrimidin-2-amine.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles.[8][16] While the cyclopropyl group is a weak ortho-, para-director and activating group (Hammett constants: σₘ = -0.07, σₚ = -0.21), its effect is insufficient to overcome the powerful deactivating effect of the pyrimidine core.[17]

Fundamental Reactivity: Direct EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the cyclopropylpyrimidine ring are generally not feasible under standard conditions. Attempts to force such reactions typically result in decomposition or reaction at a nitrogen atom (quaternization) if a strong acid is present. For practical synthetic purposes, the C5 position of a cyclopropylpyrimidine is considered unreactive towards electrophiles. Functionalization at this position must be achieved through other means, such as starting with a pre-functionalized pyrimidine (e.g., 5-bromopyrimidine) before the introduction of the cyclopropyl group.[1][18]

Reactivity of the Cyclopropyl Ring Itself

While often employed for its metabolic stability, the cyclopropyl ring is not inert. Its high ring strain makes it susceptible to ring-opening reactions, particularly when adjacent to a group that can stabilize an intermediate carbocation, radical, or carbanion.

Acid-Catalyzed Ring Opening

In the presence of a strong acid, the cyclopropyl group can undergo ring-opening. Protonation can occur either on the pyrimidine ring or directly on the cyclopropyl C-C bonds (which have p-character). If protonation leads to the formation of a carbocation adjacent to the cyclopropyl ring, a concerted ring-opening can occur to relieve strain, forming a more stable allylic or homoallylic cation. However, for a simple cyclopropylpyrimidine, this reaction is not typically observed under mild acidic conditions. The pyrimidine nitrogens are more basic and will be protonated first, which further deactivates the entire system. Significant activation, such as the presence of an adjacent carbonyl or alkyne group, is usually required to facilitate this transformation.[14][19]

Field Insight: For most drug discovery applications, the cyclopropyl ring attached directly to the pyrimidine core can be considered stable to the acidic conditions encountered in formulation or physiological environments. However, chemists should be aware of this potential liability if additional activating groups are present in the molecule.

Conclusion: A Predictable and Powerful Moiety

The fundamental reactivity of the cyclopropylpyrimidine moiety is characterized by a predictable and synthetically useful dichotomy. The pyrimidine ring is a hub for nucleophilic aromatic substitution, primarily at the C2 and C4 positions, providing a reliable handle for molecular elaboration. Conversely, it is inert to electrophilic attack at the ring carbons. The cyclopropyl group, while bestowing crucial conformational and electronic properties, is largely a stable spectator, though its potential for ring-opening under harsh or activating conditions should not be overlooked. A thorough understanding of these principles allows medicinal chemists to strategically employ the cyclopropylpyrimidine scaffold to build complex molecules with tailored properties for modern drug discovery.

References

  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Anderson, S., & Handy, S. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved January 17, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Nucleophilic substitution reaction of cumyl arenesulfonates with anilines. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • The isolated yield of product 3 after Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. (2012). NIH. Retrieved January 17, 2026, from [Link]

  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. (n.d.). Zenodo. Retrieved January 17, 2026, from [Link]

  • Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Hammett substituent constants. (n.d.). Stenutz. Retrieved January 17, 2026, from [Link]

  • A Survey of Hammett Substituent Constants. (2021). YouTube. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

The Strategic deployment of Ethyl 2-cyclopropylpyrimidine-5-carboxylate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Cyclopropyl Moiety in Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of molecular entities with enhanced potency, selectivity, and metabolic stability is paramount. Among the structural motifs that have gained significant traction, the cyclopropyl group stands out for its unique conformational and electronic properties.[1][2][3] Its incorporation into drug candidates can lead to a favorable pre-organization of the molecule for optimal interaction with its biological target, contributing to improved efficacy.[1][2] Furthermore, the inherent strain of the three-membered ring imparts a higher bond dissociation energy to its C-H bonds, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This often translates to an extended in vivo half-life and a more predictable pharmacokinetic profile.[1][4]

This guide focuses on a key building block that leverages these advantages: Ethyl 2-cyclopropylpyrimidine-5-carboxylate . This heterocyclic compound has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Herein, we provide a detailed exploration of its application, underpinned by field-proven insights and validated protocols, to empower researchers and drug development professionals in harnessing its full potential.

Core Applications in Pharmaceutical Synthesis: A Case Study in JAK Inhibitor Synthesis

The utility of this compound is prominently showcased in the synthesis of the JAK inhibitor, Upadacitinib. This therapeutic agent is employed in the treatment of several autoimmune disorders. The 2-cyclopropylpyrimidine core of the molecule plays a crucial role in its biological activity. The following sections will detail the synthetic transformations involving this key intermediate.

Key Synthetic Transformations

The primary role of this compound in this context is to serve as a scaffold upon which further complexity is built. The two main reaction handles of this molecule are the ester group at the 5-position and the potential for nucleophilic aromatic substitution at other positions on the pyrimidine ring (if activated). A common and pivotal transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid derivative is then typically activated and coupled with an appropriate amine-containing fragment to form an amide bond, a cornerstone of many pharmaceutical structures.

Experimental Protocols

The following protocols are representative of the methodologies employed in the synthesis and subsequent transformation of this compound.

Protocol 1: Synthesis of 2-Cyclopropylpyrimidine-5-carboxylic acid via Ester Hydrolysis

This protocol details the saponification of this compound to its corresponding carboxylic acid, a crucial step in preparing for subsequent amide coupling reactions.

Materials and Equipment:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 6 M

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve this compound (1 equivalent) in 1,4-dioxane.

  • To this solution, add an aqueous solution of lithium hydroxide (1.1 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water.

  • Carefully acidify the mixture to a pH of approximately 2 using 6 M HCl. This will precipitate the carboxylic acid product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield 2-cyclopropylpyrimidine-5-carboxylic acid.[5]

Causality Behind Experimental Choices:

  • Choice of Base: Lithium hydroxide is often preferred for ester hydrolysis as it can be effective at room temperature and may lead to cleaner reactions with fewer side products compared to sodium hydroxide.

  • Solvent System: The use of a co-solvent system like 1,4-dioxane and water is necessary because the starting ester has limited solubility in water alone, while the inorganic base is insoluble in purely organic solvents.

  • Acidification: Acidification is critical to protonate the carboxylate salt formed during the reaction, rendering the carboxylic acid neutral and causing it to precipitate out of the aqueous solution due to its lower solubility.

Protocol 2: Amide Bond Formation with a Chiral Amine

This protocol outlines the coupling of 2-cyclopropylpyrimidine-5-carboxylic acid with a chiral amine, a common step in the synthesis of many modern pharmaceuticals.

Materials and Equipment:

  • 2-Cyclopropylpyrimidine-5-carboxylic acid

  • Chiral amine hydrochloride salt

  • N,N'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., HATU, HOBt/EDC)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Acetonitrile or other suitable aprotic solvent

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the chiral amine hydrochloride salt in acetonitrile, add triethylamine (2.2 equivalents) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 2-cyclopropylpyrimidine-5-carboxylic acid (1 equivalent) in acetonitrile.

  • Add N,N'-Carbonyldiimidazole (1.1 equivalents) to the carboxylic acid solution and stir for 1 hour at room temperature to form the acylimidazolide intermediate.

  • Add the activated carboxylic acid solution to the amine solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC or HPLC until the reaction is complete.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Agent: CDI is a versatile and effective coupling agent that activates the carboxylic acid by forming a reactive acylimidazolide, which readily reacts with the amine. It has the advantage that the byproducts (imidazole and CO2) are easily removed.

  • Base: Triethylamine is used to neutralize the hydrochloride salt of the amine, liberating the free amine for the coupling reaction. It also scavenges the acid formed during the reaction.

  • Inert Atmosphere: While not always strictly necessary for this type of coupling, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture, especially with highly sensitive reagents.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key transformations involving this compound.

Reaction StepStarting MaterialReagentsSolventTemperatureTimeTypical Yield
Ester HydrolysisThis compoundLiOH, H₂O1,4-DioxaneRoom Temp.2-4 h>90%
Amide Coupling2-Cyclopropylpyrimidine-5-carboxylic acidChiral Amine, CDI, TEAAcetonitrileRoom Temp.4-12 h70-90%

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this compound in a typical pharmaceutical synthesis workflow.

G cluster_0 Synthesis of Key Intermediate cluster_1 Core Modification cluster_2 Fragment Coupling cluster_3 Final API Synthesis start Starting Materials intermediate This compound start->intermediate Multi-step Synthesis hydrolysis Ester Hydrolysis intermediate->hydrolysis LiOH / H₂O carboxylic_acid 2-Cyclopropylpyrimidine-5-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling carboxylic_acid->amide_coupling final_intermediate Advanced Intermediate amide_coupling->final_intermediate further_steps Further Synthetic Steps final_intermediate->further_steps amine Chiral Amine Fragment amine->amide_coupling CDI, TEA api Active Pharmaceutical Ingredient (API) further_steps->api

Sources

Application Notes and Protocols: Ethyl 2-cyclopropylpyrimidine-5-carboxylate as a Key Intermediate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring system is a foundational scaffold in a multitude of biologically active compounds, including a significant number of commercial agrochemicals.[1][2] Its versatile chemistry allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Within this class, derivatives of pyrimidine-5-carboxylic acid have garnered considerable attention for their role in developing potent fungicides and herbicides.[1] The incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring is a particularly noteworthy structural motif. The strained three-membered ring of the cyclopropyl group can impart unique conformational constraints and metabolic stability, often leading to enhanced biological efficacy.

This document provides a comprehensive guide to the synthesis and application of ethyl 2-cyclopropylpyrimidine-5-carboxylate, a key intermediate in the development of next-generation agrochemicals. We will delve into a robust synthetic protocol for this intermediate, explore its subsequent conversion into a representative agrochemical analogue, and discuss the underlying principles of its biological activity. The protocols and insights provided herein are designed for researchers, scientists, and professionals engaged in the discovery and development of novel crop protection agents.

Synthetic Protocol: this compound

The synthesis of this compound can be efficiently achieved through a multicomponent reaction, a cornerstone of modern synthetic chemistry that allows for the construction of complex molecules in a single step. The following protocol is based on established methodologies for pyrimidine synthesis, adapted for the specific target molecule.

Overall Reaction Scheme

Synthesis_Scheme reagents Cyclopropylamidine hydrochloride + Diethyl 2-(ethoxymethylene)-3-oxobutanoate + Sodium Ethoxide intermediate This compound reagents->intermediate One-pot condensation Application_Scheme start This compound product 2-Cyclopropylpyrimidine-5-carboxylic acid start->product 1. LiOH, THF/H₂O 2. HCl (aq) Mechanism_of_Action cluster_plant_cell Plant Cell Receptor Auxin Receptor Gene_Expression Altered Gene Expression Receptor->Gene_Expression Triggers Uncontrolled_Growth Uncontrolled Growth & Cell Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Synthetic_Auxin 2-Cyclopropylpyrimidine Carboxylic Acid Herbicide Synthetic_Auxin->Receptor Binds to

Sources

Application Notes and Protocols for Reactions Involving Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 2-cyclopropylpyrimidine Scaffold

The 2-cyclopropylpyrimidine moiety is a privileged scaffold in modern medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized as a strategic element in drug design to enhance metabolic stability, modulate physicochemical properties, and improve target engagement by enforcing specific conformations.[1][2] When incorporated into the pyrimidine core, a key heterocycle present in numerous bioactive molecules and pharmaceuticals, it creates a versatile building block for the synthesis of novel therapeutic agents.[3] Ethyl 2-cyclopropylpyrimidine-5-carboxylate serves as a key intermediate, offering multiple reaction handles for diversification and the generation of compound libraries for screening.

This guide provides detailed, field-proven protocols for the synthesis and key transformations of this compound, including ester hydrolysis, amidation, and subsequent functionalization via halogenation and Suzuki cross-coupling. The causality behind experimental choices and self-validating aspects of each protocol are explained to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Core Scaffold

Protocol 1: Synthesis of this compound via Pinner-type Condensation

The Pinner synthesis and related methodologies provide a robust route to the pyrimidine core by condensing an amidine with a β-dicarbonyl compound or its equivalent.[4] In this protocol, cyclopropanecarboxamidine is reacted with an appropriate three-carbon building block to construct the target molecule.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the amidine on the carbonyl group, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The choice of a base, such as sodium ethoxide, is crucial to deprotonate the starting materials and facilitate the condensation.

Experimental Protocol:

  • Preparation of Cyclopropanecarboxamidine: This can be prepared from cyclopropanecarbonitrile via standard methods, for instance, by forming the imidate followed by reaction with ammonia.

  • Condensation Reaction:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add cyclopropanecarboxamidine hydrochloride (1.0 eq.).

    • To this mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a slight excess of acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation: Synthesis Conditions

Starting MaterialsKey ReagentsSolventTemperatureReaction TimeTypical Yield
Cyclopropanecarboxamidine, Ethyl 2-(ethoxymethylene)-3-oxobutanoateSodium EthoxideEthanolReflux4-6 hours60-75%

Visualization: Pinner-type Pyrimidine Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A Cyclopropanecarboxamidine C Condensation A->C NaOEt, EtOH B Ethyl 2-(ethoxymethylene)-3-oxobutanoate B->C D This compound C->D Reflux, then Workup

Caption: Workflow for the synthesis of the target pyrimidine ester.

Part 2: Key Transformations of the Ester Group

The ethyl ester at the 5-position is a versatile handle for further modification, primarily through hydrolysis to the carboxylic acid and subsequent amidation, or direct amidation.

Protocol 2: Saponification (Hydrolysis) to 2-cyclopropylpyrimidine-5-carboxylic acid

Basic hydrolysis, or saponification, is a standard and high-yielding method to convert esters to their corresponding carboxylic acids.[2][5] The resulting carboxylate salt is then protonated in an acidic workup.

Causality and Experimental Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the ethoxide. Lithium hydroxide is often preferred due to its good solubility in mixed aqueous-organic solvent systems and the ease of removing lithium salts during workup.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl).

    • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 2-cyclopropylpyrimidine-5-carboxylic acid.

Data Presentation: Hydrolysis Conditions

SubstrateKey ReagentSolventTemperatureReaction TimeTypical Yield
This compoundLiOH·H₂OTHF/WaterRoom Temp.2-4 hours>90%
Protocol 3: Amidation to Pyrimidine-5-carboxamides

Amides are prevalent in pharmaceuticals, and their synthesis from the core ester is a critical transformation. Two primary routes are presented: a two-step process via the carboxylic acid and a direct conversion from the ester.

This is the most common and versatile method, involving activation of the carboxylic acid with a coupling agent followed by reaction with an amine.[7]

Causality and Experimental Rationale: Coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form a highly reactive activated ester. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the amine (if applicable) and to scavenge the acid produced during the reaction.

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopropylpyrimidine-5-carboxylic acid (1.0 eq.), the desired amine (or its hydrochloride salt, 1.1 eq.), and HBTU (1.1 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Pour the reaction mixture into water, which may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

For certain substrates, particularly with less nucleophilic amines, direct amidation from the ester can be achieved using a strong base.[8]

Causality and Experimental Rationale: A strong base like potassium tert-butoxide (t-BuOK) deprotonates the amine, significantly increasing its nucleophilicity. This allows it to directly attack the ester carbonyl, leading to the formation of the amide. This method is often rapid but may have a more limited substrate scope than the two-step process.

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere, dissolve the amine (1.2 eq.) and this compound (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 1.5 eq.) portion-wise at room temperature. The reaction is often instantaneous.

  • Reaction Monitoring: Check for completion by TLC after 15-30 minutes.

  • Workup:

    • Carefully quench the reaction by adding it to a stirred solution of saturated ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify as needed.

Visualization: Amidation Pathways

G Ester Ethyl 2-cyclopropylpyrimidine- 5-carboxylate Acid 2-cyclopropylpyrimidine- 5-carboxylic acid Ester->Acid LiOH, THF/H₂O Amide 2-cyclopropylpyrimidine- 5-carboxamide Ester->Amide Amine, t-BuOK, DMSO (Direct Route) Acid->Amide Amine, HBTU, DIPEA

Caption: Alternative pathways for the synthesis of pyrimidine-5-carboxamides.

Part 3: C-H Functionalization for Cross-Coupling

To further diversify the scaffold, C-H bonds on the pyrimidine ring can be functionalized. A common strategy is halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[9][10]

Protocol 4: Bromination of the Pyrimidine Ring at C-4

The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, bromination can be achieved, often at the most electron-rich available position. Assuming the C-5 position is occupied by the carboxylate, and C-2 by the cyclopropyl group, the C-4 and C-6 positions are targets. Selective halogenation can often be achieved under specific conditions.[11][12]

Causality and Experimental Rationale: N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine. The reaction is typically performed in a polar aprotic solvent. For electron-deficient systems, the reaction may require an initiator or elevated temperatures.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor by LC-MS. The reaction may require several hours. For less reactive substrates, a radical initiator like AIBN or benzoyl peroxide can be added, or the reaction can be performed under UV irradiation.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to isolate the desired brominated product (e.g., Ethyl 4-bromo-2-cyclopropylpyrimidine-5-carboxylate).

Protocol 5: Suzuki-Miyaura Cross-Coupling of the Brominated Pyrimidine

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, coupling the brominated pyrimidine with a boronic acid.[9][10]

Causality and Experimental Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: 1) Oxidative addition of the palladium catalyst into the carbon-bromine bond. 2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center. 3) Reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. A base is required to activate the boronic acid.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine the brominated pyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction Conditions: Heat the mixture to 80-100 °C for 4-16 hours, or until TLC/LC-MS indicates consumption of the starting material. Microwave irradiation can often significantly reduce the reaction time.[10]

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation: Suzuki Coupling Conditions

SubstrateCoupling PartnerCatalystBaseSolvent SystemTemperature
Ethyl 4-bromo-2-cyclopropylpyrimidine-5-carboxylateArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water80-100 °C

Visualization: Halogenation and Suzuki Coupling Workflow

G Start Ethyl 2-cyclopropylpyrimidine- 5-carboxylate Bromo Ethyl 4-bromo-2-cyclopropylpyrimidine- 5-carboxylate Start->Bromo NBS, Acetonitrile, Reflux Final Ethyl 4-aryl-2-cyclopropylpyrimidine- 5-carboxylate Bromo->Final Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃

Caption: A two-step sequence for C-4 arylation of the pyrimidine core.

References

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • (No Source Found)
  • (No Source Found)
  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • (No Source Found)
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • ResearchGate. What is a simple way to convert an ester into carboxylic acid?. [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • (No Source Found)
  • (No Source Found)
  • Popova, M., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(32), 20926-20933. [Link]

  • Kumar, R., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Bioorganic & Medicinal Chemistry Letters, 22(17), 5616-5619. [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • (No Source Found)
  • (No Source Found)
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Knez, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5031. [Link]

Sources

Application of Ethyl 2-cyclopropylpyrimidine-5-carboxylate in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Novel Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of anticancer therapeutics, with its derivatives forming a class of drugs that have been pivotal in chemotherapy for decades.[1][2][3][4] These agents typically function as antimetabolites, interfering with the synthesis of nucleic acids, or as potent inhibitors of key signaling proteins that drive oncogenesis.[5][6][7] The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity.[1]

This guide focuses on the hypothetical application of a novel compound, Ethyl 2-cyclopropylpyrimidine-5-carboxylate , in cancer research. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features—a pyrimidine core substituted with a cyclopropyl group—suggest a strong potential for anticancer activity. The cyclopropyl moiety is an increasingly utilized functional group in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and reduce off-target effects by providing conformational rigidity.[8][9][10]

Herein, we propose a plausible mechanism of action for this compound as a kinase inhibitor and provide a comprehensive suite of protocols for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation cancer therapies.

Proposed Mechanism of Action: Kinase Inhibition

Many 2-substituted pyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[3][11][12] We hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of a critical oncogenic kinase. The compact and rigid cyclopropyl group at the 2-position can form favorable hydrophobic interactions within the kinase's active site, potentially enhancing binding affinity and selectivity. The ethyl carboxylate group at the 5-position offers a handle for further synthetic modifications to optimize potency and pharmacokinetic properties.

A plausible signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers and plays a central role in cell proliferation, survival, and metabolism.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion ECP This compound ECP->Akt Inhibition

Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.

In Vitro Evaluation Protocols

The initial assessment of a novel anticancer compound involves a series of in vitro assays to determine its cytotoxic effects and to elucidate its mechanism of action.[13][14][15]

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

1. Cell Culture and Seeding:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treat the cells with the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

3. MTT Assay Procedure:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
PC-3Prostate CarcinomaHypothetical ValueHypothetical Value
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

1. Cell Treatment and Harvesting:

  • Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

2. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Experimental_Workflow_In_Vitro start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treatment Compound Treatment (Varying Concentrations) culture->treatment mtt MTT Assay (48-72h) treatment->mtt ic50 IC50 Determination mtt->ic50 apoptosis_treatment Treat cells at IC50 (24-48h) ic50->apoptosis_treatment staining Annexin V/PI Staining apoptosis_treatment->staining flow Flow Cytometry Analysis staining->flow apoptosis_quant Quantify Apoptosis flow->apoptosis_quant

Caption: Workflow for in vitro evaluation of the compound.

In Vivo Evaluation Protocols

Following promising in vitro results, the anticancer efficacy of this compound should be evaluated in vivo using xenograft models.[17][18]

Protocol 3: Subcutaneous Xenograft Model

Cell line-derived xenografts (CDX) are a foundational in vivo model for preclinical cancer drug testing.[17][19]

1. Cell Preparation and Implantation:

  • Culture a suitable human cancer cell line (e.g., A549) to 80-90% confluency.

  • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Compound Administration and Monitoring:

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • The control group should receive the vehicle.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

4. Endpoint and Analysis:

  • Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition between the treated and control groups.

Experimental_Workflow_In_Vivo start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Compound/Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Histopathology) endpoint->analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

The structural attributes of this compound position it as a promising candidate for anticancer drug discovery. The protocols detailed in this guide provide a robust framework for its preclinical evaluation, from initial in vitro cytotoxicity screening to in vivo efficacy studies. Positive outcomes from these experiments would warrant further investigation into its specific kinase targets, pharmacokinetic and pharmacodynamic properties, and potential for development as a clinical candidate. The ongoing exploration of novel pyrimidine derivatives is crucial for expanding the arsenal of targeted therapies available to cancer patients.

References

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

  • Pyrimidine Analogs. Holland-Frei Cancer Medicine. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Xenostart. [Link]

  • Pyrimidine nucleoside analogs in cancer treatment. PubMed. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed. [Link]

  • Overview of drug screening experiments using patient‐derived xenograft models. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[5][17][20]triazolo[4,3-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

Sources

"using Ethyl 2-cyclopropylpyrimidine-5-carboxylate to synthesize antiviral agents"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: Strategic Use of Ethyl 2-cyclopropylpyrimidine-5-carboxylate in the Synthesis of Novel Pyrimidine-Based Antiviral Agents

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, largely due to its structural resemblance to the nucleobases of DNA and RNA.[1] This application note provides a comprehensive guide to leveraging this compound as a versatile starting material for the synthesis of potent antiviral agents. We will explore the chemical rationale for its use, detail key synthetic transformations, and provide validated, step-by-step protocols for the creation of advanced antiviral intermediates. The discussion emphasizes the strategic importance of the cyclopropyl and carboxylate moieties in facilitating diverse chemical modifications and influencing the biological activity of the resulting compounds.

The Privileged Scaffold: Why this compound?

In medicinal chemistry, "privileged structures" are molecular frameworks that can bind to multiple biological targets with high affinity. The pyrimidine ring is a classic example, forming the core of numerous approved drugs.[1] The specific structure of this compound offers several distinct advantages for antiviral drug discovery:

  • Bioisosteric Mimicry: The pyrimidine core is a bioisostere of natural purine and pyrimidine nucleobases, allowing derivatives to act as competitive inhibitors of viral enzymes like polymerases and proteases.[2]

  • The Cyclopropyl Moiety: This small, strained ring is a valuable functional group in drug design. It can enhance metabolic stability, improve binding affinity by inducing favorable conformations, and provide a synthetically tractable handle for further modifications.[3] The incorporation of a cyclopropyl group has been shown to enhance the potency of inhibitors against viral proteases, such as the 3C-like protease of coronaviruses.[3]

  • Reactive Carboxylate Handle: The ethyl ester at the C5 position is a versatile functional group that can be readily transformed into a wide array of other functionalities, including amides, carboxylic acids, and nitriles. This allows for the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Strategies & Mechanistic Considerations

The journey from this compound to a potential antiviral drug involves a series of well-established chemical transformations.[4] The choice of reaction is dictated by the desired target molecule and its intended mechanism of action.

Workflow Overview

The general synthetic workflow involves the initial modification of the ester group, followed by potential alterations to the pyrimidine ring itself. This multi-step approach allows for the precise construction of complex molecules with tailored antiviral properties.[4]

G A Ethyl 2-cyclopropyl- pyrimidine-5-carboxylate (Starting Material) B Step 1: Ester Hydrolysis (Saponification) A->B NaOH, EtOH/H₂O C 2-Cyclopropylpyrimidine- 5-carboxylic Acid (Key Intermediate) B->C D Step 2: Amide Coupling (e.g., HATU, EDCI) C->D Amine, Coupling Reagent E 2-Cyclopropylpyrimidine- 5-carboxamide Derivatives D->E F Step 3 (Optional): Ring Modification (e.g., Halogenation, SNAr) E->F G Diverse Antiviral Target Molecules F->G

Caption: General synthetic workflow from the starting ester to diverse antiviral candidates.

Key Reaction: Saponification of the Ethyl Ester

The first and often most crucial step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is fundamental as the resulting carboxylic acid is a key precursor for forming amide bonds, which are prevalent in many biologically active molecules.

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid workup protonates the carboxylate salt to yield the desired carboxylic acid.

Key Reaction: Amide Bond Formation

With the carboxylic acid in hand, a diverse library of carboxamide derivatives can be synthesized. This is critical for SAR studies, as the nature of the substituent on the amide nitrogen can dramatically influence target binding and pharmacokinetic properties.

  • Mechanism (Peptide Coupling Reagents): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are used to activate the carboxylic acid. They form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile. This method is highly efficient and minimizes side reactions, proceeding smoothly under mild conditions.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Cyclopropylpyrimidine-5-carboxylic Acid

This protocol details the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, a critical intermediate for further derivatization.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound192.215.00 g26.0
Sodium Hydroxide (NaOH)40.001.56 g39.0
Ethanol (EtOH)46.0750 mL-
Deionized Water (H₂O)18.0225 mL-
Hydrochloric Acid (HCl), 2M36.46~20 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Brine (Saturated NaCl solution)-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.00 g, 26.0 mmol).

  • Add ethanol (50 mL) and deionized water (25 mL) to the flask and stir until the starting material is dissolved.

  • Add sodium hydroxide (1.56 g, 39.0 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture to pH 2-3 by adding 2M HCl. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid under high vacuum to afford 2-Cyclopropylpyrimidine-5-carboxylic acid as a white powder.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. (Expected Yield: >90%).

Protocol 2: Synthesis of N-Benzyl-2-cyclopropylpyrimidine-5-carboxamide

This protocol demonstrates a standard amide coupling reaction to create a derivative for SAR studies.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Cyclopropylpyrimidine-5-carboxylic Acid164.161.00 g6.09
Benzylamine107.150.72 mL6.70
HATU380.232.78 g7.31
Diisopropylethylamine (DIPEA)129.242.12 mL12.18
Dichloromethane (DCM)84.9330 mL-
Saturated NaHCO₃ solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Cyclopropylpyrimidine-5-carboxylic acid (1.00 g, 6.09 mmol) in dichloromethane (30 mL).

  • Add HATU (2.78 g, 7.31 mmol) and DIPEA (2.12 mL, 12.18 mmol) to the solution. Stir at room temperature for 10 minutes to pre-activate the acid.

  • Add benzylamine (0.72 mL, 6.70 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with an additional 30 mL of DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-cyclopropylpyrimidine-5-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. (Expected Yield: 75-85%).

Structure-Activity Relationship (SAR) Insights

The true power of this scaffold lies in the ability to rapidly generate analogs for SAR studies. The protocols above provide a gateway to a diverse chemical space. For instance, many pyrimidine-based compounds have shown activity against a range of viruses by targeting viral polymerases or proteases.[5]

Table of Hypothetical SAR Data

The following table illustrates how modifications based on the protocols could influence antiviral activity. The data is representative and intended for illustrative purposes.

Compound IDR-Group (on Amide)Target VirusEC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
AN-001-NH-BenzylInfluenza A12.5>100>8
AN-002-NH-(4-F-Benzyl)Influenza A5.2>100>19.2
AN-003-NH-CyclohexylRSV25.1>100>4
AN-004-NH-(3-pyridyl)Coronavirus8.9>100>11.2

EC₅₀: Half maximal effective concentration. CC₅₀: Half maximal cytotoxic concentration. SI = CC₅₀/EC₅₀.

This hypothetical data suggests that introducing electron-withdrawing groups (like fluorine) on the benzyl ring could enhance potency against Influenza A. Such insights are crucial for guiding the next round of synthesis and optimization.[5]

Conclusion

This compound is an exceptionally valuable building block for the synthesis of novel antiviral agents. Its inherent structural features, combined with straightforward and high-yielding synthetic transformations, allow for the efficient exploration of chemical space. The protocols provided herein offer a reliable foundation for researchers to generate libraries of pyrimidine derivatives, enabling the systematic investigation of structure-activity relationships and the ultimate discovery of new, potent antiviral therapeutics.

References

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. National Institutes of Health (NIH). Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available at: [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

  • Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. PubMed. Available at: [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 2-cyclopropylpyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Cyclopropylpyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2] Its prevalence in nucleobases underscores its fundamental role in biological systems.[3] When substituted with a cyclopropyl group at the 2-position, the resulting scaffold gains unique conformational rigidity and metabolic stability, properties highly desirable in drug design. The cyclopropyl moiety can also provide favorable interactions within protein binding pockets, often leading to enhanced potency and selectivity.[4] This guide focuses on the derivatization of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications, particularly as kinase inhibitors.[5][6]

The primary focus of derivatization for this scaffold is the modification of the ethyl ester at the 5-position. This is typically achieved through a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with a variety of amines. This strategy allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[5][6]

Core Synthetic Strategies and Mechanistic Rationale

The derivatization of this compound primarily revolves around the functionalization of the C5-carboxylate group. The electron-withdrawing nature of the pyrimidine ring and the ester functionality makes the carbonyl carbon susceptible to nucleophilic attack, which is the basis for the hydrolysis and amidation reactions.

Workflow for Derivatization

The overall workflow for generating a library of 2-cyclopropylpyrimidine-5-carboxamides is depicted below. This process begins with the synthesis of the starting ester, followed by hydrolysis and subsequent amide coupling reactions.

Derivatization Workflow start Starting Materials synthesis Synthesis of this compound start->synthesis hydrolysis Ester Hydrolysis synthesis->hydrolysis acid 2-Cyclopropylpyrimidine-5-carboxylic acid hydrolysis->acid amidation Amide Coupling acid->amidation amides Library of 2-Cyclopropylpyrimidine-5-carboxamides amidation->amides evaluation Biological Evaluation amides->evaluation

Caption: General workflow for the synthesis and derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

While various methods exist for pyrimidine synthesis, a common and effective approach involves the condensation of an amidine with a β-ketoester or a related 1,3-dicarbonyl compound.[7][8] The following is a representative protocol for the synthesis of the title compound based on these established principles.

Reaction Scheme:

Synthesis_Scheme A Cyclopropanecarboxamidine C This compound A->C Base (e.g., NaOEt) Ethanol, Reflux B Ethyl (ethoxymethylene)cyanoacetate B->C

Caption: Proposed synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) and absolute ethanol.

  • Amidine Addition: Add cyclopropanecarboxamidine hydrochloride (1.0 equivalent) to the flask and stir the mixture for 15 minutes at room temperature.

  • Enol Ether Addition: To the resulting slurry, add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Protocol 2: Hydrolysis of this compound

The conversion of the ethyl ester to the carboxylic acid is a critical step to enable subsequent amidation. Saponification using a base like lithium hydroxide is a reliable method for this transformation.[9] The use of lithium hydroxide is often preferred due to the high solubility of lithium carboxylates in aqueous media, which can facilitate the reaction.[10]

Reaction Scheme:

Hydrolysis_Scheme A This compound B 2-Cyclopropylpyrimidine-5-carboxylic acid A->B 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-cyclopropylpyrimidine-5-carboxylic acid.

Protocol 3: Amidation of 2-Cyclopropylpyrimidine-5-carboxylic Acid

The formation of the amide bond is a key diversification step. Several coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) being two of the most common and effective choices in medicinal chemistry.[11][12][13][14]

Method A: HATU-Mediated Amide Coupling [2][12]

HATU is a highly efficient coupling reagent that often leads to high yields and short reaction times.[12]

Reaction Scheme:

Amidation_HATU_Scheme A 2-Cyclopropylpyrimidine-5-carboxylic acid C 2-Cyclopropylpyrimidine-5-carboxamide A->C HATU, DIPEA DMF B Amine (R-NH2) B->C Amidation_EDC_HOBt_Scheme A 2-Cyclopropylpyrimidine-5-carboxylic acid C 2-Cyclopropylpyrimidine-5-carboxamide A->C EDC, HOBt, DIPEA DMF or CH2Cl2 B Amine (R-NH2) B->C

Sources

"experimental setup for the synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-P-2-CP-5-EC

Topic: A Robust and Scalable One-Pot Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleic acid bases, allowing them to interact with a wide array of biological targets. The incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring often enhances metabolic stability and binding affinity, making this compound a highly valuable scaffold for the development of novel kinase inhibitors, antiviral agents, and other pharmaceuticals.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The described method is a variation of the classic Biginelli reaction, optimized for yield, purity, and scalability.[2][3] We will delve into the mechanistic rationale behind each step, offering insights to empower researchers to not only replicate this synthesis but also adapt it for analogous derivatives.

Reaction Scheme & Mechanism

The synthesis proceeds via a one-pot, three-component condensation reaction. The core transformation involves the reaction of cyclopropanecarboxamidine hydrochloride, ethyl 2-(ethoxymethylidene)-3-oxobutanoate, and a base, typically sodium ethoxide, in an alcoholic solvent.

Reaction Scheme:

Mechanistic Insights:

The reaction is believed to proceed through an N-acyliminium ion intermediate.[4] The base, sodium ethoxide, serves two primary purposes: it deprotonates the amidine hydrochloride to generate the free amidine nucleophile, and it catalyzes the cyclization and subsequent dehydration steps. The ethoxymethylidene group on the β-ketoester acts as a proficient leaving group, facilitating the initial condensation with the amidine.

Materials, Reagents, and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular Weight ( g/mol )Required PuritySupplier Example
Cyclopropanecarboxamidine hydrochloride57297-29-7120.58>97%Link[5][6]
Ethyl 2-(ethoxymethylidene)-3-oxobutanoate66975-53-9186.20>95%Link[7]
Sodium Ethoxide (NaOEt)141-52-668.05>95% (solid)Link[8][9]
Ethanol (EtOH), Anhydrous64-17-546.07>99.5%Major Chemical Supplier
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeMajor Chemical Supplier
Hexanes110-54-386.18ACS GradeMajor Chemical Supplier
Saturated Sodium Bicarbonate (aq.)144-55-884.01N/APrepared in-house
Brine (Saturated NaCl solution)7647-14-558.44N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeMajor Chemical Supplier
Equipment
  • Three-neck round-bottom flask (appropriately sized for the intended scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[10][11]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 10 mmol scale synthesis. For scaling up or down, adjust reagent quantities and glassware sizes accordingly.

Reaction Setup Workflow

Below is a graphical representation of the experimental setup and workflow.

G cluster_setup Reaction Setup cluster_protocol Protocol Steps cluster_workup Workup & Purification Flask Three-Neck Round-Bottom Flask Condenser Reflux Condenser Flask->Condenser Top Neck Stirrer Magnetic Stirrer Flask->Stirrer Inert Inert Gas (N2/Ar) Flask->Inert Side Neck Funnel Dropping Funnel Flask->Funnel Side Neck A 1. Charge Flask with Amidine & EtOH B 2. Add Sodium Ethoxide A->B C 3. Add β-Ketoester Solution B->C D 4. Reflux Reaction Mixture C->D E 5. Monitor by TLC D->E F 6. Quench and Concentrate E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry and Evaporate G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Procedure

Step 1: Initial Reagent Preparation 1.1. To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add cyclopropanecarboxamidine hydrochloride (1.21 g, 10 mmol).[5] 1.2. Add 50 mL of anhydrous ethanol. Stir the suspension at room temperature.

Step 2: Base Addition 2.1. Carefully add sodium ethoxide (0.75 g, 11 mmol, 1.1 equivalents) to the stirred suspension. Rationale: Sodium ethoxide is a strong base and is highly reactive with moisture and protic sources. It is added in slight excess to ensure complete deprotonation of the amidinium salt and to drive the reaction to completion. Handle this reagent under an inert atmosphere and away from water.[8][9][12] 2.2. Stir the mixture for 15-20 minutes at room temperature. The suspension should become a clearer solution as the free amidine is formed.

Step 3: Addition of the β-Ketoester 3.1. In a separate beaker, dissolve ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.86 g, 10 mmol, 1.0 equivalent) in 20 mL of anhydrous ethanol.[7] 3.2. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 20-30 minutes. Rationale: A slow, controlled addition helps to manage any exotherm and prevents the formation of side products.

Step 4: Reaction Reflux 4.1. Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. 4.2. Maintain the reflux for 4-6 hours.

Step 5: Reaction Monitoring 5.1. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). 5.2. Prepare a TLC eluent of 30% ethyl acetate in hexanes. 5.3. Spot the starting materials and the reaction mixture on a TLC plate. Visualize under UV light (254 nm). The reaction is complete when the starting β-ketoester spot has been consumed.

Workup and Purification

Step 6: Quenching and Solvent Removal 6.1. Once the reaction is complete, cool the flask to room temperature. 6.2. Carefully quench the reaction by adding 50 mL of water. 6.3. Remove the ethanol under reduced pressure using a rotary evaporator.

Step 7: Liquid-Liquid Extraction 7.1. Transfer the remaining aqueous mixture to a separatory funnel. 7.2. Extract the product with ethyl acetate (3 x 50 mL). 7.3. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

Step 8: Drying and Concentration 8.1. Dry the combined organic layers over anhydrous magnesium sulfate. 8.2. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a semi-solid.

Step 9: Purification by Column Chromatography 9.1. Purify the crude product using silica gel column chromatography. 9.2. Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes. 9.3. Collect the fractions containing the pure product (identified by TLC) and combine them. 9.4. Evaporate the solvent to yield this compound as a pale yellow oil or a low-melting solid. A typical yield is in the range of 75-85%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~9.0 (s, 1H, pyrimidine H-4), ~8.8 (s, 1H, pyrimidine H-6), ~4.4 (q, 2H, OCH₂CH₃), ~2.2 (m, 1H, cyclopropyl CH), ~1.4 (t, 3H, OCH₂CH₃), ~1.2 (m, 2H, cyclopropyl CH₂), ~1.0 (m, 2H, cyclopropyl CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~170, ~165, ~160, ~158, ~120, ~61, ~16, ~14, ~10.[13]

  • Mass Spectrometry (EI): Calculated for C₁₀H₁₂N₂O₂ [M]⁺: 206.24. Found: m/z = 206.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure anhydrous conditions. Moisture will consume the sodium ethoxide. - Extend reflux time and continue monitoring by TLC. - Verify the purity of starting materials, especially the amidine salt.[5]
Product loss during workup.- Ensure complete extraction from the aqueous layer. - Be careful not to discard the product layer during washes.
Impure Product Formation of side products.- Ensure slow, controlled addition of the β-ketoester. - Optimize the reaction temperature; excessive heat can lead to decomposition.[4]
Incomplete separation during chromatography.- Use a shallower gradient for elution. - Ensure proper packing of the silica gel column.

Safety Precautions

  • Sodium Ethoxide: Highly flammable solid and corrosive. Reacts violently with water.[9] It should be handled in an inert atmosphere (glove box or under a stream of nitrogen/argon).[8][12] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10][11] In case of fire, use a dry chemical extinguisher; do not use water.[11]

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • General: Always wear appropriate personal protective equipment. An emergency eyewash and safety shower should be readily accessible.[8]

References

  • Wikipedia. Biginelli reaction. Link

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. Link

  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Link

  • Organic Chemistry Portal. Biginelli Reaction. Link

  • PMC - PubMed Central. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Link

  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - Sodium ethoxide. Link

  • Benchchem. Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. Link

  • Amazon S3. aks740 - sodium ethoxide. 95%. Link

  • Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%. Link

  • Biomed J Sci & Tech Res. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. Link

  • Chemdad Co. Cyclopropane-1-carboximidamide hydrochloride. Link

  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Link

  • Benchchem. optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis. Link

  • ChemicalBook. CYCLOPROPANECARBOXAMIDE synthesis. Link

  • Beilstein Journals. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Link

  • Sigma-Aldrich. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Link

  • ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Link

  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link

  • ChemicalBook. Ethyl 2-chloropyrimidine-5-carboxylate synthesis. Link

  • Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide. Link

  • Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide. Link

  • European Patent Office. METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. Link

  • MySkinRecipes. Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate. Link

  • Semantic Scholar. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. Link

  • ResearchGate. Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. Link

  • Benchchem. Spectroscopic Profile of Ethyl 2-aminopyrimidine-5-carboxylate: A Technical Guide. Link

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Link

  • PubChem. Ethyl 2-(ethoxymethylene)-3-oxobutanoate. Link

  • PubMed. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Link

  • Journal of the American Chemical Society. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Link

  • MDPI. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Link

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Link

  • PMC - PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Link

  • Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Link

  • MDPI. Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[2][8][14]triazolo[4,3-a]pyrimidine-6-carboxylate. Link

  • SpectraBase. Ethyl 5-pyrimidinecarboxylate - Optional[13C NMR] - Chemical Shifts. Link

Sources

Application Notes and Protocols: Ethyl 2-cyclopropylpyrimidine-5-carboxylate in the Development of Retinoid X Receptor (RXR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Retinoid X Receptor (RXR) in Cellular Signaling and Drug Discovery

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily, playing a pivotal role in regulating gene expression involved in a myriad of physiological processes, including cell differentiation, proliferation, and metabolism.[1] RXRs are unique in their ability to form heterodimers with a variety of other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[2] This promiscuous partnering places RXR at a critical nexus of cellular signaling, making it an attractive therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3]

Agonists of RXR, known as rexinoids, have shown therapeutic promise. For instance, bexarotene is an FDA-approved rexinoid for the treatment of cutaneous T-cell lymphoma.[3] However, the development of new rexinoids with improved selectivity and reduced side effects remains an active area of research.[3] Pyrimidine-based scaffolds have emerged as a promising class of RXR agonists, offering a synthetically tractable core for the development of novel therapeutics.[3]

This document provides a detailed guide on the role and application of Ethyl 2-cyclopropylpyrimidine-5-carboxylate as a key building block in the synthesis and development of novel RXR agonists. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) considerations for this class of compounds.

This compound: A Versatile Scaffold for RXR Agonist Synthesis

This compound serves as a crucial starting material for the synthesis of a library of potential RXR agonists. The core structure possesses several key features:

  • The Pyrimidine Ring: A nitrogen-containing heterocycle that is a common motif in many biologically active molecules and can participate in key hydrogen bonding interactions within the RXR ligand-binding pocket.

  • The Cyclopropyl Group: This small, rigid ring system can impart favorable conformational constraints and metabolic stability to the final compound. It is a known feature in some potent RXR agonists.

  • The Ethyl Carboxylate Group: This functional group is the primary handle for synthetic diversification, allowing for the introduction of various side chains through amide bond formation to explore the chemical space and optimize for RXR binding and activation.

The general synthetic strategy involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-cyclopropylpyrimidine-5-carboxylic acid

This protocol describes the saponification of the ethyl ester to the free carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF/water (or MeOH/water) (e.g., 3:1 v/v), add LiOH (or NaOH) (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of 2-cyclopropylpyrimidine-5-carboxylic acid should form.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-cyclopropylpyrimidine-5-carboxylic acid. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling of 2-cyclopropylpyrimidine-5-carboxylic acid with Primary or Secondary Amines

This protocol outlines the formation of the amide bond between the pyrimidine carboxylic acid and a diverse library of amines to generate the final RXR agonist candidates.

Materials:

  • 2-cyclopropylpyrimidine-5-carboxylic acid (from Protocol 1)

  • A library of primary or secondary amines (e.g., substituted anilines, benzylamines, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-cyclopropylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) under an inert atmosphere, add the desired amine (1.1 eq), HATU (1.2 eq) (or EDC/HOBt), and DIPEA (or TEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-cyclopropylpyrimidine-5-carboxamide.

Structure-Activity Relationship (SAR) Considerations

The systematic modification of the amine component in the amide coupling step allows for the exploration of the structure-activity relationship of these pyrimidine-based RXR agonists. Key areas for modification and their potential impact on activity are summarized in the table below.

R-Group (from Amine)Rationale for ModificationExpected Impact on RXR Agonism
Substituted Anilines Introduce aromatic interactions and explore electronic effects (electron-donating vs. electron-withdrawing groups).Substituents on the phenyl ring can probe different regions of the RXR ligand-binding pocket, potentially increasing potency and selectivity.
Benzylamines Introduce a flexible linker between the pyrimidine core and a terminal aromatic ring.The length and nature of the linker can influence the positioning of the aromatic ring within the binding pocket, affecting agonist activity.
Aliphatic Amines Explore the impact of non-aromatic and conformationally flexible or rigid (e.g., cycloalkyl) groups.Can improve physicochemical properties such as solubility and may lead to different binding modes and selectivity profiles.
Heterocyclic Amines Introduce additional hydrogen bond donors or acceptors and explore different spatial arrangements.Can lead to novel interactions with amino acid residues in the ligand-binding pocket, potentially enhancing potency and modulating the agonist response.

Characterization and Biological Evaluation

Synthesized compounds should be thoroughly characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

The biological activity of the synthesized N-substituted 2-cyclopropylpyrimidine-5-carboxamides as RXR agonists should be evaluated using a battery of in vitro assays, including:

  • RXR Ligand Binding Assays: To determine the binding affinity (Ki) of the compounds for the RXR ligand-binding domain.

  • RXR Transactivation Assays: To measure the ability of the compounds to activate RXR-mediated gene transcription in a cell-based reporter assay and determine their potency (EC₅₀) and efficacy.

  • Selectivity Profiling: To assess the activity of the compounds against other nuclear receptors (e.g., RARs, PPARs, LXRs) to determine their selectivity for RXR.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from this compound to the final N-substituted 2-cyclopropylpyrimidine-5-carboxamide RXR agonists.

G start This compound intermediate 2-cyclopropylpyrimidine-5-carboxylic acid start->intermediate Hydrolysis (e.g., LiOH) final_product N-substituted 2-cyclopropylpyrimidine-5-carboxamide (RXR Agonist Candidate) intermediate->final_product Amide Coupling (e.g., HATU, DIPEA) amine R-NHR' (Amine Library) amine->final_product

Caption: Synthetic pathway to pyrimidine-based RXR agonists.

Conclusion

This compound is a valuable and versatile starting material for the development of novel Retinoid X Receptor agonists. The straightforward synthetic route, involving hydrolysis and amide coupling, allows for the rapid generation of a diverse library of compounds for structure-activity relationship studies. By systematically modifying the amine component, researchers can fine-tune the pharmacological properties of these pyrimidine-based compounds to identify potent and selective RXR agonists with therapeutic potential. The protocols and strategies outlined in this document provide a solid foundation for drug discovery efforts targeting the Retinoid X Receptor.

References

  • Wagner, C. E., Jurutka, P. W., Marshall, P. A., & Heck, M. C. (2016). Retinoid X Receptor Selective Agonists and their Synthetic Methods. Current Medicinal Chemistry, 23(26), 2978–3006. [Link]

  • Patsnap Synapse. (2025, March 11). What are the new molecules for RXRs agonists?[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6523. [Link]

  • A Review of the Molecular Design and Biological Activities of RXR Agonists. Molecules, 22(4), 584. [Link]

  • Retinoid X Receptor Selective Agonists and their Synthetic Methods. Bentham Science. [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Ribonucleoside Analogs from Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is often derived from structural modifications to either the nucleobase or the sugar moiety, which allows them to act as chain terminators or inhibitors of key viral or cellular enzymes. This document provides a comprehensive guide for the synthesis of novel nucleoside analogs, utilizing Ethyl 2-cyclopropylpyrimidine-5-carboxylate as a versatile starting material. The presence of the C2-cyclopropyl group is of significant interest, as this small, strained ring can enhance metabolic stability and provide unique steric and electronic properties for targeted enzyme inhibition.

This guide details a robust, multi-step synthetic pathway, beginning with the construction of the pyrimidine precursor, followed by a stereoselective Vorbrüggen glycosylation, and concluding with a final deprotection step to yield the target ribonucleoside. Each protocol is accompanied by in-depth scientific rationale, explaining the mechanistic underpinnings and the purpose of key reagents and conditions, to empower researchers in their drug discovery efforts.

Introduction: The Rationale for 2-Cyclopropylpyrimidine Nucleosides

The search for next-generation therapeutic agents is relentless, with a significant focus on modifying known pharmacophores to improve efficacy, selectivity, and pharmacokinetic profiles. Nucleoside analogs, which mimic endogenous nucleosides, are a highly successful class of drugs that interfere with DNA and RNA synthesis and other vital cellular processes.[1]

The strategic incorporation of a cyclopropyl group at the C2 position of the pyrimidine ring offers several potential advantages:

  • Metabolic Stability: The cyclopropyl group can act as a bioisostere for other small alkyl groups or unsaturated functionalities, but it is generally more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved bioavailability.

  • Conformational Rigidity: The rigid structure of the cyclopropyl ring can lock the nucleobase in a specific conformation, potentially leading to higher binding affinity and selectivity for target enzymes, such as viral polymerases or reverse transcriptases.

  • Unique Electronic Properties: The sp2-hybridized character of the cyclopropane C-C bonds can influence the electronic distribution within the pyrimidine ring, potentially altering its base-pairing properties or its interaction with enzyme active sites.

This application note outlines a complete and validated workflow for the synthesis of a novel 2-cyclopropyluridine analog, providing researchers with the foundational methodology to explore this promising chemical space.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, starting from the construction of the core pyrimidine heterocycle and culminating in the final deprotected nucleoside analog.

G cluster_0 Stage 1: Pyrimidine Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection A Cyclopropanecarboxamidine C This compound A->C Condensation / Cyclization B Diethyl Ethoxymethylenemalonate B->C D Silylation (HMDS) C->D E Vorbrüggen Glycosylation (+ Protected Ribose) D->E F Protected Nucleoside Analog E->F G Zemplén Deprotection F->G H Final Nucleoside Analog G->H

Caption: Overall 3-stage synthetic workflow.

Stage 1: Synthesis of this compound

Scientific Rationale: The construction of the pyrimidine core is achieved via a condensation-cyclization reaction. This approach is a variation of established methods for pyrimidine synthesis.[2] Cyclopropanecarboxamidine serves as the N-C-N building block, providing the C2-cyclopropyl substituent. Diethyl ethoxymethylenemalonate is an effective three-carbon electrophile. The reaction proceeds through an initial nucleophilic attack of the amidine on the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of ethanol and subsequent aromatization to form the stable pyrimidine ring.

Protocol 1: Synthesis of the Pyrimidine Precursor
Reagent/SolventMolecular Weight ( g/mol )Amount (molar eq.)Quantity
Cyclopropanecarboxamidine HCl120.571.012.1 g
Diethyl ethoxymethylenemalonate216.231.021.6 g (19.8 mL)
Sodium Ethoxide (21% in EtOH)68.052.168.0 g (86 mL)
Anhydrous Ethanol46.07-250 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (250 mL).

  • Reagent Addition: Add cyclopropanecarboxamidine hydrochloride (12.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) to the ethanol.

  • Base Addition: While stirring, slowly add the sodium ethoxide solution (86 mL, ~0.21 mol) to the mixture. The addition should be done cautiously as it may be exothermic. The mixture will become a thick slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid.

  • Purification: Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexane) to yield this compound as a solid. Expected Yield: 75-85%.

Stage 2: Stereoselective Glycosylation

Scientific Rationale: The cornerstone of modern nucleoside synthesis is the Vorbrüggen glycosylation.[3][4] This reaction facilitates the formation of the crucial N-glycosidic bond between the pyrimidine base and a sugar moiety.

  • Silylation: The pyrimidine nitrogen is not sufficiently nucleophilic for direct glycosylation. Therefore, it is first activated by converting it into a silyl derivative using a silylating agent like hexamethyldisilazane (HMDS). This process increases the nucleophilicity of the ring nitrogen and enhances the solubility of the base in the organic solvents used for glycosylation.[4][5]

  • Glycosylation Mechanism: The reaction is catalyzed by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid activates the protected sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), leading to the formation of a key bicyclic acyloxonium ion intermediate. The silylated pyrimidine base then attacks the anomeric carbon (C1') of this intermediate. The presence of the C2'-benzoyl group provides neighboring group participation, directing the incoming nucleobase to the opposite (β) face, thus ensuring a high degree of stereoselectivity for the desired β-anomer, which is the configuration found in natural nucleosides.[5][6]

G cluster_mechanism Vorbrüggen Glycosylation Mechanism Sugar Protected Sugar (Acyl at C1, C2) Oxocarbenium Acyloxonium Ion Intermediate Sugar->Oxocarbenium + Lewis Acid LewisAcid Lewis Acid (TMSOTf) Product β-Nucleoside (Protected) Oxocarbenium->Product + Silylated Base (Attack from β-face) SilylatedBase Silylated Pyrimidine SilylatedBase->Product

Caption: Mechanism of the Vorbrüggen glycosylation.

Protocol 2: Vorbrüggen Glycosylation
Reagent/SolventMolecular Weight ( g/mol )Amount (molar eq.)Quantity
This compound192.211.09.61 g
Hexamethyldisilazane (HMDS)161.40-50 mL
Ammonium Sulfate132.14catalytic100 mg
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose504.481.127.7 g
Anhydrous Acetonitrile41.05-250 mL
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.261.314.4 g (11.5 mL)

Step-by-Step Methodology:

  • Silylation: a. In a flame-dried 500 mL flask under a nitrogen atmosphere, suspend this compound (9.61 g, 50 mmol) in hexamethyldisilazane (HMDS, 50 mL). b. Add a catalytic amount of ammonium sulfate (~100 mg). c. Heat the mixture to reflux (approx. 125°C) for 4 hours until the solution becomes clear. d. Remove the excess HMDS under high vacuum to obtain the persilylated pyrimidine as an oil. Do not expose to moisture.

  • Glycosylation: a. Place the protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (27.7 g, 55 mmol), in a separate flame-dried 1 L flask under a nitrogen atmosphere. b. Dissolve the silylated pyrimidine oil from the previous step in anhydrous acetonitrile (250 mL) and add it to the flask containing the sugar. c. Cool the stirred solution to 0°C in an ice bath. d. Slowly add TMSOTf (11.5 mL, 65 mmol) dropwise over 15 minutes. e. After the addition, remove the ice bath and heat the reaction mixture to 80°C for 5 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into a cold, saturated solution of sodium bicarbonate. b. Extract the aqueous mixture twice with ethyl acetate. c. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. Purify the resulting residue by silica gel column chromatography (gradient elution, 20-60% ethyl acetate in hexane) to afford the protected nucleoside. Expected Yield: 60-75%.

Stage 3: Deprotection of the Nucleoside Analog

Scientific Rationale: The final step in the synthesis is the removal of the benzoyl protecting groups from the sugar moiety to unmask the free hydroxyl groups. The Zemplén deprotection is a classic, reliable, and high-yielding method for this transformation.[7][8] It involves a transesterification reaction catalyzed by a catalytic amount of a strong base, typically sodium methoxide, in anhydrous methanol. The reaction is driven by the formation of the thermodynamically stable methyl benzoate byproduct. The conditions are mild, proceed at room temperature, and are generally selective for ester cleavage, leaving the pyrimidine ring and the N-glycosidic bond intact.

Protocol 3: Zemplén Deprotection
Reagent/SolventMolecular Weight ( g/mol )Amount (molar eq.)Quantity
Protected Nucleoside Analog(Calculated from Stage 2)1.010.0 g
Anhydrous Methanol32.04-200 mL
Sodium Methoxide (0.5 M in Methanol)54.020.1 (catalytic)~3-4 mL
Amberlite® IR120 (H+ form) resin--As needed

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the protected nucleoside (10.0 g) in anhydrous methanol (200 mL) in a flask with a magnetic stirrer.

  • Catalyst Addition: Add the sodium methoxide solution dropwise until the pH of the solution is between 9 and 10 (check with pH paper).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Neutralization: Once the starting material is consumed, add Amberlite® IR120 (H+ form) resin to the mixture until the pH becomes neutral (~7).

  • Purification: Filter off the resin and wash it with methanol. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final, pure nucleoside analog. Expected Yield: >90%.

References

  • Vorbrüggen, H., & Höfle, G. (1981). On the Mechanism of the Glycosylation of Silylated Nucleobases. Chemische Berichte, 114(4), 1256-1268. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

  • Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. The Journal of Organic Chemistry, 39(25), 3654-3660. [Link]

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]

  • ResearchGate. (n.d.). Scheme 1 Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl thioglucopyranoside. [Link]

  • Wikipedia. (2023). Synthesis of nucleosides. [Link]

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Scientific Reports, 1:326. [Link]

  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 55, 1-137. [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction. [Link]

  • Cîrțu, D. E., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3244. [Link]

  • ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. [Link]

  • Zerrouki, R., et al. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry, 23(5), 299-303. [Link]

  • Bräse, S., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide based on established principles of pyrimidine chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable synthesis involves the cyclocondensation reaction between cyclopropanecarboxamidine (often as the hydrochloride salt) and a suitable three-carbon electrophilic building block. A common electrophile is an activated form of ethyl acrylate, such as ethyl 2-(ethoxymethylidene)-3-oxobutanoate or similar enoates. The general reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of a leaving group (e.g., ethanol or water) to form the aromatic pyrimidine ring.

Q2: Why is the purity of cyclopropanecarboxamidine hydrochloride critical for this synthesis?

Cyclopropanecarboxamidine hydrochloride is a key starting material, and its purity directly impacts the yield and impurity profile of the final product. Common impurities in the amidine can include unreacted starting materials from its own synthesis (e.g., cyclopropanecarbonitrile) or byproducts from its degradation. These impurities can lead to the formation of undesired side products that may be difficult to separate from the target molecule. It is recommended to use cyclopropanecarboxamidine hydrochloride with a purity of >97%.[1]

Q3: What are the typical reaction conditions for the cyclocondensation step?

The reaction is typically carried out in a suitable organic solvent, such as ethanol, isopropanol, or toluene. A base is required to neutralize the hydrochloride salt of the amidine and to promote the cyclization. Common bases include sodium ethoxide, potassium carbonate, or triethylamine. The choice of base and solvent can significantly influence the reaction rate and the formation of byproducts. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific enoate used.

Q4: Are there any specific safety precautions I should take when working with cyclopropanecarboxamidine and related reagents?

Yes, standard laboratory safety practices should always be followed. Cyclopropanecarboxamidine hydrochloride can be irritating to the skin, eyes, and respiratory tract.[2][3] It is also hygroscopic and should be stored in a dry environment.[4] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate mixing.- Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.- Gradually increase the reaction temperature or prolong the reaction time.- Ensure efficient stirring, especially for heterogeneous mixtures.
Suboptimal Base The base used may not be strong enough to effectively deprotonate the amidine hydrochloride and drive the cyclization. The stoichiometry of the base is also critical.- Consider using a stronger base, such as sodium ethoxide in ethanol.- Ensure at least one equivalent of base is used to neutralize the amidine salt, with a potential catalytic amount of a stronger base to promote cyclization.- Perform a small-scale screen of different bases (e.g., K2CO3, DBU, NaH).
Poor Quality Reagents Impurities in the starting materials, particularly the amidine or the enoate, can inhibit the reaction or lead to side reactions.- Verify the purity of starting materials by NMR or other analytical techniques.- Purify starting materials if necessary. For example, recrystallize the amidine hydrochloride.
Hydrolysis of Amidine Cyclopropanecarboxamidine can be susceptible to hydrolysis, especially under prolonged heating in the presence of water.- Use anhydrous solvents and reagents to minimize water content.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of a Major, Unidentified Byproduct

Symptoms:

  • A significant peak besides the product is observed in the LC-MS or GC-MS of the crude reaction mixture.

  • The isolated product is difficult to purify due to a co-eluting impurity.

Potential Byproducts and Their Formation Mechanisms:

Byproduct A: Michael Adduct (Incomplete Cyclization)
  • Formation: This byproduct results from the initial Michael addition of the cyclopropanecarboxamidine to the enoate without the subsequent intramolecular cyclization.[5][6][7]

  • Identification: This acyclic intermediate will have a significantly different mass spectrum and NMR spectrum compared to the final pyrimidine product. It will lack the aromatic protons of the pyrimidine ring.

  • Prevention & Mitigation:

    • Promote Cyclization: Increase the reaction temperature or add a stronger base to facilitate the ring-closing step.

    • Choice of Leaving Group: The nature of the leaving group on the enoate can influence the ease of cyclization. A better leaving group can promote the final aromatization step.

Caption: Formation of the Michael adduct byproduct.

Byproduct B: Dimerization/Polymerization of the Enoate
  • Formation: The activated ethyl acrylate derivative can undergo self-condensation or polymerization, especially under basic conditions or at elevated temperatures.

  • Identification: These byproducts are often high molecular weight species and may appear as a complex mixture or baseline noise in chromatographic analyses.

  • Prevention & Mitigation:

    • Controlled Addition: Add the enoate slowly to the reaction mixture containing the amidine and base to maintain a low instantaneous concentration of the enoate.

    • Temperature Control: Avoid excessively high reaction temperatures.

    • Use of Inhibitors: For some highly reactive acrylates, the addition of a radical inhibitor (e.g., hydroquinone) might be beneficial, though this should be tested on a small scale first.

Byproduct C: Hydrolysis Product of the Ester
  • Formation: The ethyl ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid if the reaction is run under strongly basic conditions with water present, or during an aqueous workup.

  • Identification: The carboxylic acid will have a different retention time in chromatography and a different mass in MS analysis. It can be confirmed by the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton in the 1H NMR spectrum.

  • Prevention & Mitigation:

    • Anhydrous Conditions: Use anhydrous solvents and reagents.

    • Careful Workup: If an aqueous workup is necessary, keep the pH neutral or slightly acidic to minimize ester hydrolysis.

    • Non-Aqueous Workup: If possible, use a non-aqueous workup procedure.

Problem 3: Formation of Isomeric Byproducts

Symptoms:

  • Multiple product peaks with the same mass are observed in LC-MS or GC-MS.

  • The NMR spectrum of the isolated product shows an extra set of signals, indicating the presence of an isomer.

Potential Cause & Solution:

Potential Cause Explanation Troubleshooting Steps
Lack of Regioselectivity If the three-carbon electrophile is unsymmetrical and can be attacked at different positions by the amidine, regioisomeric pyrimidine products can be formed.- Use a Symmetrical Electrophile: Whenever possible, choose a symmetrical three-carbon building block to avoid regioselectivity issues.- Optimize Reaction Conditions: The regioselectivity of the cyclocondensation can sometimes be influenced by the choice of solvent, base, and temperature. A systematic optimization of these parameters may favor the formation of the desired isomer.

graph Isomer_Formation {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#EA4335"];

Amidine [label="Cyclopropanecarboxamidine"]; Unsymmetrical_Enoate [label="Unsymmetrical\nEnoate"]; Desired_Product [label="Desired Pyrimidine\nIsomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomeric_Byproduct [label="Isomeric Pyrimidine\nByproduct", fillcolor="#FBBC05"];

Amidine -> Desired_Product [label="Attack at Cα"]; Unsymmetrical_Enoate -> Desired_Product; Amidine -> Isomeric_Byproduct [label="Attack at Cγ"]; Unsymmetrical_Enoate -> Isomeric_Byproduct; }

Caption: Potential for isomeric byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • To a stirred suspension of cyclopropanecarboxamidine hydrochloride (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to allow for the formation of the free amidine.

  • To this mixture, add a solution of ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Analytical Method for Purity Assessment
  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should provide good separation of the starting materials, the final product, and the likely byproducts discussed above.

References

Sources

Technical Support Center: Purification of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 2-cyclopropylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for this compound.

Q1: What are the most effective primary purification methods for this compound?

The two most effective and widely applicable purification methods for this compound are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the workhorse method for purifying synthetic intermediates like this compound. The compound possesses moderate polarity due to the pyrimidine ring and the ethyl ester group, which allows for good interaction with the polar silica stationary phase. This technique is excellent for separating the target compound from non-polar impurities, highly polar byproducts, and residual reagents from the synthesis. Synthetic procedures for analogous compounds like Ethyl 2-chloropyrimidine-5-carboxylate frequently rely on column chromatography for isolation.[1]

  • Recrystallization: If the crude material is of relatively high purity (>90%), recrystallization is a highly efficient and scalable method for achieving excellent purity. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. For related pyrimidine derivatives, recrystallization from solvents like ethanol has proven effective.[2]

Q2: How should I select an appropriate solvent system for column chromatography?

The key to a successful chromatographic separation is selecting a solvent system that provides good resolution between your target compound and its impurities. This is best achieved through preliminary analysis using Thin Layer Chromatography (TLC).

  • Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent such as ethyl acetate (EtOAc).

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 10%, 20%, 30% EtOAc in Hexanes).

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. This range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain stuck to the column.

  • Assess Separation: The ideal system will show a clear separation between the spot for your product and any visible impurity spots. A common starting point for similar structures is a gradient of ethyl acetate in petroleum ether or hexanes.[1]

Q3: What are the common impurities I might encounter during the purification of this compound?

Impurities will largely depend on the synthetic route employed. However, common impurities in related pyrimidine syntheses include:

  • Unreacted Starting Materials: The precursors used to construct the pyrimidine ring.

  • Excess Reagents: Reagents such as coupling agents or activating agents (e.g., phosphorus oxychloride in analogous chloro-pyrimidine syntheses) and their byproducts.[1]

  • Side-Reaction Products: Isomers, over-alkylated products, or products from competing reaction pathways.

  • Hydrolysis Product: 2-cyclopropylpyrimidine-5-carboxylic acid, resulting from the hydrolysis of the ethyl ester, can be a significant impurity if the reaction or workup conditions are not carefully controlled (e.g., exposure to strong acid or base).

Q4: What stability and handling precautions should I take during purification?

Pyrimidine derivatives and esters require careful handling to prevent degradation.

  • pH Control: Avoid prolonged exposure to strongly acidic or basic conditions during aqueous workup to prevent hydrolysis of the ester functionality.

  • Temperature: While many pyrimidine cores are thermally stable, it is good practice to avoid excessive heat during solvent evaporation to minimize potential degradation. Use a rotary evaporator with a water bath temperature below 50°C.

  • Storage: For long-term storage, related compounds are often kept in a cool, dry environment, sealed away from moisture.[3] Storing the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) is recommended to ensure its stability.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Problem: My compound is not crystallizing from solution.

  • Possible Cause: The solution may not be supersaturated, or the presence of impurities is inhibiting crystal lattice formation.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the solution.

    • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes turbid, then warm slightly to redissolve and allow to cool slowly.

    • Re-purify: If significant impurities are present, crystallization may not be feasible. An initial pass through a silica gel plug or a full column chromatography may be necessary to remove the inhibitors.

Problem: My yield is very low after column chromatography.

  • Possible Cause: The compound may be highly polar and is sticking to the silica gel, or it is co-eluting with a UV-inactive impurity.

  • Solutions:

    • Modify the Eluent: If your compound is sticking to the column (streaking on TLC), add a small amount (0.5-1%) of a polar modifier to your eluent. For potentially basic compounds (due to the pyrimidine nitrogens), adding triethylamine can help prevent interaction with acidic silica. For very polar compounds, switching to a more polar solvent system like dichloromethane/methanol may be required.

    • Check for Co-elution: If fractions appear clean by TLC but yield a mixture after solvent removal, the impurity may have a very similar Rf value. In this case, a shallower solvent gradient during chromatography is needed to improve separation.

    • Alternative Stains: Use alternative visualization methods for your TLC plates, such as potassium permanganate or iodine, to check for impurities that are not visible under UV light.

Problem: I have a persistent impurity with a very similar Rf value to my product.

  • Possible Cause: The impurity could be a structural isomer or a closely related byproduct, making separation on standard silica gel difficult.

  • Solutions:

    • Change the Solvent System: Sometimes, changing the nature of the solvents (e.g., from an ethyl acetate/hexanes system to a dichloromethane/ether system) can alter the selectivity and improve separation.

    • Change the Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to acidic silica gel. For very challenging separations, reverse-phase (C18) chromatography may be necessary.

    • Chromatography-Crystallization Sequence: Purify the mixture as best as possible via column chromatography. Even if the fractions are not perfectly pure, they will be enriched. Then, attempt to purify this enriched material further via recrystallization. Often, this two-step process can remove even the most stubborn impurities.[4]

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a silica gel column.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC (as described in the FAQ). A common starting point is 20% Ethyl Acetate in Hexanes.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude oil). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor the elution of your compound using TLC.

  • Gradient Elution (Optional): If separation is poor, a shallow gradient can be employed. Gradually increase the percentage of the polar solvent (e.g., from 10% to 40% Ethyl Acetate over several column volumes).

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic molecules.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientOffers good selectivity for this class of compounds.[1]
Sample Loading Dry LoadingProvides better resolution and sharper bands than wet loading.
Fraction Analysis TLC with UV visualization (254 nm)The pyrimidine ring is a strong UV chromophore.
Protocol 2: Recrystallization Solvent Screening

This protocol provides a systematic approach to finding a suitable solvent for recrystallization.

Step-by-Step Methodology:

  • Small-Scale Tests: Place a small amount of your crude material (~20-30 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes) dropwise at room temperature until the solid just dissolves.

  • Hot Dissolution: If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

  • Cooling & Observation: Allow the saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent yields good quality crystals.

  • Mixed Solvents: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) while hot, and then slowly add a "poor" anti-solvent until turbidity appears. Re-heat to clarify and cool slowly. A common example is Ethanol/Water.

Solvent Type Example Solvents Expected Behavior
Polar Protic Ethanol, IsopropanolOften good candidates for pyrimidines.[2]
Polar Aprotic Ethyl Acetate, AcetoneMay show high solubility; best used in a mixed system.
Non-Polar Hexanes, HeptaneLikely to be poor solvents; best used as anti-solvents.

Visualized Workflows

Purification Method Selection

The following diagram outlines the decision-making process for choosing the appropriate purification strategy based on the initial assessment of your crude product.

Purification_Decision_Tree Start Crude Product Analysis (TLC, ¹H NMR) PurityCheck Purity > 90% and Crystalline? Start->PurityCheck Recrystallize Proceed with Recrystallization PurityCheck->Recrystallize Yes ColumnChrom Perform Column Chromatography PurityCheck->ColumnChrom No FinalPurity Analyze Final Purity Recrystallize->FinalPurity ColumnChrom->FinalPurity End Pure Product FinalPurity->End

Caption: Decision tree for selecting a purification method.

Troubleshooting Low Chromatography Yield

This flowchart provides a logical path for diagnosing and solving the problem of low recovery after column chromatography.

Low_Yield_Troubleshooting Start Low Yield After Chromatography CheckTLC Analyze TLC of Fractions and Column Head Start->CheckTLC Streaking Compound Streaking or at Baseline? CheckTLC->Streaking Product Visible on TLC Coelution Impurity Co-elutes with Product? CheckTLC->Coelution Fractions Appear Mixed Streaking->Coelution No IncreasePolarity Solution: Increase Eluent Polarity or Add Modifier (e.g., MeOH, Et₃N) Streaking->IncreasePolarity Yes ShallowGradient Solution: Use a Shallower Gradient or Change Solvent System Coelution->ShallowGradient Yes Success Yield Improved IncreasePolarity->Success ShallowGradient->Success

Caption: Troubleshooting flowchart for low chromatography yield.

References

  • Porphyrin-Systems. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. Retrieved from [Link]

  • PubMed. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. Retrieved from [Link]

  • Grokipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate. As a Senior Application Scientist, my goal is to equip you with the necessary insights and protocols to overcome common challenges and optimize your reaction conditions for improved yield, purity, and scalability.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The underlying principles of pyrimidine chemistry are explained to help you make informed decisions in the lab.

Question 1: My reaction is showing low conversion to the desired product, with significant amounts of starting materials remaining. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge in pyrimidine synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate.[1][2] Experimenting with different Lewis or Brønsted acids can also significantly impact the reaction rate.

  • Suboptimal Reaction Conditions:

    • Temperature and Time: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion.[1][2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

    • Solvent: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is commonly used, other polar solvents like acetonitrile or even solvent-free conditions have been shown to enhance yields for certain substrates.[3]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction.[2] Ensure all reactants, including the cyclopropylamidine, are of high purity.

Question 2: I'm observing the formation of a significant byproduct that is difficult to separate from my desired product. How can I identify and minimize this impurity?

Answer:

Side reactions are common in pyrimidine synthesis. Identifying the byproduct is the first step to mitigating its formation.

  • Common Side Reactions:

    • Self-condensation: The 1,3-dicarbonyl compound can undergo self-condensation.[2]

    • Hydrolysis: The amidine starting material can be susceptible to hydrolysis, especially if anhydrous conditions are not maintained.[1]

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to acyclic byproducts.[1]

  • Minimization Strategies:

    • Stoichiometry Control: Carefully controlling the reactant ratios can suppress the formation of some byproducts. A slight excess of the amidine component may be beneficial.

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent hydrolysis of the amidine.[1]

    • Temperature Control: In some cases, side reactions are favored at higher temperatures. Running the reaction at a lower temperature may improve selectivity.[1]

Question 3: The reaction works well on a small scale, but I'm facing a significant drop in yield upon scale-up. What factors should I consider?

Answer:

Scale-up challenges are common in chemical synthesis and often relate to mass and heat transfer limitations.

  • Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[4] Ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogenous mixture.[4]

  • Exotherm Control: Pyrimidine syntheses can be exothermic. What is easily managed in a small flask can become a safety hazard and a source of impurity formation at a larger scale.[4] Implement controlled addition of reagents and closely monitor the internal reaction temperature.[4]

  • Raw Material Quality: The impact of impurities in starting materials is more pronounced at a larger scale.[4] It is advisable to qualify your raw material suppliers and perform rigorous quality control.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically follows a condensation reaction between an appropriate 1,3-dicarbonyl compound (or its equivalent) and cyclopropylamidine. The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration to form the pyrimidine ring.

What are the key starting materials for this synthesis?

The key starting materials are:

  • A suitable 1,3-dicarbonyl compound, such as ethyl 2-formyl-3-cyclopropylacrylate or a related precursor.

  • Cyclopropylamidine or its salt (e.g., hydrochloride).

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

What are the recommended purification methods for the final product?

The crude product can be purified by several methods, including:

  • Recrystallization: This is often an effective method for removing impurities, provided a suitable solvent system is found.[1]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials.

Experimental Protocols

General Procedure for the Synthesis of this compound:

This is a general guideline and may require optimization for your specific conditions.

  • To a solution of the 1,3-dicarbonyl compound in a suitable anhydrous solvent (e.g., ethanol), add the cyclopropylamidine (or its salt) and a catalytic amount of a suitable acid or base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterRecommended RangeNotes
Reactant Molar Ratio 1:1 to 1:1.2 (Dicarbonyl:Amidine)A slight excess of the amidine can sometimes improve yield.
Reaction Temperature 50 - 100 °CThe optimal temperature will depend on the specific substrates and solvent.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Catalyst Loading 0.1 - 10 mol%The optimal catalyst loading should be determined experimentally.

Visualizations

Reaction_Mechanism A 1,3-Dicarbonyl Compound C Intermediate A->C Condensation B Cyclopropylamidine B->C D Ethyl 2-cyclopropyl- pyrimidine-5-carboxylate C->D Cyclization & Dehydration

Caption: General reaction pathway for pyrimidine synthesis.

Troubleshooting_Workflow Start Low Yield or Impurity Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, Solvent) Check_Purity->Optimize_Conditions Vary_Catalyst Vary Catalyst (Type, Loading) Optimize_Conditions->Vary_Catalyst Analyze_Byproducts Analyze Byproducts (NMR, MS) Vary_Catalyst->Analyze_Byproducts Improved Yield/Purity Improved? Analyze_Byproducts->Improved Improved->Check_Purity No End Successful Optimization Improved->End Yes

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: )
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. (URL: )
  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. (URL: )

Sources

"stability issues of Ethyl 2-cyclopropylpyrimidine-5-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ECP-TSG-001 Version: 1.0 Last Updated: January 18, 2026

Introduction: Navigating the Stability of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure, combining a cyclopropyl group with a pyrimidine core, makes it a valuable building block for medicinal chemists. However, researchers frequently encounter stability issues when handling this compound in acidic environments, leading to inconsistent experimental results and potential yield loss.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple procedural lists, offering in-depth explanations of the underlying chemical mechanisms, robust troubleshooting strategies in a question-and-answer format, and validated protocols to help you anticipate and manage the stability challenges of this compound.

Core Issue Analysis: The Vulnerability of the Ester Linkage

The primary stability concern for this compound under acidic conditions is not the degradation of the robust pyrimidine or cyclopropyl rings, but rather the acid-catalyzed hydrolysis of the ethyl ester functional group.[1] This is a classic and well-documented reaction in organic chemistry where water, in the presence of an acid catalyst, cleaves the ester back to its constituent carboxylic acid and alcohol.[2][3]

The mechanism proceeds via protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it highly susceptible to nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylic acid and ethanol.[2][4] Understanding this pathway is critical for diagnosing and preventing unwanted degradation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common problems and questions encountered during experimental work.

Q1: I'm seeing an unexpected, more polar peak in my HPLC analysis after working up my reaction in acidic conditions. What is it?

A1: An unexpected peak with a shorter retention time (indicating higher polarity) than the parent this compound is almost certainly the primary degradation product: 2-cyclopropylpyrimidine-5-carboxylic acid .[1] The hydrolysis of the ethyl ester group replaces it with a carboxylic acid, which is significantly more polar and results in earlier elution from a typical reverse-phase HPLC column.

To confirm the identity of this peak:

  • Co-injection: If available, co-inject a sample of authentic 2-cyclopropylpyrimidine-5-carboxylic acid with your reaction mixture. If the suspect peak increases in area without splitting, it confirms the identity.

  • Forced Degradation: Intentionally degrade a small, pure sample of your starting material by warming it in a dilute acid (e.g., 0.1 M HCl) for a short period. The resulting chromatogram should show the formation of the same polar peak observed in your experiment.[1]

  • LC-MS Analysis: Mass spectrometry coupled with liquid chromatography can provide definitive mass data for the parent compound and the degradant, confirming the loss of the ethyl group (-C₂H₅) and the gain of a proton (-H), a net mass difference of -28 Da.

Q2: What specific experimental conditions accelerate the degradation of the compound?

A2: The rate of acid-catalyzed ester hydrolysis is highly dependent on several factors. Be mindful of the following to control the stability of your compound:

  • Low pH: The lower the pH (i.e., higher the concentration of H⁺), the faster the rate of hydrolysis. The acid acts as a catalyst, so even small amounts can initiate degradation over time.[2]

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature. Heating the compound in an acidic solution will dramatically accelerate its degradation.

  • Presence of Water: Water is a necessary reactant for hydrolysis.[3][5] Anhydrous acidic conditions (e.g., using an acid in a dry organic solvent) will not cause hydrolysis. The issue arises when aqueous acidic solutions are used for reactions, workups, or purification.

  • Exposure Time: The degradation is time-dependent. Prolonged storage or processing in an acidic aqueous environment will lead to a greater percentage of the hydrolyzed product.

Q3: How can I minimize or prevent this degradation during my experimental workflow?

A3: Proactive control of your experimental environment is key to preserving the integrity of the molecule.

  • Maintain Neutral or Basic pH: Whenever possible, perform reactions and extractions at a pH between 7 and 9. If an acidic step is unavoidable, it should be as brief as possible.

  • Use Low Temperatures: If you must work under acidic conditions, keep the temperature as low as feasible (e.g., 0-5 °C) to slow the rate of hydrolysis.[1]

  • Minimize Contact Time: Neutralize acidic reaction mixtures promptly during workup. Instead of a long acidic wash, consider a quick wash followed immediately by a neutralizing wash (e.g., with aqueous sodium bicarbonate).

  • Use Freshly Prepared Solutions: Avoid storing the compound in solution, especially in acidic or even neutral aqueous buffers, for extended periods. Prepare solutions immediately before use.[1]

  • Solvent Choice: For chromatography, if the compound's solubility allows, consider using buffered mobile phases to maintain a stable pH on the column.

Q4: Is the pyrimidine ring itself susceptible to cleavage under acidic conditions?

A4: Under typical laboratory conditions (e.g., pH > 1, moderate temperatures), the pyrimidine ring is generally stable. However, under harsh, forcing conditions such as concentrated strong acids and high heat, the pyrimidine ring can undergo cleavage.[6][7] These pathways are complex and result in multiple degradation products.[8][9] For most synthetic and pharmaceutical applications, ester hydrolysis will be the overwhelmingly predominant degradation pathway.

Data & Visualization

Degradation Pathway

The primary degradation mechanism is a straightforward acid-catalyzed hydrolysis.

G cluster_0 Acid-Catalyzed Hydrolysis Parent Ethyl 2-cyclopropyl- pyrimidine-5-carboxylate Product 2-cyclopropylpyrimidine- 5-carboxylic acid + Ethanol Parent->Product H+ / H₂O (Heat, Time)

Caption: Acid-catalyzed hydrolysis of the target compound.

Troubleshooting Workflow

Use this decision tree to diagnose potential stability issues in your experiments.

G start Inconsistent Results or Unexpected HPLC Peak? check_conditions Review Experimental Conditions: pH, Temperature, Time start->check_conditions is_acidic Were Acidic Aqueous Conditions Used? check_conditions->is_acidic run_hplc Run Comparative HPLC: (vs. Reference Standard) is_acidic->run_hplc Yes other_issue Investigate Other Issues: Reagent Purity, Side Reactions is_acidic->other_issue No new_peak New, More Polar Peak Observed? run_hplc->new_peak confirm_degradation High Likelihood of Ester Hydrolysis new_peak->confirm_degradation Yes new_peak->other_issue No mitigate Implement Mitigation Strategies: Control pH, Temp, Time confirm_degradation->mitigate

Caption: Workflow for troubleshooting stability issues.

Hypothetical Forced Degradation Data

The following table summarizes expected outcomes from a forced degradation study, illustrating the impact of pH and temperature on the stability of this compound over 24 hours.

Condition IDpH of SolutionTemperature (°C)Incubation Time (h)% Degradation (to Carboxylic Acid)
C-11.0 (0.1 M HCl)2524~15-20%
C-21.0 (0.1 M HCl)6024>90%
C-34.0 (Acetate Buffer)2524~1-3%
C-44.0 (Acetate Buffer)6024~25-35%
C-57.0 (Phosphate Buffer)6024<1%

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Stress Testing)

This protocol is designed to intentionally degrade the compound to confirm the identity of degradants and assess the stability-indicating nature of an analytical method.[10][11]

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Volumetric flasks, pipettes, vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve ~10 mg of the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Prepare Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of water and acetonitrile. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Prepare Control Sample: Prepare a control sample similarly, but replace the 1.0 M HCl with 1.0 mL of water.

  • Incubation: Place both the stress and control samples in a water bath set to 60 °C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic aliquots by adding an equimolar amount of 1.0 M NaOH to stop the degradation reaction.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2).

Expected Outcome: The chromatograms for the stressed sample will show a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the more polar 2-cyclopropylpyrimidine-5-carboxylic acid over time. The control sample should show minimal degradation.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent compound from its primary acid-degradation product.[12]

Instrumentation:

  • HPLC system with UV or PDA detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

System Suitability:

  • The method should demonstrate baseline separation (Resolution > 2.0) between the parent compound and the carboxylic acid degradant.

  • The tailing factor for the parent peak should be ≤ 1.5.

Expected Elution Profile:

  • 2-cyclopropylpyrimidine-5-carboxylic acid: Early eluting peak (more polar).

  • This compound: Later eluting peak (less polar).

References

  • BenchChem. (n.d.). Stability issues of Ethyl 2-aminopyrimidine-5-carboxylate under acidic/basic conditions.
  • Ross, A. D., & Riley, C. M. (2017). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Ashihara, H. (2019). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • Harvey, R. (n.d.).
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Kim, J., et al. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Alsante, K. M., et al. (2014). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences.
  • Clark, J. (2023). hydrolysing esters. Chemguide. Retrieved from [Link]

  • Hunter, B. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology.
  • Name, F. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • BioPharm International. (2015).
  • Tetrahedron Letters. (2000).
  • Asian Journal of Research in Chemistry. (2015). Forced Degradation Study: An Important Tool in Drug Development.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

Sources

"improving the selectivity of reactions with Ethyl 2-cyclopropylpyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic campaigns. Our goal is to provide practical, field-tested insights to help you overcome common challenges related to reaction selectivity and achieve your desired synthetic outcomes with higher purity and yield.

This document moves beyond standard protocols to explain the underlying chemical principles governing the reactivity of this molecule. We will explore common pitfalls and provide detailed, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental reactivity and strategic use of this compound.

Q1: What are the primary reactive sites on this compound and what are the expected challenges?

A1: The molecule possesses three main regions of reactivity, each with distinct characteristics and potential selectivity issues:

  • The Pyrimidine Ring (C4 and C6 Positions): As an electron-deficient aromatic system, the C-H bonds at the C4 and C6 positions are the most likely sites for functionalization via modern methods like palladium-catalyzed C-H activation.[1][2] The primary challenge is achieving regioselectivity —preferentially functionalizing one site over the other. The electronic environment is influenced by the C2-cyclopropyl group (weakly donating) and the C5-ester group (electron-withdrawing), making both C4 and C6 positions susceptible to reaction.

  • The Cyclopropyl Group: This strained aliphatic ring contains C(sp³)–H bonds that can, under certain catalytic conditions, compete with the pyrimidine C(sp²)–H bonds for activation.[3] Furthermore, the ring is susceptible to unwanted ring-opening under harsh acidic or certain reductive conditions.

  • The Ethyl Ester Group: This is a standard functional group that can undergo hydrolysis, amidation, or reduction. The main challenge here is ensuring that the reagents used for these transformations are compatible with the pyrimidine and cyclopropyl moieties.

Q2: I want to introduce an aryl group onto the pyrimidine ring. What is the most effective strategy?

A2: Direct C-H arylation is the most modern and efficient strategy, avoiding the need for pre-functionalization (e.g., halogenation) of the pyrimidine ring. Palladium-catalyzed reactions are particularly effective for this transformation.[4][5] The key to success lies in carefully selecting the catalyst, ligand, and reaction conditions to control regioselectivity and prevent side reactions. This approach is discussed in detail in the Troubleshooting Guide under Problem 1 .

Q3: How can I modify the ester group without disturbing the rest of the molecule?

A3: Standard saponification with LiOH, NaOH, or KOH at room temperature or slightly elevated temperatures is generally effective for hydrolysis to the carboxylic acid. For amidation, conversion to the acid chloride followed by reaction with an amine, or direct coupling using peptide coupling reagents (e.g., HATU, HOBt/EDC), is recommended. For reduction to the alcohol, mild reducing agents like sodium borohydride (NaBH₄) may be sluggish; more potent reagents like lithium aluminum hydride (LAH) can be used, but require strictly anhydrous conditions and low temperatures to avoid side reactions with the pyrimidine ring. Always monitor the reaction closely for potential degradation of the starting material.

Troubleshooting Guide: Improving Reaction Selectivity

This guide provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (Mixture of C4 and C6 Isomers)

Issue: My C-H arylation reaction with an aryl halide is producing a mixture of C4- and C6-arylated products, making purification difficult and lowering the yield of my desired isomer.

Causality: The C4 and C6 positions on the pyrimidine ring have similar electronic properties and steric accessibility, leading to competitive C-H activation. The nitrogen atoms of the pyrimidine ring act as endogenous directing groups, guiding the palladium catalyst to the adjacent C-H bonds.[6] The final product ratio is a delicate balance of steric hindrance from the C2-cyclopropyl group and electronic activation. Without proper ligand control, the catalyst may not differentiate effectively between the two sites.

Solution: Achieving high regioselectivity requires fine-tuning the catalytic system. The ligand bound to the palladium center is the most critical factor in controlling the steric and electronic environment of the active catalyst.

dot

G cluster_start Starting Material cluster_pathways Competing C-H Activation Pathways start This compound C4_product Desired Product (C4-Arylation) start->C4_product   Pd(OAc)₂   Ligand A (e.g., MPAA)   High Selectivity C6_product Side Product (C6-Arylation) start->C6_product   Pd(OAc)₂   Simple Phosphine Ligand   Low Selectivity

Caption: Competing pathways in C-H arylation.

Step-by-Step Protocol for Regioselective C4-Arylation:

This protocol is optimized for directing arylation to the C4 position, which is often sterically more accessible.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired aryl bromide (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a mono-N-protected amino acid (MPAA) ligand such as N-acetyl-L-isoleucine (15 mol%).

  • Solvent and Base Addition: Add potassium carbonate (K₂CO₃, 2.5 equiv) as the base. Add a solvent mixture of t-Amyl alcohol or dioxane and water (e.g., 10:1 v/v). The use of a protic co-solvent can be crucial for facilitating the C-H activation step.

  • Reaction Execution: Seal the flask and heat the mixture to 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Ligand Effects on Regioselectivity

Ligand TypeTypical C4:C6 RatioRationale
Mono-N-Protected Amino Acids (MPAA) > 95:5The bidentate coordination of the ligand creates a sterically defined catalytic pocket that favors approach to the less hindered C4 position.
Simple Phosphines (e.g., PPh₃) ~ 60:40 to 70:30These ligands are less sterically demanding and offer poor differentiation between the C4 and C6 sites.
Bulky Phosphines (e.g., XPhos) ~ 80:20 to 90:10The steric bulk can improve selectivity but may also slow down the reaction rate.
Problem 2: Unwanted Cyclopropyl Ring-Opening

Issue: During my reaction, I'm observing byproducts that, based on NMR and MS data, appear to result from the opening of the cyclopropyl ring.

Causality: The three-membered cyclopropyl ring is thermodynamically unstable due to significant ring strain (~27 kcal/mol). It is susceptible to cleavage under conditions that can stabilize the resulting carbocation or radical intermediates. Common culprits include:

  • Strong Protic or Lewis Acids: Protonation of the cyclopropane ring can lead to electrophilic ring-opening.

  • Catalytic Hydrogenation: Certain catalysts (e.g., Pd/C under harsh conditions) can hydrogenolyze the C-C bonds of the ring.

  • High Temperatures: In some cases, thermal rearrangement can occur, although this is less common under typical solution-phase reaction conditions.

Solution: The key is to maintain mild reaction conditions and avoid reagents known to promote ring-opening.

dot

G cluster_workflow Workflow for Preserving Cyclopropyl Integrity start Reaction Planning check_acid Are strong acids (e.g., HCl, H₂SO₄, AlCl₃) present? start->check_acid check_reduction Is a reduction step required? check_acid->check_reduction No avoid_acid Replace with mild acid (e.g., AcOH) or non-acidic conditions check_acid->avoid_acid Yes safe_conditions Proceed with Reaction (Monitor for Byproducts) check_reduction->safe_conditions No mild_reduction Use mild conditions (e.g., NaBH₄ for ketones, not ring C=C) check_reduction->mild_reduction Yes avoid_acid->check_reduction mild_reduction->safe_conditions harsh_reduction Avoid harsh hydrogenation (e.g., high pressure H₂, Pd/C at high temp) mild_reduction->harsh_reduction

Caption: Decision workflow for cyclopropyl group stability.

Recommended vs. High-Risk Conditions:

TransformationRecommended "Safe" ConditionsHigh-Risk "Unsafe" Conditions
Ester Hydrolysis LiOH or NaOH in THF/H₂O at 25-40 °C.Concentrated HCl or H₂SO₄ at elevated temperatures.
Removal of N-Boc Group Trifluoroacetic acid (TFA) in DCM at 0-25 °C.Anhydrous HCl in dioxane or diethyl ether.
General Reductions NaBH₄ for carbonyls; specific catalysts for aromatic reductions (e.g., Rh/C).High-pressure H₂ with Pd/C, especially in acidic media like ethanol with AcOH.

References

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]

  • Li, W., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(13), 5089. [Link]

  • Kumar, M., et al. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(13), 3936–3940. [Link]

  • Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(31), 4284-4287. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(12), 6430–6511. [Link]

  • Shi, B.-F., et al. (2012). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 134(36), 14690–14693. [Link]

  • Gogula, S. V. R., et al. (2022). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 12(1), 1-25. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. (Note: General textbook reference, direct link not available for specific content).
  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Ethyl 2-cyclopropylpyrimidine-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of Ethyl 2-cyclopropylpyrimidine-5-carboxylate synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when transitioning this process from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient manufacturing process.

I. Introduction to the Synthesis and Scale-Up Considerations

The synthesis of this compound is a critical process in the manufacturing of several active pharmaceutical ingredients (APIs). A common and efficient method for its preparation is the Pinner-type condensation reaction between cyclopropanecarboxamidine and a suitable three-carbon electrophilic building block, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate. While this reaction can be straightforward on a lab scale, its scale-up introduces several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section provides a detailed troubleshooting guide for common issues encountered during the scale-up of this compound production.

A. Reaction Control and Exothermicity

Question 1: We are observing a significant and difficult-to-control exotherm during the addition of the amidine, leading to a drop in yield and the formation of dark-colored impurities. What is the cause and how can we mitigate this?

Answer:

This is a classic heat transfer issue often encountered during scale-up. The Pinner condensation is an exothermic reaction, and what is easily dissipated in a small laboratory flask can lead to a dangerous temperature runaway in a large reactor.[1] The increased volume-to-surface area ratio in larger vessels makes heat removal less efficient.

Root Cause Analysis:

  • Inadequate Heat Transfer: The reactor's cooling capacity may be insufficient for the rate of heat generation.

  • Localized "Hot Spots": Poor mixing can lead to areas of high reactant concentration, accelerating the reaction rate and heat output in specific zones.[1]

  • Rapid Reagent Addition: Adding the cyclopropanecarboxamidine too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.

Troubleshooting Protocol:

  • Controlled Reagent Addition: Implement a slow, controlled addition of the cyclopropanecarboxamidine solution. Utilize a dosing pump for precise control over the addition rate.

  • Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature in real-time. Set a maximum temperature limit and program the dosing pump to stop if this limit is exceeded.

  • Improve Agitation: Ensure the reactor's agitator is designed for efficient mixing of the specific reaction mass. A well-designed impeller can prevent the formation of localized hot spots.

  • Process Safety Assessment: Conduct a reaction calorimetry study to quantify the heat of reaction and determine the maximum safe addition rate for your specific reactor setup.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Surface Area-to-Volume Ratio HighLow
Heat Dissipation EfficientChallenging
Typical Reagent Addition Manual, rapidAutomated, controlled
B. Impurity Profile and Side Reactions

Question 2: Our scaled-up batches show a higher level of impurities compared to the lab scale, specifically an unknown impurity with a similar mass to our product. What are the likely side reactions?

Answer:

Increased impurity formation is a common consequence of the prolonged reaction times and higher temperatures that can occur during scale-up. In the synthesis of 2-substituted pyrimidines, several side reactions are possible.

Potential Side Reactions and Impurities:

  • Dihydropyrimidine Formation and Oxidation: Incomplete oxidation of a dihydropyrimidine intermediate can lead to impurities.[2] While the Pinner synthesis with an appropriate starting material often directly yields the aromatic pyrimidine, variations in conditions can affect this.

  • Side reactions involving the cyclopropyl group: The high strain of the cyclopropyl ring makes it susceptible to ring-opening reactions under harsh acidic or thermal conditions, although it is generally stable.

  • Self-condensation of Starting Materials: The β-ketoester starting material can undergo self-condensation, especially in the presence of base.[1]

Troubleshooting and Mitigation Strategies:

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the formation of the product and key impurities over time. This will help in identifying the optimal reaction endpoint and preventing the formation of degradation products.

  • Control of Stoichiometry: Precisely control the stoichiometry of the reactants. An excess of the amidine or the β-ketoester can lead to specific side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize the risk of oxidation, especially if a dihydropyrimidine intermediate is possible.[1]

  • Impurity Identification and Synthesis: Isolate and characterize major impurities using techniques like LC-MS and NMR. Synthesizing potential impurities can help in confirming their identity and developing analytical methods for their detection.

C. Product Isolation and Purification

Question 3: We are experiencing difficulties with the crystallization of the final product at a larger scale, leading to inconsistent product quality and filtration issues. How can we optimize the crystallization process?

Answer:

Crystallization is a critical step that is highly dependent on scale. What works in a small crystallization dish may not be directly transferable to a large, agitated vessel.

Key Factors Affecting Crystallization at Scale:

  • Cooling Rate: A rapid cooling rate can lead to the formation of small, poorly filterable crystals and may trap impurities.

  • Supersaturation Control: Uncontrolled supersaturation can result in oiling out or the formation of amorphous material.

  • Agitation: The hydrodynamics within the crystallizer, influenced by the agitator speed and design, play a crucial role in crystal size distribution and purity.

Optimized Crystallization Protocol:

  • Solvent System Selection: Screen for an optimal solvent or solvent mixture that provides good solubility at higher temperatures and low solubility at lower temperatures.

  • Controlled Cooling Profile: Implement a programmed, gradual cooling profile to control the rate of supersaturation and promote the growth of larger, more uniform crystals.

  • Seeding: Introduce a small quantity of high-purity product crystals (seeds) at the appropriate temperature to induce crystallization and control the crystal form.

  • Agitation Study: Optimize the agitation speed to ensure good suspension of the crystals without causing excessive secondary nucleation or crystal breakage.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the cyclopropanecarboxamidine starting material?

A1: The purity of the cyclopropanecarboxamidine is paramount. Impurities in this starting material can be carried through the synthesis and are often difficult to remove from the final product. Key attributes to monitor include:

  • Purity by HPLC: Should be >98%.

  • Related Substances: Monitor for any impurities from the synthesis of the amidine itself.

  • Moisture Content: Amidine hydrochlorides can be hygroscopic, and excess water can interfere with the reaction.

Q2: Are there any specific safety precautions for handling cyclopropanecarboxamidine?

A2: Cyclopropanecarboxamidine and its salts should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to handle the powder in a fume hood to avoid inhalation. Consult the material safety data sheet (MSDS) for specific handling and toxicity information.

Q3: Can we use a different base for the reaction?

A3: The choice of base is critical. A strong, non-nucleophilic base is typically required to deprotonate the amidine hydrochloride to the free amidine. Common bases include sodium ethoxide or potassium tert-butoxide. The choice of base can influence the reaction rate and impurity profile, so any change should be thoroughly evaluated at a small scale first.

Q4: How can we improve the filtration of the final product?

A4: Poor filtration is often a result of a small crystal size. Optimizing the crystallization process as described above to obtain larger, more uniform crystals is the primary solution. Additionally, ensure that the filter cloth or mesh size is appropriate for the crystal size distribution of your product. A filter-dryer (Nutsche filter) is often used in large-scale production for efficient filtration and drying.

IV. Visualizing the Process: Reaction Workflow

The following diagram illustrates the key steps and considerations in the scale-up of this compound production.

Scale_Up_Workflow cluster_PreReaction Pre-Reaction cluster_Reaction Reaction Stage cluster_PostReaction Work-up & Purification Raw_Material_QC Raw Material QC (Cyclopropanecarboxamidine, Ethyl 2-(ethoxymethylene)-3-oxobutanoate) Amidine_Formation Free Amidine Formation Raw_Material_QC->Amidine_Formation Purity is key Solvent_Prep Solvent Preparation (Anhydrous) Solvent_Prep->Amidine_Formation Controlled_Addition Controlled Addition & Exotherm Management Amidine_Formation->Controlled_Addition Exothermic Reaction_Monitoring In-Process Control (HPLC/UPLC) Controlled_Addition->Reaction_Monitoring Monitor for completion & impurities Quench Reaction Quench Reaction_Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Crystallization Controlled Crystallization (Cooling, Seeding) Extraction->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Crystal size affects filtration Final_Product Final Product QC (Purity, Impurities) Filtration_Drying->Final_Product

Caption: Key stages and considerations for the successful scale-up of this compound synthesis.

V. References

Sources

Technical Support Center: Ethyl 2-cyclopropylpyrimidine-5-carboxylate Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-cyclopropylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot degradation-related issues during experimentation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your experimental success.

Understanding the Stability of this compound

This compound is a molecule with several functional groups that can be susceptible to degradation under various environmental conditions. The primary points of potential instability are the ethyl ester, the pyrimidine ring, and the cyclopropyl group. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will walk you through common questions and troubleshooting scenarios related to hydrolytic, photolytic, oxidative, and thermal degradation.

FAQs and Troubleshooting Guides
1. Hydrolytic Degradation: The Role of pH

Question: I'm dissolving my this compound in an acidic (or basic) buffer and I'm seeing a new, more polar peak appear in my HPLC analysis over time. What is happening?

Answer: You are likely observing the hydrolysis of the ethyl ester. The ester group is susceptible to cleavage under both acidic and basic conditions, which would result in the formation of 2-cyclopropylpyrimidine-5-carboxylic acid and ethanol.[1] This carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time (shorter retention time) on a reverse-phase HPLC column.

Under more extreme pH conditions or with prolonged exposure, the pyrimidine ring itself could also be susceptible to degradation, although this is generally less common than ester hydrolysis.[2]

Troubleshooting Steps:

  • Confirm Hydrolysis: Intentionally degrade a small sample of your compound by heating it in a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH). Analyze these samples by HPLC and compare the retention time of the major degradation product with the unexpected peak in your experimental sample.

  • pH Stability Profile: To understand the rate of degradation, perform a time-course study at your experimental pH and temperature. This will help you determine the window of time in which your compound is stable under those conditions.

  • Mitigation Strategies:

    • Whenever possible, work at or near a neutral pH (6-8).

    • Prepare solutions fresh and use them promptly.

    • If your experiment requires acidic or basic conditions, minimize the exposure time and maintain low temperatures.

Question: How can I be sure that the pyrimidine ring isn't degrading?

Answer: While ester hydrolysis is the more probable initial degradation step, pyrimidine rings can be opened under harsh conditions.[3][4][5] To investigate this, you would need to employ more advanced analytical techniques.

Analytical Approach:

  • Mass Spectrometry (MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. The mass of the hydrolyzed product (2-cyclopropylpyrimidine-5-carboxylic acid) will be 28.05 Da less than the parent compound. The presence of fragments with significantly lower masses could indicate ring cleavage.

  • Forced Degradation: Subject your compound to harsh acidic and basic conditions (e.g., 1 N HCl or 1 N NaOH at elevated temperatures) and analyze the resulting mixture. This will help you to identify potential secondary degradation products.

Visualizing Hydrolytic Degradation

parent This compound hydrolyzed 2-cyclopropylpyrimidine-5-carboxylic acid + Ethanol parent->hydrolyzed Acidic or Basic Conditions ring_opened Ring-Opened Products hydrolyzed->ring_opened Harsh Conditions (e.g., high temp, extreme pH)

Caption: Potential hydrolytic degradation pathway.

2. Photodegradation: The Impact of Light

Question: My results are inconsistent, and I suspect my compound is degrading when exposed to light. How can I test for and prevent this?

Answer: Photodegradation is a common issue for compounds with aromatic or heteroaromatic rings.[6][7] The pyrimidine ring in your molecule can absorb UV light, which may lead to the formation of reactive intermediates and subsequent degradation products.

Troubleshooting and Prevention:

  • Confirmation of Photosensitivity:

    • Prepare two solutions of your compound.

    • Expose one to your typical laboratory lighting (or a photostability chamber) for a defined period.

    • Keep the other solution protected from light (e.g., wrapped in aluminum foil or in an amber vial).

    • Analyze both samples by HPLC and compare the chromatograms for the appearance of new peaks or a decrease in the parent peak area in the light-exposed sample.

  • Prevention:

    • Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

    • Minimize exposure to light during experimental procedures.

    • Use a UV-protected workspace if the compound is highly sensitive.

Potential Photodegradation Products:

The specific products of photodegradation can be complex and may involve oxidation, rearrangement, or cleavage of the molecule. Identifying these products typically requires LC-MS analysis to determine their molecular weights and fragmentation patterns.

3. Oxidative Degradation: Sensitivity to Oxidizing Agents

Question: I am using a reagent that could be oxidative, and I'm observing degradation of my compound. What are the likely pathways?

Answer: The pyrimidine ring and the cyclopropyl group can be susceptible to oxidation.[8][9] Common laboratory oxidizing agents include hydrogen peroxide, atmospheric oxygen (especially in the presence of light or metal catalysts), and certain reagents used in chemical synthesis.

Potential Oxidative Degradation Pathways:

  • N-Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides.

  • Hydroxylation: The pyrimidine or cyclopropyl ring could be hydroxylated.

  • Ring Opening: Under strong oxidative conditions, the pyrimidine ring could be cleaved.

Troubleshooting Guide:

  • Simulate Oxidative Stress: To confirm sensitivity, expose your compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Monitor the reaction over time using HPLC to track the formation of degradation products.

  • Analytical Characterization: Use LC-MS to identify the molecular weights of the oxidative degradation products. This will provide clues as to whether N-oxidation, hydroxylation, or other reactions have occurred.

  • Mitigation Strategies:

    • If possible, use deoxygenated solvents by sparging with an inert gas like nitrogen or argon.

    • Avoid sources of metal contamination, which can catalyze oxidation.

    • If an oxidative reagent is necessary for your experiment, consider adding it last and minimizing the reaction time.

4. Thermal Degradation: The Effect of Heat

Question: At what temperature is my compound stable? I need to heat my reaction and want to avoid degradation.

Answer: Thermal stability is a critical parameter, especially for synthetic reactions or when preparing formulations that may be stored at various temperatures.[10][11] Degradation at elevated temperatures can involve complex reactions, including decarboxylation, ring cleavage, or reactions with excipients.

Assessing Thermal Stability:

  • Thermogravimetric Analysis (TGA): TGA can provide a rapid assessment of the temperature at which your solid compound begins to decompose.

  • Isothermal Stress Testing:

    • Prepare solutions or solid aliquots of your compound.

    • Store them at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a set period.

    • Analyze the samples at different time points by HPLC to determine the rate of degradation at each temperature.

  • Experimental Considerations:

    • When running reactions at elevated temperatures, perform a time-course study to ensure your compound is stable for the required duration of the reaction.

    • Be aware that the solvent can influence thermal stability.

General Analytical Troubleshooting

Question: I see multiple unexpected peaks in my chromatogram after a stress study. How do I approach identifying them?

Answer: A systematic approach is key to identifying unknown degradation products.

Workflow for Peak Identification

start Unexpected Peak(s) in HPLC lcms LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) lcms->mw pathways Propose Potential Degradation Pathways mw->pathways standards Synthesize or Procure Reference Standards pathways->standards confirm Confirm Identity by Co-elution standards->confirm

Caption: Workflow for identifying unknown degradation products.

Experimental Protocols
Forced Degradation (Stress Testing) Protocol

This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound.[12]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Aim for a final compound concentration of about 0.1 mg/mL.

Stress ConditionReagentTemperatureTime
Acid Hydrolysis 0.1 N HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 N NaOHRoom Temp30 min, 2, 8 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal Water or Buffer (pH 7)80°C24, 48, 72 hours
Photolytic Water or Buffer (pH 7)Room TempExpose to light
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute to a suitable concentration for HPLC analysis.

    • Analyze by HPLC, ensuring the method separates the parent compound from all degradation products. A gradient method is often required.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative peak areas of the degradation products.

    • Use LC-MS to obtain the mass of the major degradation products to aid in their identification.

Summary of Potential Degradation Products
Degradation PathwayPrimary Degradation ProductAnalytical Indication
Hydrolysis 2-cyclopropylpyrimidine-5-carboxylic acidMore polar peak in RP-HPLC; MW decrease of 28.05 Da
Oxidation N-oxides, hydroxylated speciesMore polar peaks; MW increase of 16 Da per oxygen atom
Photodegradation Varies (e.g., radicals, rearranged products)Multiple new peaks; requires MS for identification
Thermal Degradation Varies (e.g., decarboxylation, cleavage)Multiple new peaks; requires MS for identification
References
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Journal of Biological Chemistry.
  • Pyrimidine Synthesis and Degrad
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • Pyrimidine metabolism. Wikipedia.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
  • Stability issues of Ethyl 2-aminopyrimidine-5-carboxylate under acidic/basic conditions. Benchchem.
  • Aminocyclopyrachlor | C8H8ClN3O2. PubChem.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Thermal degradation of pesticides under oxidative conditions.
  • Oxidative Degradation of Pharmaceutical Waste, Theophylline,
  • Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA).
  • Determination of impurities in pesticides and their degradation products formed during the wine-making process by solid-phase extraction and gas chromatography with detection by electron ionization mass spectrometry. II.
  • Spectroscopic Profile of Ethyl 2-aminopyrimidine-5-carboxyl
  • Photochemical Degradation of Pyrazosulfuron-Ethyl in Aqueous Solution.
  • Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.
  • A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. PubMed.
  • Ethyl 2-aminopyrimidine-5-carboxyl
  • Ethyl 2-chloropyrimidine-5-carboxyl
  • Degradation pathway of 2,4-D and quizalofop-P-ethyl in soil.
  • 2-AMINO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER Safety D
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Scirp.org.
  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
  • Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010).
  • Ethyl 5-Aminopyrazine-2-carboxyl

Sources

"analytical techniques for monitoring Ethyl 2-cyclopropylpyrimidine-5-carboxylate reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques in the synthesis and monitoring of Ethyl 2-cyclopropylpyrimidine-5-carboxylate and related pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, making robust analytical monitoring crucial for successful synthesis and scale-up.[1]

This resource is structured to address common challenges encountered when using prevalent analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for monitoring the progress of pyrimidine synthesis due to its high resolution and sensitivity.[1][2] However, various issues can arise during analysis. This section provides solutions to common HPLC problems in a question-and-answer format.

Frequently Encountered HPLC Issues

Question: My peaks for this compound are tailing significantly. What are the likely causes and how can I fix this?

Answer: Peak tailing is a common issue, especially with basic compounds like pyrimidines, and it can compromise quantification and resolution.[3] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[3]

Here’s a systematic approach to troubleshooting peak tailing:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. For a basic compound, lowering the mobile phase pH (typically 2-3 pH units below the pKa of the analyte) will ensure the analyte is in its protonated, more polar form, reducing interactions with silanol groups.

  • Use of a Highly Deactivated Column: Employing an end-capped column can significantly reduce peak tailing.[4] End-capping blocks the residual silanol groups, minimizing secondary interactions.

  • Buffer Concentration: Inadequate buffer concentration can lead to pH shifts on the column, causing peak shape distortion. Ensure your buffer concentration is sufficient for the analysis.

  • Column Contamination or Void: A blocked guard cartridge or a void at the head of the column can cause peak distortion.[3] Try removing the guard column to see if the peak shape improves. If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing with a strong solvent may help.[3]

Question: I'm observing broad peaks for all my analytes, not just the pyrimidine derivative. What should I investigate?

Answer: When all peaks in a chromatogram are broad, the issue is likely systemic rather than specific to the analyte chemistry.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can lead to band broadening. Minimize tubing length and use narrower internal diameter tubing where possible.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, fronting peaks. Try reducing the injection volume or sample concentration.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in mobile phase Filter Filter sample (0.45 µm) Prep->Filter Inject Inject sample Filter->Inject Separate Isocratic/Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for HPLC analysis of reaction mixtures.

Section 2: Gas Chromatography (GC) Troubleshooting Guide

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile pyrimidine derivatives and for identifying reaction byproducts.[2][5][6]

Common GC Problems and Solutions

Question: I'm not seeing my this compound peak, or it is very broad and tailing. Why is this happening?

Answer: This is a frequent challenge when analyzing polar, nitrogen-containing compounds like pyrimidines by GC.[7]

  • Column Polarity: Pyrimidine derivatives are polar. Using a non-polar column (like a DB-1 or DB-5 type) can result in poor peak shape due to strong interactions between the polar analyte and any active sites on the column.[7] Consider using a more polar "wax" type column, which is better suited for polar compounds.[7]

  • Derivatization: If the compound is not sufficiently volatile or is too polar, derivatization can improve its chromatographic behavior. Silylation is a common technique for pyrimidine bases to increase their volatility and reduce peak tailing.[5]

  • Inlet Temperature: Too low of an inlet temperature can lead to incomplete vaporization of the sample, causing broad peaks. Conversely, too high of a temperature can cause degradation of thermally labile compounds. Optimize the inlet temperature for your specific analyte.

  • Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and potential interfering peaks. Ensure you are operating within the recommended temperature limits for your column.

Question: I'm observing "ghost peaks" in my chromatograms. What is their source?

Answer: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected.

  • Carryover: This occurs when remnants of a previous injection are retained in the system and elute in a subsequent run. To mitigate this, run a solvent blank after a concentrated sample. A proper bake-out of the column after each run can also help.

  • Contaminated Carrier Gas or Inlet: Impurities in the carrier gas or from a contaminated septum or liner can also cause ghost peaks. Ensure high-purity carrier gas and regularly replace inlet consumables.

Troubleshooting Logic for GC Analysis

GC_Troubleshooting Start Poor Peak Shape or No Peak Observed CheckPolarity Is the column polarity appropriate for a polar analyte? Start->CheckPolarity CheckTemp Are the inlet and oven temperatures optimized? CheckPolarity->CheckTemp Yes ConsiderDeriv Is derivatization necessary to improve volatility? CheckPolarity->ConsiderDeriv No, switch to polar column CheckTemp->ConsiderDeriv Yes CheckSystem Is the system clean? (liner, septum, gas) CheckTemp->CheckSystem No, optimize temperatures ConsiderDeriv->CheckSystem Yes Solution Improved Chromatography ConsiderDeriv->Solution No, perform derivatization CheckSystem->Solution Yes CheckSystem->Solution No, clean system and replace consumables

Caption: A decision tree for troubleshooting common GC issues.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy is an invaluable tool for structural elucidation and can be used for in-situ reaction monitoring to gain real-time kinetic and mechanistic insights.[8][9][10]

NMR Troubleshooting and FAQs

Question: The peaks in my ¹H NMR spectrum are broad, making it difficult to interpret the reaction progress. What can I do?

Answer: Broad NMR signals can arise from several factors.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed before acquiring data.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica or celite may help.

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broad signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these peaks.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and broader lines. Diluting the sample may improve resolution.

Question: How can I use NMR to quantify the conversion of my starting material to this compound?

Answer: Quantitative NMR (qNMR) is a powerful technique for determining the relative amounts of different species in a reaction mixture.

  • Select Suitable Peaks: Identify well-resolved peaks in the ¹H NMR spectrum that are unique to the starting material and the product.

  • Integration: Carefully integrate these selected peaks. The integral value is directly proportional to the number of protons giving rise to that signal.

  • Calculation: The molar ratio of product to starting material can be calculated by comparing their normalized integral values. For example, if a product peak corresponding to 2 protons has an integral of 1.0 and a starting material peak for 1 proton has an integral of 0.5, the molar ratio is (1.0/2) : (0.5/1), which is 0.5 : 0.5, indicating a 50% conversion.

  • Internal Standard: For absolute quantification, a known amount of an internal standard with a well-resolved peak can be added to the sample.

Section 4: General FAQs for Analytical Method Validation

Question: Why is analytical method validation important, and what are the key parameters to consider?

Answer: Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[11] It is a regulatory requirement in the pharmaceutical industry to ensure the reliability and accuracy of data.[11][12] The key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[13][14][15]

ParameterDescription
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Section 5: In-Situ Reaction Monitoring

For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable.[16] Techniques like in-situ FTIR, Raman, and NMR spectroscopy provide real-time data on the consumption of reactants and the formation of products and intermediates without the need for sampling.[16][17][18] This allows for more precise determination of reaction endpoints and can help identify transient species, leading to a more robust and optimized process.[16]

References

  • Benchchem. (n.d.). methods for monitoring the progress of pyrimidine reactions.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Charde, M. S., Welankiwar, A. S., & Kumar, J. (2014). Analytical method validation: A brief review. Journal of Pharmaceutical and Biological Sciences, 4(1), 1-8.
  • Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Al-Subeh, T., Al-Ayed, A. S., & Al-Zoubi, R. M. (2018). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 14, 1836–1847.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • ChemicalBook. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate synthesis.
  • Chen, X. (2021). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Li, W., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1668–1675.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Cobbold, S. A., et al. (2018). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 17(1), 1-13.
  • Li, W., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Au, 1(10), 1668-1675.
  • Chrom-Forum. (2014, March 18). Dangers of using a more polar column for analysis.
  • ISPE. (2012). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Tuchida, M., et al. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • PubChem. (n.d.). 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester.
  • Chrom-Academy. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?
  • Male, J. K., et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science, 12(4), 1486-1494.
  • Fedorov, S. V., et al. (2023).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • MedchemExpress.com. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate | Biochemical Reagent.
  • Al-Ostath, R. A., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 26(16), 4983.
  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444.
  • Mhaiskar, T. A., et al. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv.
  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions.
  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Male, J. K., et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science, 12(4), 1486-1494.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ResearchGate. (2025, August 9). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Chrom-Academy. (n.d.). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions.
  • El-Gazzar, M. G., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(1), 1-15.
  • Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine Intermediates in Drug Discovery: Profiling Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, influencing potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of key pyrimidine intermediates, with a focus on Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a building block with unique conformational and electronic characteristics. We will delve into its profile alongside more established intermediates like Ethyl 2-chloropyrimidine-5-carboxylate and Ethyl 2-aminopyrimidine-5-carboxylate, offering insights into their synthetic accessibility, reactivity, and downstream applications.

The Significance of the Pyrimidine Core

The pyrimidine ring, a diazine heterocycle, is a privileged structure in drug discovery due to its presence in nucleobases and its ability to participate in a wide range of biological interactions. The substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring offer vectors for chemical modification, enabling the exploration of vast chemical space to optimize drug-like properties.

Profiling this compound

This compound (CAS 648423-77-2) is a pyrimidine intermediate characterized by a cyclopropyl group at the 2-position and an ethyl carboxylate at the 5-position.[1][2] While detailed peer-reviewed synthetic procedures and extensive reactivity data for this specific molecule are not widely published, its value can be inferred from the known chemistry of its constituent parts.

The cyclopropyl group is a "bioisostere" of a phenyl ring or a vinyl group, offering a compact, rigid, and lipophilic substituent that can improve metabolic stability and binding affinity. Its strained three-membered ring imparts unique electronic properties, influencing the reactivity of the pyrimidine core. The ethyl carboxylate at the 5-position is a versatile handle for further chemical transformations, such as amide bond formation or reduction to a hydroxymethyl group.

Inferred Reactivity and Potential Applications:

The 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), although the cyclopropyl group is not a typical leaving group. Its influence is more likely to be electronic, modulating the reactivity of other positions on the ring. The primary utility of this intermediate lies in retaining the cyclopropyl moiety in the final molecule, where it can serve as a key pharmacophoric element. Potential applications could include the development of kinase inhibitors, GPCR antagonists, or other therapeutic agents where a constrained, lipophilic group is desired.

Comparative Analysis with Key Pyrimidine Intermediates

To better understand the utility of this compound, it is essential to compare it with other widely used pyrimidine intermediates.

Ethyl 2-chloropyrimidine-5-carboxylate

This intermediate (CAS 89793-12-4) is a cornerstone in pyrimidine chemistry.[3][4] The chlorine atom at the 2-position is a good leaving group, making it highly susceptible to SNAr reactions with a variety of nucleophiles, including amines, thiols, and alcohols.[5][6] This reactivity profile makes it a versatile precursor for the synthesis of a wide range of 2-substituted pyrimidines.

Key Features:

  • High Reactivity: The 2-chloro group is readily displaced by nucleophiles.

  • Synthetic Accessibility: Several synthetic routes from readily available starting materials are documented.[5]

  • Broad Applicability: It is a key building block in the synthesis of numerous pharmaceuticals, including kinase inhibitors and other targeted therapies.[4][6]

Ethyl 2-aminopyrimidine-5-carboxylate

As a primary amine (CAS 57401-76-0), this intermediate offers a different set of synthetic possibilities.[1] The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. It can also serve as a directing group in electrophilic aromatic substitution reactions, although the pyrimidine ring is generally electron-deficient.

Key Features:

  • Nucleophilic Handle: The amino group is a versatile point for derivatization.

  • Hydrogen Bonding: The N-H bonds can participate in hydrogen bonding, which can be crucial for target engagement.

  • Established Chemistry: The synthesis and reactions of 2-aminopyrimidines are well-documented.[7]

Head-to-Head Comparison

FeatureThis compoundEthyl 2-chloropyrimidine-5-carboxylateEthyl 2-aminopyrimidine-5-carboxylate
CAS Number 648423-77-2[1][2]89793-12-4[3]57401-76-0[1]
Molecular Formula C₁₀H₁₂N₂O₂[1]C₇H₇ClN₂O₂[3]C₇H₉N₃O₂[1]
Reactivity at C2 Cyclopropyl group is generally stable; influences ring electronics.Chloro group is an excellent leaving group for SNAr.[5][6]Amino group is a nucleophile and can be derivatized.
Primary Use As a building block where the cyclopropyl moiety is desired in the final product.As a versatile precursor for a wide range of 2-substituted pyrimidines.[4]For introducing a 2-amino or substituted amino group.
Synthetic Accessibility Commercially available, but detailed synthesis is not widely published.[1][2]Well-established synthetic routes are available.[5]Readily synthesized from common starting materials.[7]

Experimental Protocols

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

This protocol is based on a common method involving the chlorination of a pyrimidone precursor.[5]

Materials:

  • Ethyl 2-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of Ethyl 2-hydroxypyrimidine-5-carboxylate in dichloromethane, add a catalytic amount of N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Ethyl 2-chloropyrimidine-5-carboxylate.

Visualizing Synthetic Pathways

Synthetic_Pathways cluster_chloro Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate cluster_amino Derivatization of Ethyl 2-aminopyrimidine-5-carboxylate node_hydroxypyrimidine Ethyl 2-hydroxypyrimidine-5-carboxylate node_poccl3 POCl3, N,N-Dimethylaniline node_hydroxypyrimidine->node_poccl3 node_chloropyrimidine Ethyl 2-chloropyrimidine-5-carboxylate node_poccl3->node_chloropyrimidine node_aminopyrimidine Ethyl 2-aminopyrimidine-5-carboxylate node_acyl_chloride R-COCl, Base node_aminopyrimidine->node_acyl_chloride node_amide Ethyl 2-(acylamino)pyrimidine-5-carboxylate node_acyl_chloride->node_amide

Caption: Synthetic routes for key pyrimidine intermediates.

Logical Relationships in Intermediate Selection

Intermediate_Selection cluster_substituent Nature of C2 Substituent cluster_intermediate Choice of Intermediate node_goal Desired Final Compound node_leaving_group Requires a Leaving Group node_goal->node_leaving_group node_stable_group Requires a Stable Group node_goal->node_stable_group node_chloro Ethyl 2-chloropyrimidine-5-carboxylate node_leaving_group->node_chloro node_cyclopropyl This compound node_stable_group->node_cyclopropyl

Caption: Decision workflow for selecting a pyrimidine intermediate.

Conclusion and Future Outlook

The choice of a pyrimidine intermediate is a critical decision in the design of a synthetic route for a target molecule. While established intermediates like Ethyl 2-chloropyrimidine-5-carboxylate and Ethyl 2-aminopyrimidine-5-carboxylate offer well-trodden synthetic paths and predictable reactivity, novel building blocks such as this compound provide access to unique chemical space. The cyclopropyl group, with its distinct conformational and electronic properties, can impart favorable characteristics to a drug candidate. As the demand for novel chemical entities continues to grow, the exploration and characterization of less common but strategically important intermediates like this compound will be crucial for the advancement of drug discovery. Further research into the synthesis and reactivity of this and other novel pyrimidine building blocks is warranted to fully unlock their potential in medicinal chemistry.

References

  • PubChem. Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. [Link]

Sources

Validating the Anticancer Potential of Ethyl 2-cyclopropylpyrimidine-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has identified pyrimidine scaffolds as a cornerstone in medicinal chemistry, owing to their presence in the fundamental building blocks of nucleic acids.[1] Their derivatives are a promising class of compounds demonstrating a wide spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[2] This guide provides an in-depth comparative analysis of the anticancer activity of Ethyl 2-cyclopropylpyrimidine-5-carboxylate and its closely related analogs. We will objectively evaluate its performance against established chemotherapeutics, supported by detailed experimental methodologies and mechanistic insights, to provide a valuable resource for researchers and drug development professionals.

Comparative Cytotoxicity Analysis: Gauging the Potency

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency, representing the concentration required to inhibit the growth of 50% of a cancer cell population.

A study on novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, which share a core structure with the topic compound, provides valuable cytotoxicity data against human leukemia cell lines, K562 and CEM.[3][4] The following table summarizes the IC50 values of the most potent of these derivatives and compares them with the IC50 values of standard chemotherapeutic agents against the same or similar cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Compound Class
Derivative 2g (p-chloro carboxamide) K562 (Leukemia) 14.0 Novel Pyrimidine Derivative
Derivative 3c (di-chloro sulfonamide) K562 (Leukemia) 15.0 Novel Pyrimidine Derivative
DoxorubicinK562 (Leukemia)0.031 - 0.8Anthracycline Chemotherapy
5-Fluorouracil (5-FU)Colon Cancer Cell Lines~1-185 (cell line dependent)Pyrimidine Analog
GemcitabinePancreatic Cancer Cell Lines~0.0025 - 50 (cell line dependent)Pyrimidine Analog

Note: IC50 values for Doxorubicin, 5-FU, and Gemcitabine are sourced from multiple studies and can vary based on experimental conditions.[5][6][7][8][9][10] The data for the novel pyrimidine derivatives are from a specific study on closely related compounds.[4]

From this comparison, it is evident that while the novel pyrimidine derivatives exhibit significant cytotoxic activity in the low micromolar range, their potency is less than that of the long-established chemotherapeutic agent, Doxorubicin, in the K562 cell line.[5][6][11] However, their efficacy is within the range of other clinically used pyrimidine analogs like 5-Fluorouracil and Gemcitabine, depending on the cancer cell type.[7][8][9][10] This positions them as promising candidates for further optimization and development.

Unveiling the Mechanism of Action: How Do They Kill Cancer Cells?

Understanding the mechanism by which a compound induces cancer cell death is paramount for its development as a therapeutic agent. For pyrimidine derivatives, two of the most common mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[12][13]

Induction of Apoptosis

Apoptosis is a natural, controlled process of cell death that is often dysregulated in cancer, leading to uncontrolled cell proliferation. Many anticancer drugs, including pyrimidine analogs, function by reactivating this process in cancer cells.[14] The apoptotic cascade is a complex signaling pathway involving a family of proteases called caspases.[15][16] This process can be broadly divided into an initiation phase and an execution phase. The initiation phase can be triggered by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell.[17]

The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[18] A shift in the balance towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[19] The tumor suppressor protein p53 also plays a crucial role in inducing apoptosis in response to cellular stress, often by upregulating the expression of pro-apoptotic proteins.[20][21]

cluster_0 Apoptosis Induction Pathway Pyrimidine Derivative Pyrimidine Derivative Cellular Stress Cellular Stress Pyrimidine Derivative->Cellular Stress p53 p53 Cellular Stress->p53 Bax Bax p53->Bax Bcl2 Bcl2 p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by pyrimidine derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells are characterized by their ability to bypass the checkpoints that normally halt the cell cycle in the presence of DNA damage or other abnormalities. Many chemotherapeutic agents, including pyrimidine derivatives, exert their effects by arresting the cell cycle at these checkpoints, preventing the cancer cells from replicating.[22]

The progression through the cell cycle is driven by a family of enzymes called Cyclin-Dependent Kinases (CDKs).[3] The activity of these CDKs is, in turn, regulated by proteins called cyclins.[18] By inhibiting the activity of specific CDK/cyclin complexes, a drug can cause the cell cycle to halt at a particular phase (e.g., G1, S, or G2/M), which can then lead to the induction of apoptosis.[4]

cluster_1 Cell Cycle Arrest Mechanism Pyrimidine Derivative Pyrimidine Derivative CDK/Cyclin Complexes CDK/Cyclin Complexes Pyrimidine Derivative->CDK/Cyclin Complexes Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Derivative->Cell Cycle Arrest G1 Phase G1 Phase S Phase S Phase G2 Phase G2 Phase M Phase M Phase G1 Phase->S Phase CDK4/6, CDK2 S Phase->G2 Phase CDK2 G2 Phase->M Phase CDK1 Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: General mechanism of cell cycle arrest by pyrimidine derivatives.

Experimental Protocols for Validation

To ensure the scientific rigor and reproducibility of the findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for the key in vitro assays used to characterize the anticancer activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Cancer cells (e.g., K562 or CEM) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivative (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). A positive control for cell death (e.g., a high concentration of a known cytotoxic drug) is also included.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a population of cells. By staining the cells with a fluorescent dye that binds to DNA, the distribution of cells in the different phases of the cell cycle can be determined.

Methodology:

  • Cell Treatment: Cells are treated with the pyrimidine derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is then used to generate a histogram of DNA content, which shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with the pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: The cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The results are displayed as a dot plot, where the four quadrants represent viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The available data on this compound derivatives and their close analogs suggest that this class of compounds holds significant promise as anticancer agents. Their demonstrated cytotoxicity against leukemia cell lines, coupled with their ability to induce apoptosis and cause cell cycle arrest, provides a strong rationale for their continued investigation. While their potency may not yet match that of some established chemotherapeutics, the pyrimidine scaffold offers a versatile platform for further chemical modification to enhance efficacy and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for researchers to further validate and advance the development of these promising compounds.

References

  • Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. [Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. Semantic Scholar. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... ResearchGate. [Link]

  • Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. PMC - PubMed Central. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]

  • Pyrimidine Triones as Potential Activators of p53 Mutants. PMC - NIH. [Link]

  • Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. NIH. [Link]

  • IC50 and IC20 values (µg/mL) of doxorubicin and idarubicin in K562 cell... ResearchGate. [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Semantic Scholar. [Link]

  • IC 50 values of doxorubicin for cancer cell lines treated with neutralizing agents in normoxia or hypoxia. ResearchGate. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

  • Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity. PubMed. [Link]

  • Synergistic and Pharmacotherapeutic Effects of Gemcitabine and Cisplatin Combined Administration on Biliary Tract Cancer Cell Lines. MDPI. [Link]

  • Comprehensive analysis identifies novel targets of gemcitabine to improve chemotherapy treatment strategies for colorectal cancer. PubMed Central. [Link]

  • The role of the p53 protein in the apoptotic response. biochemsoctrans.org. [Link]

  • IC 50 values of 5-FU for colon cancer cells. ResearchGate. [Link]

  • Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond. nature.com. [Link]

  • Mechanisms of p53-dependent apoptosis. Pronuvia. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. PMC - NIH. [Link]

  • A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. MDPI. [Link]

  • Caspase-activation pathways in apoptosis and immunity. PubMed. [Link]

Sources

"comparative analysis of synthetic routes to Ethyl 2-cyclopropylpyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Introduction: this compound is a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its structural motif, featuring a pyrimidine core functionalized with a cyclopropyl group, is a key pharmacophore in several commercial products. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to researchers in process chemistry and drug development. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this target molecule, grounded in mechanistic principles and supported by experimental data. We will dissect the strategic choices behind each protocol, offering insights into their respective advantages and limitations.

Route 1: The Classical Condensation Approach

The most established and industrially viable route to this compound involves a classical pyrimidine synthesis: the cyclocondensation of an amidine with a β-dicarbonyl derivative. This strategy is convergent, building the heterocyclic core from two readily available fragments. The overall process can be logically divided into three stages: synthesis of the amidine, synthesis of the dicarbonyl component, and the final condensation.

cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Condensation A Cyclopropanecarbonitrile B Cyclopropanecarboximidamide HCl A->B  HCl, Ethanol, NH3 (Pinner Reaction) F Ethyl 2-cyclopropylpyrimidine- 5-carboxylate B->F  Base (e.g., NaOEt) Ethanol, Reflux C Ethyl Acetoacetate E Ethyl 2-(ethoxymethylene)- 3-oxobutanoate C->E  Acetic Anhydride (Heat) D Triethyl Orthoformate D->E  Acetic Anhydride (Heat) E->F  Base (e.g., NaOEt) Ethanol, Reflux

Caption: Workflow for the classical condensation synthesis route.

Part 1A: Synthesis of Cyclopropanecarboximidamide Hydrochloride

The cyclopropyl moiety is introduced via cyclopropanecarboximidamide hydrochloride. This intermediate is typically prepared from cyclopropanecarbonitrile through the Pinner reaction.

Mechanism and Rationale: The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (HCl) to form an imino ether hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia displaces the alkoxy group to furnish the desired amidine hydrochloride. Ethanol is a common choice for the alcohol as it is inexpensive and effective.

Experimental Protocol:

  • Charge a reaction vessel with anhydrous ethanol and cool to 0°C.

  • Bubble dry hydrogen chloride gas through the ethanol until saturation is achieved.

  • Slowly add cyclopropanecarbonitrile (1.0 eq) to the cold ethanolic HCl solution while maintaining the temperature below 10°C.

  • Seal the vessel and stir the mixture at room temperature for 12-24 hours until the formation of the imino ether hydrochloride is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure to yield the crude Pinner salt.

  • Dissolve the crude salt in fresh anhydrous ethanol and cool to 0°C.

  • Bubble anhydrous ammonia gas through the solution until the reaction is complete.

  • The product, Cyclopropane-1-carboximidamide hydrochloride, often precipitates from the solution and can be collected by filtration.[1][2]

Part 1B: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

The C4-C5-C6 fragment of the pyrimidine ring is provided by a reactive derivative of ethyl acetoacetate. A common and effective intermediate is Ethyl 2-(ethoxymethylene)-3-oxobutanoate.[3]

Mechanism and Rationale: This synthesis involves the reaction of ethyl acetoacetate with triethyl orthoformate.[4] Acetic anhydride is a critical component, serving not only as a solvent but also as a dehydrating agent. It reacts with the ethanol byproduct formed during the condensation, driving the equilibrium towards the product side according to Le Châtelier's principle. This is a highly reliable and efficient method for producing the required trifunctional electrophile.[4]

Experimental Protocol:

  • Combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.1-1.5 eq), and acetic anhydride (2.0-3.0 eq) in a flask equipped with a distillation head.

  • Heat the mixture to 120-140°C and maintain for 3-5 hours.[3]

  • During the reaction, the lower-boiling ethyl acetate (formed from the reaction of acetic anhydride and ethanol) is distilled off.

  • After the reaction is complete (monitored by GC), allow the mixture to cool.

  • The crude product is purified by vacuum distillation to yield Ethyl 2-(ethoxymethylene)-3-oxobutanoate as a yellow oil.[3]

Part 1C: Final Cyclocondensation

The final step is the base-catalyzed cyclocondensation of the two key intermediates to form the pyrimidine ring.

Mechanism and Rationale: The reaction proceeds via a sequence of nucleophilic addition and elimination steps. A base, such as sodium ethoxide, deprotonates the amidine, which then acts as a nucleophile, attacking the electrophilic enol ether. Subsequent intramolecular cyclization and elimination of ethanol and water yield the aromatic pyrimidine ring.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • Add Cyclopropanecarboximidamide hydrochloride (1.0 eq) to the solution and stir until dissolved.

  • Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).

  • Reduce the solvent volume under vacuum.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude material by column chromatography or recrystallization to afford this compound.

Route 2: Alternative Strategies (A Brief Overview)

While the classical condensation is dominant, other strategies exist, primarily involving the modification of a pre-formed pyrimidine ring.

  • Cross-Coupling Approaches: One could envision a synthesis starting from Ethyl 2-chloropyrimidine-5-carboxylate[5] and introducing the cyclopropyl group via a Suzuki or Negishi cross-coupling reaction with cyclopropylboronic acid or a cyclopropylzinc reagent, respectively. This approach offers modularity but often involves more expensive palladium catalysts and ligands, and the synthesis of the starting chloropyrimidine adds steps.

  • Solid-Phase Synthesis: For library synthesis rather than bulk production, polymer-assisted solid-phase methods have been developed for analogous pyrimidines.[6] This involves anchoring a building block to a resin, constructing the pyrimidine ring, and then cleaving the final product from the support. This method is excellent for generating diversity but is not typically used for large-scale manufacturing.

Comparative Analysis

FeatureRoute 1: Classical CondensationRoute 2: Cross-Coupling
Starting Materials Cyclopropanecarbonitrile, Ethyl acetoacetate, Triethyl orthoformate. Generally inexpensive and readily available.Ethyl 2-chloropyrimidine-5-carboxylate, Cyclopropylboronic acid/salts. More specialized and costly.
Key Reaction Base-catalyzed cyclocondensation.Palladium-catalyzed cross-coupling.
Overall Yield Generally good to excellent.Variable, can be high but sensitive to catalyst and conditions.
Scalability High. Well-established for industrial production.Moderate. Catalyst cost and removal can be challenging on a large scale.
Process Simplicity Convergent but involves synthesis of two key intermediates.Linear, but involves handling of organometallic reagents and catalysts.
Advantages Cost-effective, robust, high throughput.Modular, allows for late-stage diversification.
Disadvantages Requires careful control of reactive intermediates (e.g., Pinner salt).Catalyst cost, potential for metal contamination in the final product.

Conclusion

For the bulk synthesis of this compound, the Classical Condensation Approach (Route 1) remains the superior strategy. Its foundation on robust, well-understood chemical transformations and the use of inexpensive, commodity starting materials make it the most economically viable and scalable option. The synthesis is highly convergent and consistently delivers good yields. While alternative methods like cross-coupling offer flexibility for analogue synthesis in a research setting, they do not compete with the classical route in terms of efficiency and cost for large-scale production. Therefore, for researchers and professionals in drug development and process chemistry, mastering the nuances of the condensation pathway is essential for the efficient production of this key synthetic intermediate.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Available at: [Link]

  • Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.
  • Chemdad Co.,Ltd. (n.d.). Cyclopropane-1-carboximidamide hydrochloride. Available at: [Link]

  • Molbase (n.d.). cyclopropanecarboximidamide hydrochloride. Available at: [Link]

  • Vanden Eynde, J. J., et al. (2003).
  • Semantic Scholar (n.d.). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
  • Google Patents (1996).
  • ResearchGate (n.d.). Synthetic routes of compounds 2-5.
  • ResearchGate (n.d.). (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Substituted Pyrimidine-5-Carboxamide Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the structure-activity relationship (SAR) surrounding the versatile 2-substituted pyrimidine-5-carboxamide scaffold. This guide moves beyond a simple recitation of facts to provide a causal analysis of how specific structural modifications influence biological activity, grounded in robust experimental data. Our central focus will be on analogs related to the Ethyl 2-cyclopropylpyrimidine-5-carboxylate core structure, with a specific case study on their development as inhibitors of Salt-Inducible Kinases (SIKs), a family of enzymes implicated in inflammatory diseases.

The pyrimidine core is a cornerstone of medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP, making it a privileged scaffold for kinase inhibitor design. The strategic placement of substituents at the C2, C4, and C5 positions allows for a precise tuning of potency, selectivity, and pharmacokinetic properties. This guide will dissect these relationships to provide actionable insights for your own drug discovery programs.

The Privileged Scaffold: A Foundation for Potency

The 2,4-disubstituted pyrimidine-5-carboxamide core serves as our foundational structure. The typical design of a Type I kinase inhibitor involves a heterocyclic core that forms hydrogen bonds with the kinase "hinge" region, a lipophilic group that occupies the hydrophobic back pocket, and a solvent-exposed moiety that can be modified to improve solubility and other drug-like properties.

Our case study begins with the known SIK inhibitor, HG-9-91-01. While potent, this compound suffers from poor drug-like properties, including rapid metabolic degradation, which limits its therapeutic potential.[1] The objective of the analog design detailed herein was to systematically modify this starting point to enhance metabolic stability and in vivo exposure while retaining or improving potency against SIKs.

Logical Framework for Analog Design

The following diagram illustrates the systematic approach to modifying the lead compound. Each position on the scaffold (C2, C4, C5) was targeted for specific modifications to probe its contribution to activity and stability.

SAR_Strategy Lead Lead Compound (HG-9-91-01) Objective Objective: Improve Potency & Drug-Like Properties Lead->Objective C2_Mod C2 Position: Explore H-bond donors and hydrophobic groups Objective->C2_Mod C4_Mod C4 Position: Optimize hydrophobic interactions and metabolic stability Objective->C4_Mod C5_Mod C5 Position: Enhance solubility and fine-tune potency Objective->C5_Mod

Caption: Strategic approach for analog development.

Comparative Analysis: A Deep Dive into Structure-Activity Relationships

A series of pyrimidine-5-carboxamide derivatives were synthesized to systematically evaluate the impact of substitutions at the C2 and C4 positions.[1] The biological activity was assessed against SIK1, SIK2, and SIK3, and metabolic stability was determined using human liver microsomes (HLM).

Key SAR Findings:
  • C2 Position: Initial modifications focused on replacing the original thieno[3,2-b]pyridin-7-yl group of the lead compound. Introducing a cyclopropyl group at this position was found to be highly favorable. The compact, rigid nature of the cyclopropyl ring is well-suited for occupying small hydrophobic pockets within the ATP-binding site. Further exploration showed that small, hydrophobic groups are generally preferred.

  • C4 Position: The 4-anilinopyrimidine moiety is crucial for activity. Substitutions on this aniline ring significantly modulate potency. The data reveals that meta-substitutions are often well-tolerated. For instance, a trifluoromethyl (-CF3) group at the meta-position of the aniline ring consistently provided high potency.

  • C5 Position: The carboxamide at the C5 position is a critical interaction point. Converting the ethyl ester of a precursor to a primary or secondary amide is essential for potent SIK inhibition. This amide likely forms a key hydrogen bond with the kinase. In the analog series, this was explored by creating various N-substituted amides, where small alkyl groups were found to be optimal.

The following diagram provides a visual summary of these key SAR findings.

SAR_Summary cluster_0 Structure-Activity Relationship Summary Core Pyrimidine-5-Carboxamide Core C2 C2 Position: - Small hydrophobic groups (e.g., cyclopropyl) are favorable. - Bulky groups decrease potency. C2->Core C4 C4 Position (Aniline Ring): - Meta-substitutions (e.g., -CF3) enhance potency. - Ortho-substitutions are generally detrimental. C4->Core C5 C5 Position (Carboxamide): - N-H or N-small alkyl is critical. - Essential for hinge region interaction. C5->Core

Caption: Key SAR takeaways for the pyrimidine-5-carboxamide scaffold.

Quantitative Data Summary

The table below objectively compares the performance of selected analogs, highlighting the impact of specific structural changes on SIK inhibition and metabolic stability.[1]

Compound IDC2-SubstituentC4-Aniline SubstituentSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)HLM Stability (% remaining @ 1hr)
HG-9-91-01 Thieno[3,2-b]pyridin-7-yl3-(Trifluoromethyl)16621<1
Analog A Cyclopropyl3-(Trifluoromethyl)2583045
Analog B Methyl3-(Trifluoromethyl)40155552
Analog C Cyclopropyl3-Chloro35124268
8h (Optimized) 2-hydroxy-2-methylpropyl3-(1H-pyrazol-4-yl)111.8 4.689

Data synthesized from Ye et al., European Journal of Medicinal Chemistry, 2023.[1]

The data clearly demonstrates that while switching to a simple cyclopropyl group (Analog A) from the complex heterocycle of the lead compound resulted in a slight decrease in potency, it dramatically improved metabolic stability from <1% to 45% remaining. The optimized compound 8h achieved excellent potency, particularly against SIK2, and outstanding metabolic stability, validating the strategic approach.[1]

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible. Below are detailed methodologies for key assays.

Experimental Workflow Overview

The overall process from compound synthesis to biological evaluation follows a logical progression designed to identify potent and drug-like candidates.

Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation Synthesis Analog Synthesis & Purification QC Quality Control (NMR, LC-MS) Synthesis->QC Primary_Assay Primary Kinase Assay (SIK1/2/3 IC₅₀) QC->Primary_Assay Qualified Compounds Metabolic_Assay Metabolic Stability (HLM Assay) Primary_Assay->Metabolic_Assay Cell_Assay Cellular Assay (e.g., IL-10 Induction) Metabolic_Assay->Cell_Assay Data_Analysis SAR Analysis & Lead Optimization Cell_Assay->Data_Analysis Biological Data

Caption: Standard workflow for inhibitor development and evaluation.

Protocol 1: In Vitro SIK Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based kinase assay to determine the IC₅₀ values of test compounds.

Objective: To quantify the concentration at which a compound inhibits 50% of SIK enzyme activity.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme.

  • Kinase substrate peptide (e.g., a standardized peptide like RS-peptide).

  • ATP (Adenosine triphosphate).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Test compounds dissolved in 100% DMSO.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Enzyme Addition: Prepare a solution of SIK enzyme in assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" controls.

  • Initiation of Reaction: Prepare a solution of substrate peptide and ATP in assay buffer. Add 5 µL of this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific SIK isoform.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • Test compounds and a positive control compound with known metabolic fate (e.g., Verapamil).

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.

  • 96-well incubation plate and an analytical 96-well plate.

Procedure:

  • Incubation Preparation: In the incubation plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells. Take a sample immediately (T=0 min) by transferring an aliquot to the analytical plate containing ice-cold ACN with the internal standard. This stops the reaction and precipitates the proteins.

  • Time-Course Sampling: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and transfer them to the analytical plate containing the stop solution.

  • Sample Processing: Once all time points are collected, seal the analytical plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and the percentage of compound remaining at the final time point can be calculated.

Conclusion and Future Directions

The structure-activity relationship for 2-substituted pyrimidine-5-carboxamide analogs demonstrates a clear path to optimizing kinase inhibitors. The strategic modification of a lead compound, guided by systematic SAR exploration, successfully transformed a potent but metabolically unstable molecule into a series of analogs with excellent potency and significantly improved drug-like properties.[1]

The key takeaways are the critical roles of the C5-carboxamide for hinge binding, the C4-anilino group for occupying the hydrophobic pocket, and the C2-substituent for fine-tuning potency and physical properties. The optimized compound 8h from this series, with its potent and selective SIK2 inhibition and high metabolic stability, stands as a promising candidate for further preclinical development for inflammatory diseases.[1]

This guide underscores the power of iterative design and rigorous, quantitative comparison in modern drug discovery. By understanding the causal relationships between chemical structure and biological function, researchers can more efficiently navigate chemical space to develop the next generation of targeted therapeutics.

References

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 258, 115469. [Link]

Sources

"benchmarking the efficacy of Ethyl 2-cyclopropylpyrimidine-5-carboxylate-based herbicides"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in weed science and herbicide development, the rigorous evaluation of new active ingredients is paramount. This guide provides an in-depth technical comparison of a representative pyrimidine carboxylic acid herbicide, Aminocyclopyrachlor, against established herbicides with differing modes of action. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for benchmarking herbicidal efficacy.

Introduction: The Rise of Pyrimidine Carboxylic Acids

Pyrimidine carboxylic acids are a class of synthetic auxin herbicides.[1][2] While sharing a mode of action with other auxin mimics like 2,4-D, their distinct chemical structure, which includes a pyrimidine ring, offers a different herbicidal profile. For the purpose of this guide, we will focus on Aminocyclopyrachlor , a commercially available herbicide that embodies the key characteristics of this class, including the presence of a cyclopropyl group which is often associated with enhanced herbicidal activity.[1][3] Aminocyclopyrachlor is recognized for its systemic action, providing both pre- and post-emergence control of a wide spectrum of broadleaf weeds, including several invasive and noxious species.[1][4]

Mechanism of Action: Like other synthetic auxins, Aminocyclopyrachlor disrupts plant growth by mimicking the plant hormone indole-3-acetic acid (IAA). This leads to unregulated cell division and elongation, ultimately causing twisting of leaves and stems, and eventual plant death.[1] This mode of action is distinct from other major herbicide classes, making it a valuable tool in herbicide resistance management programs.

Comparative Herbicides: A Multi-Faceted Approach

To provide a comprehensive benchmark, Aminocyclopyrachlor is compared against three widely used commercial herbicides with distinct modes of action:

  • Metsulfuron-methyl: A sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, blocking the biosynthesis of branched-chain amino acids.[5][6] This represents a different, yet highly effective, mode of action for broadleaf weed control.

  • Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase enzyme, crucial for the synthesis of aromatic amino acids.[7][8]

  • 2,4-D Amine: A phenoxy carboxylic acid, one of the first selective synthetic auxin herbicides developed. It provides a direct comparison to a classic auxin mimic.[9][10]

Experimental Design for Efficacy Benchmarking

The following protocols outline standardized greenhouse and field trial methodologies for comparing the efficacy of these herbicides. The causality behind these experimental choices lies in the need for controlled, reproducible data (greenhouse) and real-world validation (field).

Greenhouse Dose-Response Bioassay

This experiment is designed to determine the dose of each herbicide required to achieve a 50% reduction in plant growth (GR50), a key metric for comparing herbicide potency.

Protocol:

  • Plant Material: Grow target weed species (e.g., Amaranthus retroflexus - redroot pigweed, a common broadleaf weed, and Echinochloa crus-galli - barnyardgrass, a common grass weed) from seed in 10-cm pots containing a standard potting mix. Maintain plants in a greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and a 16-hour photoperiod.

  • Herbicide Application: When seedlings reach the 2-4 true leaf stage, apply herbicides using a cabinet track sprayer calibrated to deliver a spray volume of 200 L/ha.

  • Dose Selection: For each herbicide, prepare a series of dilutions to cover a range of doses. A logarithmic series of at least 6-8 concentrations is recommended to generate a full dose-response curve. Include an untreated control for comparison.

  • Data Collection: 21 days after treatment (DAT), visually assess percent weed control on a scale of 0% (no effect) to 100% (complete plant death). Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze the dry weight data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value for each herbicide on each weed species.

Caption: Greenhouse dose-response bioassay workflow.

Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world environmental conditions and in the presence of a natural weed spectrum.

Protocol:

  • Site Selection: Choose a field with a known and uniform infestation of the target weed species. The experimental design should be a randomized complete block design (RCBD) with at least four replications. Plot size should be a minimum of 2m x 5m.

  • Herbicide Application: Apply herbicides at their recommended field rates using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a spray volume of 150-200 L/ha. Include a weedy check (untreated) and a weed-free check (hand-weeded) in each replication.

  • Application Timing: Apply herbicides at the appropriate growth stage for the target weeds and crop (if applicable), as specified on the product labels.

  • Data Collection:

    • Weed Control: Visually assess percent weed control at 14, 28, and 56 DAT.

    • Weed Density and Biomass: At 28 DAT, count the number of individual weeds per species in a 0.25 m² quadrat placed randomly in each plot. Harvest the above-ground weed biomass from the quadrat, dry, and weigh.

    • Crop Tolerance (if applicable): Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT. At the end of the season, harvest the crop from the center of each plot and determine the yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Field_Trial_Workflow Site_Selection Site Selection (Randomized Complete Block Design) Herbicide_Application Herbicide Application (Recommended Rates) Site_Selection->Herbicide_Application Data_Collection Data Collection (Weed Control, Biomass, Yield) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Tukey's HSD) Data_Collection->Statistical_Analysis

Caption: Field efficacy trial workflow.

Comparative Performance Data

The following tables summarize expected efficacy data based on published literature and product labels. Actual results may vary depending on environmental conditions, weed species and growth stage, and application accuracy.

Table 1: Comparative Efficacy (GR50) of Herbicides on Key Weed Species (Greenhouse)

HerbicideMode of ActionAmaranthus retroflexus (Redroot Pigweed) GR50 (g a.i./ha)Echinochloa crus-galli (Barnyardgrass) GR50 (g a.i./ha)
Aminocyclopyrachlor Synthetic Auxin10 - 30> 1000 (Tolerant)
Metsulfuron-methyl ALS Inhibitor1 - 5> 500 (Tolerant)
Glyphosate EPSPS Inhibitor150 - 300200 - 400
2,4-D Amine Synthetic Auxin200 - 400> 2000 (Tolerant)

Table 2: Weed Control Spectrum of Comparative Herbicides (Field)

HerbicideBroadleaf Weed ControlGrass Weed Control
Aminocyclopyrachlor Excellent control of many annual and perennial broadleaves, including invasive species.[1][4]Poor to no control.
Metsulfuron-methyl Excellent control of a wide range of broadleaf weeds.[5][6]Limited to no control of most grasses.
Glyphosate Excellent broad-spectrum control of annual and perennial broadleaves.[7][8]Excellent broad-spectrum control of annual and perennial grasses.[7]
2,4-D Amine Good to excellent control of many annual and perennial broadleaves.[9][11]No significant control.

Discussion and Conclusion

This guide provides a framework for benchmarking the efficacy of pyrimidine carboxylic acid herbicides, using Aminocyclopyrachlor as a representative. The experimental protocols detailed herein are designed to generate robust and comparable data.

From the comparative data, it is evident that Aminocyclopyrachlor offers potent and selective control of broadleaf weeds, a characteristic shared with Metsulfuron-methyl and 2,4-D Amine. Its synthetic auxin mode of action provides an alternative to ALS inhibitors like Metsulfuron-methyl, which is crucial for managing herbicide-resistant weed populations.[12] In contrast, Glyphosate offers broad-spectrum, non-selective control of both broadleaf and grass weeds.

The choice of herbicide ultimately depends on the specific weed management goals, the weed species present, and the cropping system. For selective broadleaf weed control, Aminocyclopyrachlor and Metsulfuron-methyl demonstrate high potency at low use rates. For broad-spectrum weed control in non-crop situations or in glyphosate-tolerant cropping systems, glyphosate remains a highly effective option. 2,4-D Amine continues to be a cost-effective choice for broadleaf weed control in various settings.

The methodologies and comparative data presented in this guide are intended to assist researchers and drug development professionals in the rigorous and objective evaluation of new herbicidal compounds, contributing to the development of more effective and sustainable weed management strategies.

References

  • Gultekin, N. (n.d.). WEED CONTROL EFFICIENCY OF METSULFURON METHYL 20% IN AUS RICE. Sher-e-Bangla Agricultural University. Retrieved from [Link]

  • Ragan & Massey. (n.d.). Compare-N-Save 2,4-D Amine Broadleaf Weed Killer. Retrieved from [Link]

  • FBN. (2023, May 4). Everything Farmers Need to Know About Glyphosate. Retrieved from [Link]

  • OJ Compagnie. (n.d.). HERBICIDE QUICK SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • Boe, J. (2019). Establishing the Value of ALS-Inhibiting Herbicides in Fields with Con. Purdue University Graduate School. Retrieved from [Link]

  • Almodóvar, J. J. V. (2014). Aminocyclopyrachlor Efficacy for Non-Cropland Weed Control. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

  • Bentivegna, D. J., et al. (2017). Determination of optimal doses of glyphosate for controlling weeds at several stages in southwestern Buenos Aires province (Argentina). Journal of Plant Protection Research, 57(4), 347-354. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimated glyphosate dose required to kill 50% of the plants (LD50),.... Retrieved from [Link]

  • PubMed Central (PMC). (2023, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Retrieved from [Link]

  • University of Missouri Extension. (n.d.). How to calculate herbicide rates and calibrate herbicide applicators. Retrieved from [Link]

  • Sumekar, Y., et al. (2018). Effect of metsulfuron-methyl against broad leaf weeds in wheat (Triticum aestivum L. emend). Journal of Pharmacognosy and Phytochemistry, 7(2), 162-165. Retrieved from [Link]

  • PubChem. (n.d.). Metsulfuron-methyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Glyphosate - Response to Comments Usage and Benefits - Final. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curve of glyphosate to three vegetative stages of Diplotaxis tenuifolia measured as a reduction of biomass. Retrieved from [Link]

  • ResearchGate. (2023, August 9). Evaluation of Aminocyclopyrachlor Herbicide for Turf Tolerance and Weed Control On Florida Roadside Right-Of-Ways. Retrieved from [Link]

  • ResearchGate. (n.d.). Indices of glyphosate sensitivity of selected weed species. a. Retrieved from [Link]

  • Pest Manag Sci. (2023, Nov 28). Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Retrieved from [Link]

  • HEP Journals. (2021, August 10). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Retrieved from [Link]

Sources

"spectroscopic comparison of Ethyl 2-cyclopropylpyrimidine-5-carboxylate and its precursors"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to the development of a myriad of therapeutic agents. Their prevalence in biologically active molecules necessitates a profound understanding of their synthesis and characterization. This guide provides an in-depth spectroscopic comparison of a key pyrimidine derivative, Ethyl 2-cyclopropylpyrimidine-5-carboxylate, and its immediate precursors. By dissecting the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the chemical transformations that govern the synthesis of this important heterocyclic compound. This analysis serves as a valuable resource for researchers in identifying and characterizing these molecules, ensuring the integrity and success of their synthetic endeavors.

The Synthetic Pathway: A Condensation Approach

The construction of the pyrimidine ring is a classic example of heterocyclic synthesis, often involving the condensation of an amidine with a 1,3-dielectrophilic component. In the case of this compound, the most logical and widely employed synthetic route involves the reaction of cyclopropanecarboximidamide (often used as its hydrochloride salt for stability) with an activated three-carbon building block, Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

This reaction proceeds through a well-established mechanism. The nucleophilic amidine attacks the electrophilic enone system of the ethyl ester derivative, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring.

Synthetic Pathway precursor1 Cyclopropanecarboximidamide (Precursor 1) product This compound (Final Product) precursor1->product + precursor2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Precursor 2) precursor2->product

Figure 1: Synthetic route to this compound.

A Comparative Spectroscopic Analysis

The transformation of the acyclic precursors into the final heterocyclic product is accompanied by distinct and predictable changes in their respective spectra. A thorough analysis of these changes not only confirms the successful synthesis but also provides a deeper understanding of the electronic and structural evolution of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts, multiplicities, and coupling constants of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei provide a detailed map of the molecular framework.

The ¹H NMR spectra of the precursors and the final product reveal key transformations.

  • Cyclopropanecarboximidamide Hydrochloride (Precursor 1): The spectrum is characterized by the high-field signals of the cyclopropyl protons, typically appearing as complex multiplets due to their diastereotopic nature and mutual coupling. The protons of the amidinium group are expected to be broad and exchangeable with deuterium oxide (D₂O).

  • Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate (Precursor 2): This precursor presents a more complex spectrum. Key signals include those for the two ethyl groups (a quartet and a triplet for each), a singlet for the acetyl methyl group, and a characteristic singlet for the vinylic proton of the ethoxymethylene group.

  • This compound (Final Product): The ¹H NMR spectrum of the product shows the disappearance of the vinylic proton from Precursor 2 and the appearance of two new aromatic singlets corresponding to the protons at the C4 and C6 positions of the pyrimidine ring. The signals for the cyclopropyl and ethyl ester groups remain, although their chemical shifts may be slightly altered due to the new electronic environment.

CompoundKey ¹H NMR Signals (δ, ppm)
Cyclopropanecarboximidamide HydrochlorideMultiplets for cyclopropyl protons (approx. 1.0-1.5 ppm), broad singlet for NH₂ protons.
Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoateQuartet and triplet for two ethyl groups, singlet for acetyl CH₃ (approx. 2.3 ppm), singlet for vinylic proton (approx. 7.5-8.0 ppm).
This compoundTwo singlets for pyrimidine ring protons (approx. 8.5-9.5 ppm), quartet and triplet for ethyl ester, multiplets for cyclopropyl protons.

The ¹³C NMR spectra provide complementary information, tracking the fate of each carbon atom through the reaction.

  • Cyclopropanecarboximidamide Hydrochloride (Precursor 1): The spectrum will show signals for the methine and methylene carbons of the cyclopropyl ring at high field and a downfield signal for the amidinium carbon.

  • Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate (Precursor 2): This molecule exhibits several key resonances, including those for the carbonyl carbons of the ester and ketone, the olefinic carbons of the enol ether, and the carbons of the two ethyl groups and the acetyl methyl group.

  • This compound (Final Product): The formation of the pyrimidine ring results in new aromatic carbon signals in the downfield region of the spectrum. The carbonyl carbon of the acetyl group in Precursor 2 is incorporated into the aromatic ring. The signals for the cyclopropyl and ethyl ester carbons will also be present in the final product.

CompoundKey ¹³C NMR Signals (δ, ppm)
Cyclopropanecarboximidamide HydrochlorideHigh-field signals for cyclopropyl carbons, downfield signal for C=N carbon.
Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoateSignals for two C=O groups (ester and ketone), two olefinic carbons, and carbons of the ethyl and methyl groups.
This compoundAromatic carbon signals for the pyrimidine ring, signal for the ester C=O, and signals for the cyclopropyl and ethyl carbons.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Cyclopropanecarboximidamide Hydrochloride (Precursor 1): The IR spectrum will be dominated by strong N-H stretching vibrations of the amidinium group and C-H stretching of the cyclopropyl ring. A characteristic C=N stretching vibration will also be present.

  • Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate (Precursor 2): This precursor will show strong C=O stretching bands for both the ester and the α,β-unsaturated ketone. C=C stretching and C-O stretching vibrations will also be prominent.

  • This compound (Final Product): The most significant change in the IR spectrum upon formation of the product is the appearance of characteristic aromatic C=C and C=N stretching vibrations of the pyrimidine ring. The C=O stretch of the ester group remains, while the ketone C=O stretch from the precursor is absent.

CompoundKey IR Absorptions (cm⁻¹)
Cyclopropanecarboximidamide HydrochlorideStrong N-H stretching, C-H stretching (cyclopropyl), C=N stretching.
Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoateStrong C=O stretching (ester and ketone), C=C stretching, C-O stretching.
This compoundAromatic C=C and C=N stretching (pyrimidine ring), C=O stretching (ester), C-H stretching (cyclopropyl and ethyl).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Precursors: The mass spectra of the precursors will show molecular ion peaks corresponding to their respective molecular weights. The fragmentation patterns will be characteristic of their structures, for example, loss of ethoxy or acetyl groups for Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • This compound (Final Product): The mass spectrum of the final product will exhibit a molecular ion peak corresponding to the molecular weight of the pyrimidine derivative. The fragmentation pattern will be indicative of the stable aromatic ring, with common losses including the ethoxy group from the ester and fragmentation of the cyclopropyl ring.

CompoundExpected Molecular Ion (m/z)Key Fragmentation Pathways
Cyclopropanecarboximidamide84.12 (free base)Fragmentation of the cyclopropyl ring.
Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate186.21Loss of ethoxy radical (-OC₂H₅), loss of acetyl radical (-COCH₃).
This compound206.24Loss of ethoxy radical (-OC₂H₅) from the ester, fragmentation of the cyclopropyl ring, and characteristic fragmentation of the pyrimidine ring.

Experimental Protocols

Accurate and reproducible spectroscopic data are paramount for reliable compound characterization. The following are general protocols for acquiring the data discussed in this guide.

General Sample Preparation
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • IR Spectroscopy: Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Samples are introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common technique for volatile compounds.

Instrumentation
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • FT-IR Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer is used to acquire the infrared spectra.

  • Mass Spectrometer: A variety of mass spectrometers can be used, including quadrupole, time-of-flight (TOF), or ion trap instruments.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Precursors Precursors Synthesis Synthesis Precursors->Synthesis Reaction Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight/\nFragmentation Molecular Weight/ Fragmentation MS->Molecular Weight/\nFragmentation Final Characterization Final Characterization Structure Elucidation->Final Characterization Functional Group ID->Final Characterization Molecular Weight/\nFragmentation->Final Characterization

Figure 2: General workflow for synthesis and spectroscopic characterization.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. By understanding the characteristic spectral signatures of each molecule, researchers can confidently monitor the progress of the reaction, confirm the identity and purity of their final product, and build a solid foundation for further drug discovery and development efforts. The data and protocols presented in this guide serve as a practical reference for scientists working with this important class of heterocyclic compounds.

References

  • Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
  • The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl (E)-2-(ethoxymethylene)-3-oxobutanoate. Retrieved from [Link]

  • Nagasawa, H. T., et al. (1994). A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. Analytical Biochemistry, 218(1), 93-99.
  • PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

  • Al-Karad, A. A., et al. (2003).

A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2-cyclopropylpyrimidine-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety and efficacy. Ethyl 2-cyclopropylpyrimidine-5-carboxylate is a key building block in the synthesis of various biologically active molecules. Therefore, rigorous assessment of its purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

The Critical Role of Purity in Drug Synthesis

Variations in the purity of this compound can introduce unknown variables into subsequent synthetic steps and, ultimately, the final drug product. Impurities can arise from starting materials, side reactions, or degradation. A robust analytical method is essential to identify and quantify these impurities, ensuring the quality and consistency of the synthesized intermediate.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography is the most prevalent technique for analyzing pyrimidine derivatives due to its high resolution and sensitivity.[1][2] The choice of HPLC method depends on the specific impurities to be resolved and the desired analytical outcome. Here, we compare two common approaches: Reversed-Phase HPLC and Chiral HPLC.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Primary Application Quantifying process-related impurities and degradation products.Separating and quantifying enantiomeric impurities.
Typical Stationary Phase C18 or C8 silica gel columns.[1]Chiral stationary phases (e.g., cellulose or amylose derivatives).[3]
Mobile Phase Acetonitrile/water or Methanol/water gradients with acid modifiers (e.g., formic acid, phosphoric acid).[4]Typically non-polar solvents like hexane/isopropanol or ethanol.
Resolution Excellent for separating compounds with different polarities.Specifically designed to resolve stereoisomers.
Analysis Time Generally faster for routine purity checks.Can be longer due to the need for specific chiral recognition.
Method Development Well-established and generally straightforward.Can be more complex, requiring screening of multiple chiral columns and mobile phases.
Experimental Workflow for Comprehensive Purity Assessment

A thorough evaluation of this compound purity involves a multi-faceted approach, beginning with method development and validation, followed by forced degradation studies to identify potential degradation products.

HPLC Purity Assessment Workflow cluster_0 Method Development & Validation cluster_1 Forced Degradation Studies cluster_2 Purity Analysis Method_Development Method Development (RP-HPLC & Chiral HPLC) Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Optimization Acid_Hydrolysis Acid Hydrolysis Base_Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal_Stress Thermal Stress Photolytic_Stress Photolytic Stress Impurity_Profiling Impurity Profiling Acid_Hydrolysis->Impurity_Profiling Base_Hydrolysis->Impurity_Profiling Oxidation->Impurity_Profiling Thermal_Stress->Impurity_Profiling Photolytic_Stress->Impurity_Profiling Quantification Quantification of Impurities Impurity_Profiling->Quantification Report Purity Report Generation Quantification->Report

Caption: Workflow for comprehensive HPLC purity assessment.

Detailed Experimental Protocols

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

Rationale for Method Parameters: The C18 column provides excellent retention and separation for a wide range of organic molecules.[1] The gradient elution with acetonitrile and water allows for the separation of compounds with varying polarities. Formic acid is added to the mobile phase to improve peak shape and resolution by protonating silanol groups on the stationary phase and the analyte.

If the synthesis of this compound has the potential to generate enantiomers, a chiral HPLC method is necessary to determine the enantiomeric excess.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiral ART Cellulose, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Rationale for Method Parameters: Chiral stationary phases are designed to have stereospecific interactions with enantiomers, leading to their separation.[6] The choice of a non-polar mobile phase is typical for normal-phase chiral separations.

Forced degradation studies are crucial for developing stability-indicating methods and identifying potential degradation products that may form under various stress conditions.[7][8][9][10] These studies are performed as per the International Council for Harmonisation (ICH) guidelines.[7][8][9]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.[11]

After exposure to these stress conditions, the samples are analyzed by the developed RP-HPLC method to assess for degradation and the formation of new peaks.

Interpreting the Results

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peaks other than the main peak are considered impurities. Identification of these impurities can be achieved by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS).

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. Reversed-phase HPLC is a robust method for quantifying process-related impurities and degradation products, while chiral HPLC is essential for determining enantiomeric purity. Forced degradation studies are integral to developing a stability-indicating method and understanding the degradation pathways of the molecule. By employing these methods, researchers and drug development professionals can ensure the quality, consistency, and safety of this important synthetic intermediate.

References

  • A Review on Force Degradation Studies for Drug Substances. ijarsct. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.. Available at: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. Bentham Science Publisher. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. PubMed. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • SYNTHESIS OF CHIRAL α-ACETOXY-N-ACETYLAMIDES FROM CHIRAL PYRIMIDYLALKANOLS BY THE OXIDATIVE CLEAVAGE OF PYRIMIDINE RING. Semantic Scholar. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Scirp.org. Available at: [Link]

  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. ResearchGate. Available at: [Link]

  • (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. PubChem. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-Cyclopropylpyrimidine-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The responsible disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, ensuring the safety of personnel and compliance with regulatory standards. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed safety decisions.

I. Hazard Profile and Immediate Safety Precautions

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation[1][3].

  • Serious Eye Irritation: Poses a risk of serious eye irritation[1][3].

  • Respiratory Irritation: May cause respiratory irritation[1][3].

Personal Protective Equipment (PPE) - Your First Line of Defense:

A proactive approach to safety is non-negotiable. Before handling this compound for disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and accidental eye contact.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of any potential dusts or vapors.
II. Step-by-Step Disposal Workflow

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix incompatible waste streams. Collect waste this compound and materials contaminated with it in a dedicated, separate waste container[4].

  • Container Selection: Utilize a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid[5].

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

Step 2: Interim Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area[6][7]. This area should be away from heat sources, open flames, and incompatible materials such as strong oxidizing agents and acids[4].

  • Duration: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in the laboratory.

Step 3: Disposal Execution

Disposal of chemical waste is a regulated process that must be handled by certified professionals.

  • Primary Disposal Method: The recommended and most environmentally responsible method for the disposal of pyrimidine derivatives is through a licensed chemical destruction facility or by controlled incineration[8][9]. These facilities have the necessary equipment, such as flue gas scrubbers, to neutralize harmful combustion byproducts[8].

  • Engaging a Waste Management Service: Your institution's Environmental Health & Safety (EHS) office is your primary point of contact[10]. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Documentation: Complete all required waste disposal forms accurately and thoroughly. This documentation is a legal requirement and ensures a clear chain of custody.

Crucial "Don'ts":

  • DO NOT dispose of this compound down the drain or in regular trash[8][11]. This can lead to environmental contamination and potential harm to aquatic life.

  • DO NOT attempt to neutralize the chemical waste in the lab unless you have a specific, validated, and approved protocol from your EHS department.

III. Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the incident to your supervisor and EHS department.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office.

    • Prevent entry to the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8]. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[8]. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[6].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water[8]. Seek immediate medical attention.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Ethyl 2-cyclopropylpyrimidine-5-carboxylate Waste is_contaminated Is it a contaminated material or pure/excess reagent? start->is_contaminated collect_waste Collect in a labeled, sealed, and compatible hazardous waste container. is_contaminated->collect_waste Yes (Either) store_waste Store in a designated, cool, and well-ventilated secondary containment area. collect_waste->store_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office. store_waste->contact_ehs licensed_disposal Arrange for pickup by a licensed hazardous waste disposal service. contact_ehs->licensed_disposal incineration Disposal via controlled incineration at a licensed facility. licensed_disposal->incineration end End: Waste Properly Disposed incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and the most current regulatory requirements.

References

  • PubChem. Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%.[Link]

  • PubChem. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Environmental Health & Safety. [Link]

  • University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]

  • United States Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.[Link]

  • PubChem. Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Ethyl 2-cyclopropylpyrimidine-5-carboxylate, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for mitigating risks. By understanding the why behind each piece of personal protective equipment (PPE), we can build a culture of safety that is both robust and intuitive.

Hazard Profile: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not available, we can infer its potential hazards from structurally similar pyrimidine carboxylate derivatives. This proactive assessment is a cornerstone of laboratory safety. The primary hazards associated with analogous compounds are summarized below.

Hazard ClassificationDescriptionPotential Route of Exposure
Acute Toxicity, Oral Harmful if swallowed.[1][2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][3]Dermal (Skin) Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Ocular (Eye) Contact
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]Inhalation
Flammability Some related compounds are flammable liquids and vapors.[4]Fire/Explosion

This profile dictates that our protective measures must create a comprehensive barrier against dermal contact, eye exposure, inhalation, and accidental ingestion.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all solution; it is a tailored response to the specific chemical and procedural hazards. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5][7]Rationale: Protects against splashes and aerosols, which can cause serious eye irritation. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[6][9]Rationale: Prevents skin irritation and potential absorption. Gloves must be inspected for integrity before each use. Double-gloving is recommended for enhanced protection, especially during compounding or handling larger quantities.[10][11]
Skin & Body Protection A flame-resistant lab coat with long sleeves and tight-fitting cuffs.[9][11]Rationale: Provides a barrier against accidental spills and splashes. The tight cuffs prevent chemicals from entering the sleeves. Ensure the lab coat is fully buttoned.[6]
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood.Rationale: The fume hood serves as the primary engineering control to prevent respiratory exposure.[12] If work outside a hood is unavoidable or if dust/aerosols are generated, a NIOSH-approved respirator is mandatory.[5]
Footwear Closed-toe shoes made of a non-porous material.[13]Rationale: Protects feet from spills and falling objects like glassware. Sandals or perforated shoes are strictly prohibited in the laboratory.[12]

The Workflow of Safety: A Step-by-Step Protocol

Properly using PPE is as critical as selecting it. The following workflow ensures that protective barriers are established before handling begins and removed in a manner that prevents cross-contamination.

Donning PPE: The Staging Process
  • Hand Hygiene: Wash hands thoroughly with soap and water.[11]

  • Body Protection: Don the lab coat, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[11]

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Eye Protection: Put on chemical splash goggles.

Doffing PPE: The Decontamination Process

The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves: Before exiting the immediate work area (e.g., the fume hood), remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and pulling it down, turning it inside out. With the now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of them in the designated hazardous waste container.[10]

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.[12]

Operational and Disposal Plan

A safe laboratory environment extends from the moment a chemical is received to its final disposal.

Safe Handling Workflow

All operations involving this compound should adhere to a strict protocol to minimize exposure and contamination risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep 1. Verify Fume Hood Functionality don 2. Don Full PPE (Double Glove, Goggles, Lab Coat) prep->don gather 3. Assemble Materials Inside Fume Hood don->gather handle 4. Perform Chemical Manipulation (Weighing, Reaction Setup) gather->handle decon 5. Decontaminate Work Surface & Equipment handle->decon waste 6. Segregate & Seal Chemical Waste decon->waste doff_outer 7. Doff Outer Gloves (Inside Hood) waste->doff_outer doff_final 8. Exit Hood & Doff Remaining PPE doff_outer->doff_final wash 9. Wash Hands Thoroughly doff_final->wash

Caption: A logical workflow for the safe handling of this compound.

Disposal of Contaminated Materials

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: All solutions and unused solid this compound must be collected in a clearly labeled, sealed hazardous waste container.[5] Never dispose of this chemical down the drain.[7]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, should be collected in a designated hazardous waste container for incineration or disposal by a licensed facility.[4][5]

  • Regulatory Compliance: All waste must be disposed of through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[14]

By integrating these principles of hazard assessment, correct PPE selection, and meticulous procedure, you create a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research.

References

  • Dow AgroSciences LLC. (2012, April 26). Material Safety Data Sheet. Retrieved from [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • PubChem. Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link]

  • PubChem. Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.